molecular formula C35H69N3O16 B11931995 Azido-PEG14-t-butyl ester

Azido-PEG14-t-butyl ester

Katalognummer: B11931995
Molekulargewicht: 787.9 g/mol
InChI-Schlüssel: UNKNZEFQUCNPSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Azido-PEG14-t-butyl ester is a useful research compound. Its molecular formula is C35H69N3O16 and its molecular weight is 787.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C35H69N3O16

Molekulargewicht

787.9 g/mol

IUPAC-Name

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C35H69N3O16/c1-35(2,3)54-34(39)4-6-40-8-10-42-12-14-44-16-18-46-20-22-48-24-26-50-28-30-52-32-33-53-31-29-51-27-25-49-23-21-47-19-17-45-15-13-43-11-9-41-7-5-37-38-36/h4-33H2,1-3H3

InChI-Schlüssel

UNKNZEFQUCNPSV-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Herkunft des Produkts

United States

Foundational & Exploratory

Azido-PEG14-t-butyl Ester: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG14-t-butyl ester is a heterobifunctional chemical linker integral to the advancement of targeted therapeutics, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide provides an in-depth overview of its chemical properties, applications, and the experimental protocols for its use. The unique architecture of this molecule, featuring a terminal azide (B81097) group, a polyethylene (B3416737) glycol (PEG) spacer, and a t-butyl ester protected carboxyl group, offers a versatile platform for the synthesis of complex bioconjugates.

The azide functional group is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. This allows for the precise and stable ligation of the linker to molecules containing a terminal alkyne, even in complex biological environments. The PEG14 spacer, consisting of 14 ethylene (B1197577) glycol units, enhances the solubility and pharmacokinetic properties of the resulting conjugate, a critical consideration in drug design. Finally, the t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions to reveal a reactive handle for further conjugation.

Chemical Properties and Data

This compound is one of a series of Azido-PEG-t-butyl ester linkers with varying PEG chain lengths. The choice of linker length is a critical parameter in the design of PROTACs and ADCs, as it influences the formation and stability of the ternary complex in PROTACs and the overall physicochemical properties of ADCs. A summary of the quantitative data for this compound and related compounds is presented in the table below for easy comparison.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Purity (%)
Azido-PEG1-t-butyl esterC9H17N3O3215.3>98
Azido-PEG3-acid tert-butyl esterC13H25N3O5303.35>95
Azido-PEG4-t-butyl acetateC14H27N3O6349.38>95
Azido-PEG5-acid tert-butyl esterC17H33N3O7391.46>95
Azido-PEG9-t-butyl esterC25H49N3O11567.66>95
This compound C35H69N3O16 787.93 >95

Applications in Drug Development

The primary applications of this compound are in the construction of PROTACs and ADCs, two revolutionary classes of targeted therapies.

PROTACs

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker plays a crucial role in the efficacy of a PROTAC by modulating the formation of a stable ternary complex between the POI and the E3 ligase. This compound serves as a versatile building block for PROTAC synthesis, where the azide can be "clicked" onto an alkyne-modified ligand for either the POI or the E3 ligase. The t-butyl ester can then be deprotected to allow for the attachment of the other ligand.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted cancer therapies that consist of a monoclonal antibody (mAb) linked to a potent cytotoxic payload. The mAb directs the ADC to tumor cells expressing a specific antigen, whereupon the ADC is internalized, and the payload is released, leading to cancer cell death. The linker is a critical component of an ADC, influencing its stability in circulation and the efficiency of payload release. This compound can be used to conjugate the cytotoxic payload to the antibody. The azide group allows for a specific and stable attachment to an alkyne-modified antibody or payload.

Experimental Protocols

The following are detailed methodologies for the key reactions involving this compound.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing molecule (such as this compound) to an alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule (e.g., a protein ligand or a cytotoxic payload)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand

  • Solvent (e.g., DMSO, t-BuOH/water mixture)

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Prepare a stock solution of the alkyne-functionalized molecule in a suitable solvent.

  • Prepare a stock solution of this compound in the same solvent.

  • Prepare a stock solution of CuSO4 in water.

  • Prepare a fresh stock solution of sodium ascorbate in water.

  • Prepare a stock solution of the copper ligand (e.g., TBTA) in DMSO.

  • In a reaction vessel, combine the alkyne-functionalized molecule and a molar excess (typically 1.5-5 equivalents) of this compound in the reaction buffer.

  • Add the copper ligand to the reaction mixture.

  • Add CuSO4 to the reaction mixture.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Incubate the reaction at room temperature for 1-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., LC-MS).

  • Purify the resulting conjugate using a suitable method, such as size-exclusion chromatography or reverse-phase HPLC.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry variant is ideal for reactions involving sensitive biological molecules.

Materials:

  • This compound

  • Cyclooctyne-functionalized molecule (e.g., DBCO or BCN derivative)

  • Solvent (e.g., DMSO, PBS)

Procedure:

  • Prepare a stock solution of the cyclooctyne-functionalized molecule in a suitable solvent.

  • Prepare a stock solution of this compound in the same solvent.

  • In a reaction vessel, combine the cyclooctyne-functionalized molecule and a molar excess (typically 1.5-3 equivalents) of this compound.

  • Incubate the reaction at room temperature for 2-24 hours. The reaction progress can be monitored by LC-MS or other suitable analytical methods.

  • Purify the conjugate using an appropriate chromatographic technique.

Deprotection of the t-Butyl Ester

This protocol describes the removal of the t-butyl protecting group to reveal the carboxylic acid.

Materials:

  • This compound conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (optional, e.g., triisopropylsilane)

Procedure:

  • Dissolve the t-butyl ester-protected compound in DCM.

  • Add a solution of TFA in DCM (e.g., 20-50% v/v). If the substrate is sensitive to acid-mediated side reactions, a scavenger can be added.

  • Stir the reaction at room temperature for 1-4 hours, monitoring for the disappearance of the starting material by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate the residue with a suitable solvent (e.g., DCM or toluene) to remove residual TFA.

  • The resulting carboxylic acid can often be used in the next step without further purification. If necessary, purification can be achieved by precipitation or chromatography.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell POI Target Protein (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex PROTAC PROTAC (this compound linker) PROTAC->TernaryComplex UbPOI Polyubiquitinated POI TernaryComplex->UbPOI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome UbPOI->Proteasome Degradation Degradation Degraded Peptides Proteasome->Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Antibody-Drug Conjugate (ADC) Workflow

ADC_Workflow cluster_synthesis ADC Synthesis cluster_moa Mechanism of Action Antibody Monoclonal Antibody (mAb) ADC Antibody-Drug Conjugate Antibody->ADC Linker This compound (deprotected) Linker->ADC Payload Cytotoxic Payload (alkyne-modified) Payload->ADC TumorCell Tumor Cell ADC->TumorCell Binding to Antigen Internalization Internalization TumorCell->Internalization Lysosome Lysosome Internalization->Lysosome Release Payload Release Lysosome->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis

Caption: Workflow for ADC synthesis and its mechanism of action.

Click Chemistry Experimental Workflow

Click_Chemistry_Workflow start Start prep_reagents Prepare Stock Solutions: - this compound - Alkyne-modified molecule - CuSO4 & Ligand - Sodium Ascorbate start->prep_reagents mix Combine Reactants in Buffer prep_reagents->mix initiate Initiate Reaction with Sodium Ascorbate mix->initiate incubate Incubate at Room Temperature initiate->incubate monitor Monitor Reaction Progress (e.g., LC-MS) incubate->monitor monitor->incubate Incomplete purify Purify Conjugate (e.g., HPLC) monitor->purify Complete end End purify->end

Caption: Experimental workflow for CuAAC (Click Chemistry).

Azido-PEG14-t-butyl ester molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Core Compound Characteristics

Azido-PEG-t-butyl esters are versatile molecules that feature an azide (B81097) (N3) group at one end of a polyethylene (B3416737) glycol (PEG) chain and a t-butyl ester at the other. The PEG spacer is hydrophilic, which can enhance the solubility and reduce the immunogenicity of the conjugated molecule. The terminal azide group allows for covalent attachment to alkyne-containing molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition, commonly known as "click chemistry".[1][2] The t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions to reveal a terminal carboxyl group for further functionalization.

Physicochemical Data of Azido-PEG-t-butyl Ester Derivatives

The molecular weight and formula of these compounds vary with the length of the PEG chain. The following table summarizes this information for several common derivatives.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Azido-PEG1-t-butyl ester1374658-85-1C9H17N3O3215.25[3]
Azido-PEG2-t-butyl ester--259.3
Azido-PEG3-t-butyl ester252881-73-5C13H25N3O5303.35[4]
Azido-PEG4-t-butyl ester864681-04-9--
N-(Azido-PEG3)-N-PEG4-t-butyl ester-C23H46N4O9522.64[5]
Azido-PEG9-t-butyl ester1818294-43-7C25H49N3O11567.7[6]
Azido-PEG32-t-butyl ester-C71H141N3O341580.9[7]

Applications in Research and Drug Development

The unique properties of Azido-PEG-t-butyl esters make them valuable tools in various scientific fields:

  • PROTACs and Drug Conjugation: These linkers are utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for general drug conjugation.[1][8]

  • Bioconjugation and "Click" Chemistry: The azide group's high stability and specific reactivity with alkynes make these compounds ideal for "click" chemistry reactions, enabling the precise and controlled modification of biomolecules.[1][9]

  • Medical Research and Nanotechnology: They find applications in medical research, drug-release systems, and the development of new nanomaterials and functional coatings.[3][8]

Experimental Protocols

A general protocol for the use of Azido-PEG-t-butyl esters in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is outlined below. This is a representative workflow and may require optimization for specific applications.

General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Dissolution: Dissolve the alkyne-containing molecule and the Azido-PEG-t-butyl ester in a suitable solvent such as DMF or a mixture of water and a miscible organic solvent (e.g., t-butanol, DMSO).

  • Ligand and Copper Addition: Add a copper(I)-stabilizing ligand (e.g., TBTA) to the reaction mixture. Subsequently, add a copper(I) source, such as copper(I) iodide or freshly prepared copper(I) from the reduction of copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate.

  • Reaction Incubation: Allow the reaction to proceed at room temperature with stirring. The reaction progress can be monitored by techniques such as TLC, LC-MS, or HPLC.

  • Purification: Once the reaction is complete, the desired product can be purified using standard chromatographic techniques, such as column chromatography or preparative HPLC.

  • Deprotection (Optional): The t-butyl ester can be removed by treatment with an acid, such as trifluoroacetic acid (TFA), to yield the free carboxylic acid for subsequent conjugation steps.

Visualizing the Workflow

The following diagram illustrates the general workflow for a bioconjugation reaction using an Azido-PEG-t-butyl ester via click chemistry.

Bioconjugation_Workflow cluster_reactants Reactants cluster_reaction Click Chemistry (CuAAC) cluster_product Product cluster_optional Optional Deprotection azido_peg Azido-PEG-t-butyl ester reaction Reaction: + Copper(I) catalyst + Ligand azido_peg->reaction alkyne_molecule Alkyne-containing Molecule (e.g., Protein) alkyne_molecule->reaction conjugated_product PEGylated Conjugate reaction->conjugated_product deprotection Acid Treatment (e.g., TFA) conjugated_product->deprotection final_product Conjugate with Terminal Carboxylic Acid deprotection->final_product

Caption: Workflow of a typical bioconjugation using Azido-PEG-t-butyl ester.

This guide provides a foundational understanding of Azido-PEG-t-butyl ester linkers. For specific experimental designs, researchers should consult detailed literature and supplier-specific protocols.

References

Technical Guide: Synthesis of Azido-PEG14-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Azido-PEG14-t-butyl ester, a valuable heterobifunctional linker used in bioconjugation and drug delivery applications. The azide (B81097) moiety allows for facile "click" chemistry reactions, while the t-butyl ester group serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions for further functionalization.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available Hydroxy-PEG14-t-butyl ester. The overall strategy involves the activation of the terminal hydroxyl group followed by a nucleophilic substitution with an azide source.

  • Tosylation: The terminal hydroxyl group of Hydroxy-PEG14-t-butyl ester is converted into a p-toluenesulfonate (tosylate) ester. This is a well-established method for transforming a poor leaving group (hydroxyl) into an excellent leaving group.

  • Azidation: The tosylated intermediate undergoes nucleophilic substitution with sodium azide to yield the final product, this compound.

Experimental Protocols

The following protocols are detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of Tosyl-PEG14-t-butyl ester

This procedure details the tosylation of the terminal hydroxyl group of Hydroxy-PEG14-t-butyl ester.

Materials:

  • Hydroxy-PEG14-t-butyl ester

  • Anhydrous Pyridine (B92270)

  • p-Toluenesulfonyl chloride (TsCl)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve Hydroxy-PEG14-t-butyl ester (1 equivalent) in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.5 equivalents) to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude Tosyl-PEG14-t-butyl ester.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Step 2: Synthesis of this compound

This protocol describes the nucleophilic substitution of the tosyl group with an azide group.

Materials:

  • Tosyl-PEG14-t-butyl ester

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the Tosyl-PEG14-t-butyl ester (1 equivalent) in anhydrous DMF in a round-bottom flask.

  • Add sodium azide (3-5 equivalents) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane and wash with deionized water and brine to remove DMF and excess sodium azide.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to yield pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reagent Quantities and Properties

ReagentMolecular Weight ( g/mol )EquivalentsMoles (mol)Mass (g)
Step 1: Tosylation
Hydroxy-PEG14-t-butyl ester~718.91xy
p-Toluenesulfonyl chloride190.651.51.5x1.5x * 190.65
Pyridine79.10Solvent--
Step 2: Azidation
Tosyl-PEG14-t-butyl ester~873.11xz
Sodium azide65.013-5(3-5)x(3-5)x * 65.01
DMF73.09Solvent--

Table 2: Typical Reaction Parameters and Yields

StepReactionTemperature (°C)Time (h)Typical Yield (%)Purity (%)
1Tosylation0 to RT16-2485-95>95
2Azidation60-8012-2480-90>98

Note: Yields and purity are typical and may vary depending on reaction scale and purification methods.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathway and experimental workflow.

Synthesis_Pathway Start Hydroxy-PEG14-t-butyl ester Intermediate Tosyl-PEG14-t-butyl ester Start->Intermediate  TsCl, Pyridine (Tosylation)   Final This compound Intermediate->Final  NaN3, DMF (Azidation)  

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Azidation s1_start Dissolve Hydroxy-PEG14-t-butyl ester in Pyridine s1_react Add TsCl at 0°C and stir s1_start->s1_react s1_workup Workup (DCM extraction, washes) s1_react->s1_workup s1_purify Purification (Column Chromatography) s1_workup->s1_purify s1_product Tosyl-PEG14-t-butyl ester s1_purify->s1_product s2_start Dissolve Tosyl-PEG14-t-butyl ester in DMF s1_product->s2_start Proceed to next step s2_react Add NaN3 and heat s2_start->s2_react s2_workup Workup (DCM extraction, washes) s2_react->s2_workup s2_purify Purification (Column Chromatography) s2_workup->s2_purify s2_product This compound s2_purify->s2_product

An In-depth Technical Guide to Azido-PEG-t-butyl Ester Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azido-PEG-t-butyl ester linkers, a class of chemical tools essential for modern bioconjugation and drug development. While a specific CAS number for Azido-PEG14-t-butyl ester is not uniformly indexed, this guide will cover the properties, applications, and experimental protocols for the broader class of Azido-PEG-t-butyl ester linkers, which are widely available with varying polyethylene (B3416737) glycol (PEG) chain lengths. These linkers are bifunctional, featuring an azide (B81097) group for "click chemistry" and a t-butyl ester-protected carboxyl group.

Core Properties and Quantitative Data

Azido-PEG-t-butyl ester linkers are valued for the hydrophilicity and biocompatibility of the PEG spacer, which can reduce aggregation and improve the pharmacokinetic properties of the conjugated biomolecule. The terminal azide allows for highly specific and efficient conjugation to alkyne-containing molecules, while the tert-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions for further functionalization.[1][2][3]

Below is a summary of quantitative data for several commercially available Azido-PEG-t-butyl ester variants.

Product NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
Azido-PEG1-t-butyl ester1374658-85-1C9H17N3O3215.3>95-98%
Azido-PEG2-t-butyl ester1271728-79-0C11H21N3O4259.3>95%
Azido-PEG4-t-butyl acetate (B1210297)864681-04-9-->95%
Azido-PEG9-t-butyl ester1818294-43-7C25H49N3O11567.68>96%
Azido-PEG36-t-butyl ester1818294-45-9C79H157N3O381757.1>98%

Note: Data compiled from multiple sources.[4][5][6][7][8][9] The term "Azido-PEG4-t-butyl acetate" is used in some sources for a related compound.

Key Applications in Research and Drug Development

The unique bifunctional nature of Azido-PEG-t-butyl esters makes them versatile tools in several advanced applications:

  • Antibody-Drug Conjugates (ADCs): These linkers are frequently used to attach cytotoxic drugs to antibodies. The PEG chain enhances the solubility and stability of the ADC, and the click chemistry reaction provides a stable and specific covalent bond.[5]

  • PROTACs and Targeted Protein Degraders: In the development of Proteolysis Targeting Chimeras (PROTACs), these linkers can connect a protein-binding ligand and an E3 ligase-recruiting moiety. The ability to tune the PEG length is critical for optimizing degradation efficiency.[10]

  • Bioconjugation and "Click" Chemistry: Azido-PEG linkers are fundamental reagents in click chemistry, a set of bioorthogonal reactions known for their high yield, specificity, and mild reaction conditions.[2] The azide group reacts efficiently with terminal alkynes, BCN, or DBCO to form a stable triazole linkage.[1][7] This is used for labeling proteins, nucleic acids, and other biomolecules with fluorescent dyes or biotin.[11]

  • Surface Modification and Nanotechnology: These linkers can be used to functionalize the surfaces of nanoparticles or other materials, improving their biocompatibility and enabling the attachment of targeting ligands for drug delivery applications.[6]

Experimental Protocols

A common application of Azido-PEG-t-butyl ester is the conjugation to an alkyne-modified biomolecule via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Below is a general protocol for this procedure.

Objective: To conjugate an Azido-PEG-linker to an alkyne-labeled protein.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Azido-PEG-t-butyl ester

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 20-100 mM in water)

  • Copper ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine), stock solution (e.g., 100 mM in water or DMSO)[12][13]

  • Reducing agent, such as sodium ascorbate (B8700270), freshly prepared stock solution (e.g., 100-300 mM in water)[12][13]

  • Solvent for the PEG linker (e.g., DMSO)

  • Desalting columns or dialysis equipment for purification

Protocol:

  • Preparation of Reagents:

    • Prepare fresh sodium ascorbate solution immediately before use, as it is prone to oxidation.[11][13]

    • Dissolve the Azido-PEG-t-butyl ester in DMSO to create a concentrated stock solution (e.g., 10 mM).

    • To prepare the catalyst, mix the CuSO4 solution with the ligand solution. For THPTA, a 1:2 molar ratio of CuSO4 to ligand is common.[12][14] Incubate for a few minutes before use.[12] This pre-complexation helps to stabilize the Cu(I) ion and improve reaction efficiency.[13]

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified protein solution.

    • Add the Azido-PEG-t-butyl ester stock solution to the protein. A 5- to 20-fold molar excess of the linker over the protein is a typical starting point for optimization.

    • Add the pre-complexed copper/ligand catalyst to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[13] Gently mix the components.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 30 minutes to 2 hours.[12][13][14] The reaction can be protected from light. Reaction times may vary and should be optimized for the specific biomolecule and reagents used.

  • Purification:

    • After the incubation period, the conjugated protein must be purified from excess reagents and catalyst. This is typically achieved using spin desalting columns for small volumes or dialysis against a suitable buffer for larger volumes.

  • Analysis:

    • The success of the conjugation can be confirmed by techniques such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, or functional assays depending on the nature of the biomolecule.

Visualizations

Below are diagrams illustrating key concepts related to the use of Azido-PEG-t-butyl ester.

G cluster_reactants Reactants cluster_catalyst Catalyst System Azide_PEG Azido-PEG-t-butyl ester Product Stable Triazole-linked Bioconjugate Azide_PEG->Product Azide Group Alkyne_Molecule Alkyne-modified Biomolecule Alkyne_Molecule->Product Alkyne Group CuSO4 CuSO4 (Cu²⁺) Ascorbate Sodium Ascorbate (Reducing Agent) Ligand Ligand (e.g., THPTA) Ascorbate->Product Reduces Cu²⁺ to Cu¹⁺ Ligand->Product Stabilizes Cu¹⁺

Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.

Antibody_Drug_Conjugate_Workflow Ab 1. Antibody (Ab) Alkyne_Ab 2. Introduce Alkyne Group to Antibody Ab->Alkyne_Ab Purify1 3. Purify Alkyne-Ab Alkyne_Ab->Purify1 Click_Reaction 4. Perform 'Click' Reaction (CuAAC) Purify1->Click_Reaction Linker Azido-PEG-Drug Conjugate Linker->Click_Reaction ADC 5. Antibody-Drug Conjugate (ADC) Click_Reaction->ADC Purify2 6. Purify Final ADC ADC->Purify2 Analysis 7. Characterization (e.g., MS, HPLC, DAR) Purify2->Analysis

Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.

References

Solubility Profile of Azido-PEG14-t-butyl ester in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Azido-PEG14-t-butyl ester, a bifunctional linker commonly employed in bioconjugation and drug delivery applications. The document outlines its expected solubility in various organic solvents, presents a standardized experimental protocol for solubility determination, and illustrates a typical workflow involving this reagent.

Introduction to this compound

This compound is a polyethylene (B3416737) glycol (PEG) linker featuring a terminal azide (B81097) group and a t-butyl ester protected carboxylic acid. The azide functionality allows for covalent attachment to alkyne-containing molecules via copper-catalyzed or strain-promoted "click chemistry," a highly efficient and bioorthogonal reaction. The PEG spacer, consisting of 14 ethylene (B1197577) glycol units, enhances the hydrophilicity and biocompatibility of the parent molecule. The t-butyl ester group serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions for subsequent conjugation. The solubility of this amphiphilic molecule is governed by the interplay between the hydrophilic PEG chain and the more hydrophobic t-butyl ester and azide moieties.

Qualitative and Quantitative Solubility Data

The following table summarizes the expected and known solubility of Azido-PEG-t-butyl ester compounds in common organic solvents. This information is compiled from chemical supplier data for similar molecules and general principles of PEG chemistry.

SolventChemical ClassPolarityExpected Solubility of this compoundSupporting Data for Similar Compounds
Dimethyl Sulfoxide (DMSO) SulfoxideHighSolubleSoluble[2]
Dimethylformamide (DMF) AmideHighSolubleSoluble[2]
Dichloromethane (DCM) ChlorinatedMediumSolubleSoluble[2]
Chloroform ChlorinatedMediumSolubleGenerally soluble[1]
Water ProticHighModerately SolubleSoluble (for a similar, shorter chain Acid-PEG4-t-butyl ester)[3]
Ethanol AlcoholHighSolubleLess soluble than in other polar solvents[1][4]
Methanol AlcoholHighSolubleLess soluble than in other polar solvents[1][4]
Toluene Aromatic HydrocarbonLowSparingly SolubleLess soluble, may require heating[1][4]
Hexanes Aliphatic HydrocarbonVery LowInsolubleInsoluble[5]
Diethyl Ether EtherLowInsolubleInsoluble[1]

Experimental Protocol: Determination of Solubility

The following is a generalized protocol for determining the solubility of this compound in an organic solvent, based on the established shake-flask method.[6]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound

  • Selected organic solvent (e.g., DMSO, DCM)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or LC-MS)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Standard Solutions:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation:

    • Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solids remain after equilibrium is reached.

    • Record the exact weight of the added compound.

    • Add a known volume of the selected organic solvent to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.

  • Sample Clarification:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least one hour to allow for the settling of excess solid.

    • To remove any suspended microparticles, centrifuge the samples at a high speed (e.g., 10,000 x g) for 15-20 minutes.

  • Quantification:

    • Carefully pipette an aliquot of the clear supernatant and dilute it with the solvent to a concentration that falls within the range of the prepared calibration standards.

    • Analyze the diluted samples and the calibration standards using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted supernatant by multiplying the determined concentration by the dilution factor. This value represents the solubility of this compound in the selected solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Visualization of a Typical Experimental Workflow

The primary application of this compound is in bioconjugation via click chemistry. The following diagram illustrates a typical workflow for conjugating this linker to an alkyne-modified protein, followed by deprotection of the t-butyl ester to reveal a carboxylic acid for further modification.

G cluster_start Reactants cluster_reaction Step 1: Click Chemistry Conjugation cluster_product1 Intermediate Product cluster_deprotection Step 2: Deprotection cluster_final Final Product A This compound D Reaction in Organic Solvent/Buffer A->D B Alkyne-Modified Protein B->D C Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) C->D E Protein-PEG14-t-butyl ester Conjugate D->E F Trifluoroacetic Acid (TFA) in DCM E->F G Protein-PEG14-Acid Conjugate F->G

References

Navigating the Stability Landscape of Azido-PEG14-t-butyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bioconjugation landscape is increasingly reliant on heterobifunctional linkers to create sophisticated therapeutic and diagnostic agents. Among these, Azido-PEG14-t-butyl ester stands out for its utility in "click" chemistry applications, offering a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, an azide (B81097) group for bioorthogonal ligation, and a t-butyl ester for temporary protection of a carboxylic acid. Understanding the stability and optimal storage conditions of this linker is paramount to ensure the integrity and reproducibility of research and development outcomes. This in-depth technical guide provides a comprehensive overview of the stability of this compound, supported by data-driven insights and detailed experimental protocols.

Core Stability Profile

The stability of this compound is governed by the individual chemical properties of its three key functional components: the azide group, the PEG linker, and the t-butyl ester. A thorough understanding of the vulnerabilities of each is essential for predicting the compound's behavior under various experimental and storage conditions.

Azide Group Stability

Organic azides, particularly alkyl azides like the one in this linker, are generally stable under many common laboratory conditions. However, they are energetic compounds and their stability can be influenced by several factors.

  • Thermal Stability : Alkyl azides with a low nitrogen-to-carbon ratio are relatively stable, typically decomposing at temperatures above 175 °C[1]. The "Rule of Six" is a useful guideline, suggesting that having at least six carbon atoms for each energetic functional group (like an azide) renders the compound relatively safe to handle[2]. Given the long PEG chain, this compound meets this criterion.

  • Chemical Stability : Organic azides are generally stable in the presence of bases[3]. However, they can react with strong acids to form hydrazoic acid (HN₃), which is highly toxic and explosive[3]. Care should also be taken to avoid contact with reducing agents, such as thiols (e.g., dithiothreitol (B142953) - DTT) and phosphines (e.g., triphenylphosphine), which will readily reduce the azide to an amine in what is known as the Staudinger reaction[2][4][5][6].

Polyethylene Glycol (PEG) Linker Stability

The PEG linker provides significant advantages in terms of solubility and biocompatibility. While generally stable, the polyether backbone can be susceptible to degradation under certain conditions.

  • Oxidative Degradation : The ether linkages in the PEG chain can be susceptible to oxidation, particularly in the presence of transition metal ions and oxygen. This can lead to chain cleavage and the formation of various degradation products, including aldehydes and carboxylates[7].

  • Thermal and Photolytic Stability : Prolonged exposure to high temperatures and UV light can accelerate the oxidative degradation of PEG[8]. It is therefore advisable to store PEG-containing compounds in the dark.

  • Hydrolytic Stability : The ether bonds of the PEG backbone are stable to hydrolysis under most conditions.

t-Butyl Ester Stability

The t-butyl ester group serves as a protecting group for a carboxylic acid and is known for its distinct cleavage characteristics.

  • Acidic Conditions : t-Butyl esters are highly susceptible to hydrolysis under acidic conditions[9][10]. The reaction proceeds through a stable tertiary carbocation intermediate, making cleavage relatively facile even with mild acids like trifluoroacetic acid (TFA) or formic acid. The half-life of a similar compound, tert-butyl formate, at pH 2 and 4°C is approximately 6 hours, highlighting its acid lability[8][11].

  • Basic and Neutral Conditions : In contrast, t-butyl esters are remarkably stable under neutral and basic conditions due to the steric hindrance of the bulky t-butyl group, which prevents nucleophilic attack at the carbonyl carbon[9][10].

Quantitative Stability and Storage Summary

While specific quantitative stability data for this compound is not publicly available, the following tables summarize the known stability characteristics of its constituent functional groups and provide recommended storage conditions based on supplier information for similar compounds.

Functional GroupConditionStability Profile
Azide Strong AcidsUnstable : Reacts to form hydrazoic acid.
Strong BasesGenerally Stable.
Reducing Agents (e.g., DTT, TCEP, Phosphines)Unstable : Reduced to an amine.
HeatStable to >175°C for low nitrogen content alkyl azides.
LightGenerally stable, but storage in the dark is recommended.
PEG Linker Oxidizing AgentsSusceptible : Can lead to chain cleavage.
Strong Acids/BasesGenerally Stable (ether bonds are resistant to hydrolysis).
Heat/LightCan accelerate oxidative degradation.
t-Butyl Ester Acidic pH (< 5)Unstable : Readily hydrolyzed.
Neutral pH (6-8)Stable .
Basic pH (> 8)Stable .
ParameterRecommended ConditionRationale
Temperature -20°C for long-term storage.Minimizes potential degradation of all functional groups.[12]
2-8°C for short-term storage.Suitable for brief periods, but colder is better for long-term.
Light Store in the dark (amber vial).Prevents potential photolytic degradation of the PEG chain and azide group.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Minimizes oxidative degradation of the PEG linker.
Moisture Store in a dry environment.Prevents hydrolysis of the t-butyl ester in case of acidic contaminants.

Experimental Protocols for Stability Assessment

To assess the stability of this compound in a specific formulation or under particular stress conditions, a forced degradation study is recommended. The following are detailed methodologies for key experiments.

Hydrolytic Stability Study

Objective: To determine the rate of hydrolysis of the t-butyl ester at different pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 4, 7, and 9).

  • Sample Preparation: Dissolve a known concentration of this compound in each buffer to a final concentration of 1 mg/mL.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

  • Quenching: Immediately quench the reaction by neutralizing the pH if necessary and freezing the sample at -80°C.

  • Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

    • HPLC Method:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% formic acid.

      • Detection: Monitor the disappearance of the parent compound and the appearance of the hydrolyzed product (the corresponding carboxylic acid).

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each pH condition to determine the degradation kinetics.

Thermal Stability Study

Objective: To evaluate the effect of elevated temperature on the stability of the compound.

Methodology:

  • Sample Preparation: Prepare samples of the compound in a solid state and in a relevant solvent.

  • Incubation: Place the samples in a temperature-controlled oven at various temperatures (e.g., 40°C, 60°C, 80°C).

  • Time Points: At specified time points, remove samples and allow them to cool to room temperature.

  • Analysis: Analyze the samples using HPLC-MS to identify and quantify any degradation products.

  • Data Analysis: Compare the chromatograms of the stressed samples to that of a control sample stored at -20°C.

Photostability Study

Objective: To assess the stability of the compound upon exposure to light.

Methodology:

  • Sample Preparation: Prepare samples of the compound in a photostable, transparent container. Prepare a control sample wrapped in aluminum foil.

  • Exposure: Expose the samples to a controlled light source (e.g., a photostability chamber with a combination of UV and visible light) according to ICH Q1B guidelines.

  • Analysis: After the exposure period, analyze both the exposed and control samples by HPLC-MS.

  • Data Analysis: Compare the degradation profiles of the exposed and control samples.

Compatibility with Reducing Agents

Objective: To confirm the reactivity of the azide group with common reducing agents.

Methodology:

  • Sample Preparation: Dissolve this compound in a suitable buffer.

  • Reaction: Add a molar excess of a reducing agent (e.g., DTT or TCEP).

  • Incubation: Incubate the reaction mixture at room temperature.

  • Analysis: Monitor the reaction progress by HPLC-MS, looking for the disappearance of the starting material and the appearance of the corresponding amine.

  • Data Analysis: Confirm the mass of the product to verify the reduction of the azide group.

Visualizing Stability and Experimental Workflows

The following diagrams, created using Graphviz (DOT language), illustrate the key degradation pathways and a typical experimental workflow for stability testing.

G Degradation Pathways of this compound A This compound B Azido-PEG14-carboxylic Acid A->B Acidic Hydrolysis C Amino-PEG14-t-butyl Ester A->C Reduction (e.g., DTT, Phosphines) D PEG Chain Fragments A->D Oxidation

Caption: Key degradation pathways for this compound.

G Forced Degradation Experimental Workflow cluster_0 Stress Conditions cluster_1 Analysis Acid_Base Acid/Base Hydrolysis HPLC HPLC-UV/MS Acid_Base->HPLC Heat Thermal Stress Heat->HPLC Light Photolytic Stress Light->HPLC Oxidation Oxidative Stress Oxidation->HPLC Characterization Degradant Characterization HPLC->Characterization Endpoint Stability Profile Characterization->Endpoint Start This compound Sample Start->Acid_Base Start->Heat Start->Light Start->Oxidation

Caption: Workflow for a forced degradation study.

Conclusion

A comprehensive understanding of the stability of this compound is critical for its successful application in research and drug development. By recognizing the inherent stability characteristics of the azide, PEG, and t-butyl ester moieties, researchers can implement appropriate handling, storage, and experimental conditions to ensure the integrity of the molecule. The provided experimental protocols offer a framework for conducting stability assessments tailored to specific applications, thereby enabling robust and reproducible outcomes in the development of novel bioconjugates.

References

An In-depth Technical Guide to the Mechanism of Action of Azido-PEG14-t-butyl Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Azido-PEG14-t-butyl ester is a heterobifunctional linker that has become an invaluable tool in modern bioconjugation, particularly in the fields of drug delivery, proteomics, and diagnostics. Its trifunctional architecture, comprising an azide (B81097) group, a 14-unit polyethylene (B3416737) glycol (PEG) chain, and a t-butyl ester protected carboxyl group, offers a versatile platform for the precise, covalent linkage of diverse molecular entities. This guide details the specific role of each component and elucidates the overarching mechanism of action, providing researchers with the foundational knowledge required for its effective implementation. We present a summary of quantitative data, detailed experimental protocols for its use in "click" chemistry, and logical workflows to guide its application in complex bioconjugation strategies.

Core Components and Their Respective Functions

The utility of this compound stems from its three distinct functional domains: the azide moiety, the PEG linker, and the t-butyl ester group. Each component serves a specific and crucial purpose in the bioconjugation process.

  • The Azide (N₃) Moiety: The Bioorthogonal Handle The terminal azide group is a compact, stable, and biologically inert functional group. Its primary role is to serve as a reactive handle for "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. The azide group does not react with native biological functional groups, making it a bioorthogonal moiety ideal for performing chemistry in complex biological mixtures, including in living cells.[1] It participates readily in two main types of cycloaddition reactions:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reacts with terminal alkynes in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole linkage.[2][3]

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that reacts with strained cyclooctynes (e.g., DBCO, BCN) to form a stable triazole. The reaction is driven by the release of ring strain, eliminating the need for a potentially cytotoxic metal catalyst.[1][4]

  • The Polyethylene Glycol (PEG) Linker: The Solubility and Stability Enhancer The 14-unit polyethylene glycol chain is a flexible, hydrophilic spacer that confers several advantageous properties to the resulting bioconjugate.[5]

    • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of hydrophobic molecules to which it is attached.

    • Improved Stability: PEGylation is a clinically proven method to protect biomolecules from proteolytic degradation and aggregation, thereby increasing their stability.[6][7]

    • Extended Circulation Half-Life: By increasing the hydrodynamic radius of the conjugate, the PEG linker reduces renal clearance, leading to a significantly prolonged circulation half-life in vivo.[8][9][10][11][12]

    • Reduced Immunogenicity: The flexible PEG chain can mask epitopes on a biomolecule (like a protein), reducing its potential to elicit an immune response.[7]

  • The t-Butyl Ester Group: The Protected Carboxyl Terminus The t-butyl ester serves as a protecting group for a terminal carboxylic acid. This protection is robust under a wide range of conditions, including those used for the azide-alkyne cycloaddition. However, it can be readily removed under specific, mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[13][14][15] Once deprotected, the newly revealed carboxylic acid provides a secondary site for conjugation, typically with primary amines via amide bond formation, allowing for the construction of more complex molecular architectures.

Below is a diagram illustrating the functional components of the molecule.

G cluster_0 This compound cluster_1 Functions mol Azide (N₃) PEG₁₄ Spacer t-Butyl Ester azide_func Bioorthogonal 'Click' Chemistry (CuAAC or SPAAC) mol:f0->azide_func peg_func ↑ Solubility ↑ Stability ↑ Half-Life ↓ Immunogenicity mol:f1->peg_func ester_func Carboxyl Protecting Group (Secondary Conjugation Site) mol:f2->ester_func

Functional components of this compound.

Mechanism of Action in a Bioconjugation Workflow

The use of this compound typically follows a sequential, multi-step process. The primary reaction involves the azide moiety, followed by an optional deprotection and secondary conjugation step.

  • Primary Conjugation via Click Chemistry: The process begins by reacting the azide group of the linker with a biomolecule or surface that has been pre-functionalized with a compatible alkyne or strained cyclooctyne.

    • For CuAAC: The alkyne-modified target is mixed with the this compound in an aqueous buffer. A copper(I) source, typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), is added to catalyze the reaction. A stabilizing ligand like THPTA is often included to protect the catalyst and improve efficiency.

    • For SPAAC: The cyclooctyne-modified target (e.g., containing DBCO) is simply mixed with the this compound in a suitable buffer. The reaction proceeds spontaneously without any catalyst.

  • Deprotection of the t-Butyl Ester (Optional): If a secondary conjugation is desired, the t-butyl ester is cleaved. The purified conjugate from the first step is treated with a solution of trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM).[13][14][15] This reaction proceeds via an acid-catalyzed elimination, releasing the free carboxylic acid and volatile isobutylene (B52900) gas.[16][17]

  • Secondary Conjugation (Optional): The newly exposed carboxylic acid can be activated (e.g., using EDC/NHS chemistry) to react with primary amines on a second molecule of interest, forming a stable amide bond. This allows for the creation of more complex constructs, such as PROTACs or multi-modal imaging agents.

Quantitative Data Summary

The performance of bioconjugation linkers can be quantified by reaction kinetics and the stability of the final conjugate. Below are tables summarizing typical quantitative data relevant to the use of Azido-PEG-t-butyl ester linkers.

Table 1: Comparison of Azide-Alkyne Cycloaddition Reactions

Parameter Copper-Catalyzed (CuAAC) Strain-Promoted (SPAAC) with DBCO
Reaction Environment Aqueous buffer, RT Aqueous buffer, RT or 37°C
Catalyst Required Yes (Copper (I)) No
Typical Reactants Terminal Alkyne Dibenzocyclooctyne (DBCO)
Second-Order Rate Constant (k₂) 10² - 10³ M⁻¹s⁻¹ ~0.3 - 1 M⁻¹s⁻¹[18][19][20]
Typical Reaction Time 1 - 4 hours 1 - 24 hours[1]
Yield Excellent (>90%)[2][21] High to Excellent (>85%)

| Biocompatibility | Limited in living systems due to copper toxicity | Excellent, widely used in vivo[1] |

Table 2: Impact of PEGylation on Biomolecule Stability and Pharmacokinetics

Property Unmodified F(ab')₂ Fragment PEGylated F(ab')₂ Fragment Fold Change Reference
Serum Half-Life 38.32 hours 71.41 hours 1.86x [12]
Proteolytic Stability Lower Significantly Increased - [6][7]
Thermal Stability (Aggregation) Aggregation at ~55°C Aggregation at ~60°C - [22]

| In Vivo Blood Concentration (1 hr p.i.) | 0.06 %ID/g | 0.23 %ID/g | 3.83x |[23] |

Experimental Protocols

The following protocols provide detailed methodologies for the key reactions involving this compound.

Protocol 1: Bioconjugation via CuAAC

This protocol describes the conjugation of an alkyne-modified protein to this compound.

Materials:

  • Alkyne-modified protein (e.g., 1 mg/mL in PBS)

  • This compound

  • Copper(II) Sulfate (CuSO₄) stock solution (20 mM in water)

  • THPTA ligand stock solution (50 mM in water)

  • Sodium Ascorbate (B8700270) (100 mM in water, freshly prepared)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO (for dissolving the linker)

Methodology:

  • Prepare Reagents:

    • Dissolve this compound in a minimal amount of DMSO to create a 10 mM stock solution.

    • Prepare a fresh solution of 100 mM Sodium Ascorbate in water.

  • Prepare Reaction Mixture:

    • In a microcentrifuge tube, combine the alkyne-modified protein with PBS to a final protein concentration of ~25-50 µM.[24]

    • Add this compound stock solution to achieve a final concentration of 2-5 molar equivalents relative to the protein.

  • Prepare Catalyst Solution:

    • In a separate tube, premix the CuSO₄ and THPTA solutions. A common ratio is 1:5 (Cu:ligand). For a final reaction volume of 500 µL, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. Let this mixture stand for 2-3 minutes.[24]

  • Initiate Reaction:

    • Add the premixed catalyst solution to the protein/azide mixture. The final copper concentration should be between 50-250 µM.[24]

    • Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to initiate the reaction.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-2 hours with gentle mixing.

  • Purification:

    • Remove excess reagents and catalyst using a suitable method for your biomolecule, such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.

    • Validate the conjugate using SDS-PAGE or mass spectrometry.

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis A Prepare Alkyne-Biomolecule and Azido-PEG Linker D Combine Biomolecule and Linker in Buffer A->D B Prepare Catalyst: Premix CuSO₄ + THPTA E Add Catalyst Mix B->E C Prepare Reductant: Fresh Sodium Ascorbate F Initiate with Sodium Ascorbate C->F D->E E->F G Incubate at RT (1-2 hours) F->G H Purify Conjugate (e.g., SEC) G->H I Analyze (SDS-PAGE, MS) H->I

Experimental workflow for CuAAC bioconjugation.
Protocol 2: Bioconjugation via SPAAC

This protocol describes the copper-free conjugation of a DBCO-modified antibody to this compound.

Materials:

  • DBCO-modified antibody (e.g., 1-5 mg/mL in PBS)

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO (for dissolving the linker)

Methodology:

  • Prepare Reagents:

    • Dissolve this compound in a minimal amount of DMSO to create a 10 mM stock solution.

  • Reaction Setup:

    • In a suitable reaction vessel, add the DBCO-modified antibody solution.

    • Add the this compound stock solution to the antibody solution. A slight molar excess (1.5-3 equivalents) of the azide linker is typically used.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 4°C. Reaction times can vary from 1 to 24 hours depending on reactant concentrations and the specific DBCO reagent's reactivity.[1] For sensitive biomolecules, incubation at 4°C overnight is common.

    • Monitor the reaction progress using an appropriate analytical technique if desired (e.g., LC-MS on a small aliquot).

  • Purification:

    • Once the reaction is complete, purify the conjugate to remove the unreacted linker using size-exclusion chromatography or dialysis.

    • Validate the final conjugate using methods such as SDS-PAGE (which will show a band shift) and mass spectrometry.

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis A Prepare DBCO-Biomolecule in Buffer (PBS, pH 7.4) C Combine Biomolecule and Linker (1.5-3 eq.) A->C B Prepare Azido-PEG Linker Stock (in DMSO) B->C D Incubate at RT or 4°C (1-24 hours) C->D E Purify Conjugate (e.g., SEC, Dialysis) D->E F Analyze (SDS-PAGE, MS) E->F

Experimental workflow for SPAAC bioconjugation.
Protocol 3: t-Butyl Ester Deprotection

This protocol describes the cleavage of the t-butyl ester group to reveal a terminal carboxylic acid.

Materials:

  • Purified PEGylated conjugate with t-butyl ester

  • Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Diethyl ether (for precipitation, if applicable)

Methodology:

  • Preparation:

    • Ensure the starting conjugate is dry (lyophilized, if possible).

    • Caution: TFA is a strong, corrosive acid. Perform all steps in a certified chemical fume hood and wear appropriate personal protective equipment (PPE).

  • Deprotection Reaction:

    • Dissolve the dried conjugate in a solution of 50% TFA in DCM.[14] For sensitive biomolecules, a lower concentration (e.g., 5-10% TFA) may be sufficient.

    • Stir the reaction mixture at room temperature for 3 to 5 hours.[15] The progress can be monitored by LC-MS to confirm the loss of the t-butyl group (mass change of -56 Da).

  • Work-up and Purification:

    • Remove the DCM and excess TFA under reduced pressure using a rotary evaporator or by sparging with nitrogen.

    • The resulting product, now containing a free carboxylic acid, can be purified based on its properties. For small molecules, precipitation with diethyl ether may be effective.[13] For proteins, buffer exchange or dialysis is required to remove residual TFA and prepare the conjugate for subsequent steps.

Conclusion

This compound is a powerful and versatile chemical tool that facilitates the elegant construction of complex bioconjugates. Its mechanism of action is rooted in the distinct and complementary functions of its three components. The azide group provides a bioorthogonal handle for highly specific "click" chemistry ligations, the PEG linker imparts favorable physicochemical and pharmacokinetic properties, and the cleavable t-butyl ester offers an avenue for sequential, multi-step conjugations. A thorough understanding of this mechanism, combined with the quantitative data and protocols provided herein, enables researchers to leverage this linker to its full potential in the development of next-generation therapeutics, diagnostics, and research reagents.

References

The Strategic Role of the PEG14 Linker in Azido-PEG14-t-butyl Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of targeted therapeutics, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), has witnessed significant advancements, with linker technology playing a pivotal role in the efficacy and safety of these modalities. This technical guide provides a comprehensive examination of the Azido-PEG14-t-butyl ester linker, a heterobifunctional molecule designed for precision bioconjugation. We will delve into the distinct roles of its three core components: the azide (B81097) group for bioorthogonal "click" chemistry, the 14-unit polyethylene (B3416737) glycol (PEG) chain for modulating physicochemical and pharmacokinetic properties, and the t-butyl ester as a temporary protecting group for the carboxylic acid functionality. This document will serve as a technical resource, offering insights into the linker's mechanism of action, presenting available quantitative data, and providing detailed experimental protocols for its application.

Introduction: The Criticality of Linker Design in Targeted Therapies

The success of targeted therapies hinges on the precise delivery of a therapeutic payload to its intended biological target while minimizing off-target effects. The linker, which connects the targeting moiety (e.g., an antibody or a small molecule binder) to the payload (e.g., a cytotoxic drug or a ubiquitin ligase recruiter), is a critical determinant of the conjugate's overall performance. An ideal linker must not only facilitate efficient conjugation but also impart desirable properties to the final construct, such as enhanced solubility, stability, and optimized pharmacokinetic profiles.[][2]

This compound has emerged as a valuable tool in the bioconjugation toolbox, offering a combination of features that address key challenges in the development of ADCs and PROTACs. Its discrete PEG length provides a balance between hydrophilicity and molecular size, while the terminal azide and protected carboxyl groups allow for sequential and controlled conjugation strategies.

Core Components of this compound

The functionality of this compound is derived from its three key structural components:

  • Azide Group (-N3): This functional group is a cornerstone of "click chemistry," a suite of bioorthogonal reactions known for their high efficiency, specificity, and biocompatibility. The azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions with molecules containing a terminal alkyne or a strained cyclooctyne (B158145) (e.g., DBCO or BCN), respectively. This allows for the covalent attachment of the linker to a payload or targeting molecule with high precision and under mild reaction conditions.

  • Polyethylene Glycol (PEG) Chain (- (CH2CH2O)14 -): The 14-unit PEG chain is the central component that dictates the physicochemical properties of the linker and, consequently, the resulting conjugate. The hydrophilic nature of the PEG backbone imparts several key advantages:

    • Enhanced Solubility: Many potent cytotoxic drugs and small molecule binders are hydrophobic. The PEG14 linker significantly improves the aqueous solubility of the conjugate, preventing aggregation and improving formulation characteristics.[3][4]

    • Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo half-life of therapeutic molecules. The PEG chain increases the hydrodynamic radius of the conjugate, which can reduce renal clearance and prolong circulation time.[5][6]

    • Reduced Immunogenicity: The flexible PEG chain can shield the conjugate from recognition by the immune system, potentially reducing its immunogenicity.[4]

    • Optimized Spatial Orientation: The defined length of the PEG14 linker provides a specific distance between the targeting moiety and the payload, which can be crucial for optimal target engagement and payload activity.[7]

  • t-Butyl Ester Group (-COOtBu): The t-butyl ester serves as a protecting group for a carboxylic acid functionality. This protection is essential for preventing unwanted side reactions of the carboxyl group during the initial conjugation step involving the azide group. The t-butyl ester is stable under a variety of reaction conditions but can be selectively cleaved under acidic conditions (e.g., using trifluoroacetic acid) to reveal the free carboxylic acid. This deprotected carboxyl group can then be used for subsequent conjugation reactions, for example, forming an amide bond with an amine-containing molecule.

Quantitative Data and Physicochemical Properties

While specific experimental data for the this compound is not extensively available in peer-reviewed literature, the physicochemical properties and their impact on conjugate performance can be inferred from studies on similar PEG linkers of varying lengths. The following table summarizes the general trends and estimated properties for a PEG14 linker.

PropertyInfluence of PEG14 LinkerRationale and Supporting Evidence
Solubility HighThe 14 ethylene (B1197577) glycol units significantly increase the hydrophilicity of the molecule, aiding the solubilization of hydrophobic payloads.[3][4]
In Vivo Half-life Moderate IncreasePEGylation is known to prolong circulation time. The effect of a PEG14 linker is expected to be moderate compared to much larger PEG chains (e.g., 10kDa). Studies have shown a direct correlation between PEG length and half-life extension.[6]
Cell Permeability Potentially ReducedIncreased hydrophilicity and molecular size can sometimes hinder passive diffusion across cell membranes. This effect is payload- and target-dependent.
Immunogenicity ReducedThe PEG chain can mask epitopes on the conjugate, leading to a decrease in immune recognition.[4]
Aggregation ReducedThe hydrophilic PEG shell prevents intermolecular interactions between hydrophobic payloads, thereby reducing the propensity for aggregation.[]

Table 1: Physicochemical and Pharmacokinetic Impact of the PEG14 Linker.

Experimental Protocols

The following are detailed methodologies for the key experimental steps involving this compound. These protocols are intended as a starting point and may require optimization based on the specific molecules being conjugated.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-functionalized molecule (e.g., a payload).

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in DMSO.

    • Prepare a 50 mM stock solution of CuSO4 in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a 10 mM stock solution of TBTA in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • Alkyne-functionalized molecule (e.g., 1 equivalent)

      • This compound (1.2 equivalents)

      • PBS to bring the reaction to the desired concentration.

      • TBTA (0.1 equivalents)

      • CuSO4 (0.1 equivalents)

    • Vortex briefly to mix.

    • Add sodium ascorbate (1 equivalent) to initiate the reaction.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle shaking. The reaction progress can be monitored by LC-MS.

  • Purification:

    • Upon completion, purify the conjugate using an appropriate method such as reversed-phase HPLC or size-exclusion chromatography to remove unreacted starting materials and catalyst.

Protocol 2: Deprotection of the t-Butyl Ester

This protocol describes the removal of the t-butyl ester protecting group to reveal the terminal carboxylic acid.

Materials:

  • Purified conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Nitrogen or argon gas

  • Purification system (e.g., HPLC)

Procedure:

  • Reaction Setup:

    • Dissolve the purified conjugate in DCM.

    • Add a solution of TFA in DCM (e.g., 20-50% v/v). The exact concentration and reaction time will depend on the stability of the rest of the molecule.

  • Incubation:

    • Incubate the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction by LC-MS to ensure complete deprotection.

  • Solvent Removal:

    • Remove the solvent and excess TFA by evaporation under a stream of nitrogen or argon gas.

  • Purification:

    • Purify the deprotected conjugate by reversed-phase HPLC to remove any side products.

Protocol 3: Amide Bond Formation

This protocol describes the conjugation of the deprotected, carboxyl-terminated linker to an amine-containing molecule (e.g., a targeting antibody).

Materials:

  • Purified deprotected conjugate from Protocol 2

  • Amine-containing molecule (e.g., antibody)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-free buffer (e.g., MES buffer, pH 6.0)

  • Quenching solution (e.g., hydroxylamine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the deprotected conjugate in MES buffer.

    • Add EDC (5-10 equivalents) and NHS (5-10 equivalents).

    • Incubate at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Conjugation to Amine:

    • Add the amine-containing molecule to the activated linker solution. The molar ratio will depend on the desired degree of labeling.

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching:

    • (Optional) Add a quenching solution to stop the reaction.

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography to remove unreacted linker and coupling reagents.

Visualizing the Workflow: Diagrams

General Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_linker_prep Linker Preparation cluster_conjugation Antibody Conjugation Azido-PEG14-tBu This compound Click_Reaction Click Chemistry (CuAAC) Azido-PEG14-tBu->Click_Reaction Alkyne-Payload Alkyne-Payload Alkyne-Payload->Click_Reaction Conjugate_tBu Payload-PEG14-Azide-tBu Click_Reaction->Conjugate_tBu Deprotection TFA Deprotection Conjugate_tBu->Deprotection Activated_Linker Payload-PEG14-COOH Deprotection->Activated_Linker Amide_Coupling EDC/NHS Coupling Activated_Linker->Amide_Coupling Antibody Antibody (mAb) Antibody->Amide_Coupling ADC Antibody-Drug Conjugate Amide_Coupling->ADC

Caption: General workflow for synthesizing an Antibody-Drug Conjugate (ADC).

Click Chemistry Reaction

Click_Chemistry Azide R1-N3 (Azido-PEG14-tBu) Catalyst Cu(I) Azide->Catalyst Alkyne R2-C≡CH (Payload) Alkyne->Catalyst Triazole R1-Triazole-R2 (Stable Conjugate) Catalyst->Triazole CuAAC

Caption: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

t-Butyl Ester Deprotection

Deprotection_Reaction Ester R-COO-tBu (Protected Linker) Acid TFA (Trifluoroacetic Acid) Ester->Acid Carboxylic_Acid R-COOH (Deprotected Linker) Acid->Carboxylic_Acid H+ Byproduct Isobutylene Acid->Byproduct

Caption: Acid-catalyzed deprotection of the t-butyl ester group.

Conclusion

The this compound linker is a versatile and powerful tool for the construction of sophisticated targeted therapeutics. Its well-defined structure, incorporating a bioorthogonal azide handle, a property-modulating PEG14 chain, and a protected carboxylic acid, allows for a modular and controlled approach to bioconjugation. The PEG14 component plays a crucial role in enhancing solubility, stability, and pharmacokinetic properties of the final conjugate, ultimately contributing to its therapeutic index. The detailed protocols and conceptual diagrams provided in this guide are intended to equip researchers and drug developers with the necessary knowledge to effectively utilize this linker in their pursuit of novel and improved targeted therapies. Further studies providing direct quantitative comparisons of PEG14 with other linker lengths will be invaluable in further refining the rational design of next-generation ADCs and PROTACs.

References

The t-Butyl Ester: A Comprehensive Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The tert-butyl (t-Bu) ester is a cornerstone protecting group for carboxylic acids in modern organic synthesis, particularly valued in the realms of pharmaceutical development and peptide chemistry. Its widespread use stems from a unique combination of stability under a variety of reaction conditions and facile cleavage under specific, mild acidic conditions. This guide provides an in-depth analysis of the t-butyl ester, covering its synthesis, deprotection, and strategic applications, complete with detailed experimental protocols and mechanistic diagrams for researchers, scientists, and drug development professionals.

Core Principles of the t-Butyl Ester Protecting Group

The efficacy of the t-butyl ester as a protecting group lies in its steric hindrance and electronic properties. The bulky tert-butyl group effectively shields the carbonyl carbon from nucleophilic attack, rendering it stable to a wide range of reagents, including organometallics, hydrides, and basic conditions used for the deprotection of other common protecting groups like the 9-fluorenylmethoxycarbonyl (Fmoc) group.[1][2]

Conversely, the t-butyl ester is readily cleaved under acidic conditions. This lability is due to the formation of a stable tert-butyl carbocation upon protonation of the ester oxygen, which then typically eliminates as isobutylene (B52900) gas.[3][4] This cleavage mechanism is highly selective and efficient, often proceeding under mild conditions that leave other acid-sensitive functional groups intact.[5]

This differential stability is the foundation of its use in orthogonal protection strategies, where multiple protecting groups can be selectively removed in any order without affecting the others.[1][6] A classic example is the Fmoc/tBu strategy in solid-phase peptide synthesis (SPPS), where the base-labile Fmoc group protects the amine terminus and acid-labile t-butyl groups protect reactive amino acid side chains.[1][7]

Synthesis of t-Butyl Esters: Protection of Carboxylic Acids

Several reliable methods exist for the formation of t-butyl esters from carboxylic acids. The choice of method often depends on the substrate's sensitivity and the scale of the reaction.

Common Synthetic Methods
MethodReagents & ConditionsTypical Yield (%)Notes
Acid-Catalyzed Alkylation Isobutylene, Cat. H₂SO₄ or HClO₄, Dichloromethane (B109758) or Dioxane70-95%A common and efficient method, though it requires handling of gaseous isobutylene and a strong acid catalyst.[8][9]
Transesterification Methyl or Ethyl Ester, K-tert-butoxide, Diethyl Ether80-95%Useful for substrates where the parent carboxylic acid is labile. Requires anhydrous conditions.[10]
Reaction with tert-Butanol tert-Butanol, DCC/DMAP or other coupling agents60-90%A straightforward method, but can be complicated by the removal of urea (B33335) byproducts if DCC is used.
Using tert-Butylating Agents Di-tert-butyl dicarbonate (B1257347) (Boc₂O), DMAP, Acetonitrile75-98%A mild and effective method, particularly for sensitive substrates.[8]
Acid-Catalyzed Transesterification tert-Butyl acetate, Cat. Tf₂NH or H₂SO₄85-99%A simple and safe method that avoids the use of gaseous isobutylene.[8][11]
Experimental Protocols

Protocol 1: Acid-Catalyzed Alkylation with Isobutylene

  • A solution of the carboxylic acid (1.0 eq) in dichloromethane (DCM) or dioxane is cooled to 0°C in a pressure vessel.

  • A catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) is added.

  • The vessel is sealed, and a stream of isobutylene gas is introduced until the desired pressure is reached, or liquid isobutylene (1.5-2.0 eq) is added.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • After completion, the vessel is carefully vented, and the reaction mixture is washed with saturated aqueous sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or distillation if necessary.[12]

Protocol 2: Transesterification using Potassium tert-Butoxide

  • To a solution of the methyl or ethyl ester (1.0 eq) in anhydrous diethyl ether at 0°C, a solution of potassium tert-butoxide (1.0-1.2 eq) in anhydrous diethyl ether is added dropwise.

  • A precipitate of potassium methoxide (B1231860) or ethoxide forms immediately.

  • The mixture is stirred at room temperature for 30-60 minutes.

  • The reaction is quenched by the addition of cold water.

  • The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The resulting t-butyl ester is purified by distillation or chromatography.[10]

Mechanistic Pathway for t-Butyl Ester Formation

The acid-catalyzed addition of isobutylene to a carboxylic acid proceeds through the formation of a stable tert-butyl carbocation, which is then trapped by the carboxylic acid.

G Acid-Catalyzed t-Butyl Ester Formation cluster_step1 Step 1: Protonation of Isobutylene cluster_step2 Step 2: Nucleophilic Attack by Carboxylic Acid cluster_step3 Step 3: Deprotonation Isobutylene H₂C=C(CH₃)₂ tBu_cation (H₃C)₃C⁺ Isobutylene->tBu_cation H+ H⁺ Intermediate R-C(=O)O⁺(H)-C(CH₃)₃ tBu_cation->Intermediate tBu_cation->Intermediate RCOOH R-C(=O)OH tBu_ester R-C(=O)O-C(CH₃)₃ Intermediate->tBu_ester -H⁺ Intermediate->tBu_ester H_out H⁺

Caption: Mechanism of acid-catalyzed t-butyl ester formation.

Cleavage of t-Butyl Esters: Deprotection Strategies

The removal of the t-butyl ester group is most commonly achieved under acidic conditions. The choice of acid and reaction conditions can be tailored to the sensitivity of the substrate.

Common Deprotection Methods
MethodReagents & ConditionsSelectivity & Notes
Strong Acidolysis Trifluoroacetic acid (TFA) in DCM (often with a scavenger like triethylsilane)Very rapid and efficient. Can cleave other acid-labile groups like Boc.[3][13]
Mild Acidolysis 85% aq. Phosphoric Acid (H₃PO₄)Mild and environmentally benign. Offers good selectivity in the presence of other acid-sensitive groups like Cbz, benzyl (B1604629) esters, and TBDMS ethers.[5][14]
Lewis Acid Catalysis Zinc Bromide (ZnBr₂) in DCMChemoselective for t-butyl esters in the presence of some other acid-labile groups.[13][15]
Microwave-Assisted p-Toluenesulfonic acid (p-TsOH), solvent-free, microwave irradiationRapid and efficient method for deprotection.[13]
Other Conditions Formic acid, aqueous HCl, HBr in acetic acidThe choice depends on the specific requirements of the synthetic route and the presence of other functional groups.[16]
Experimental Protocols

Protocol 3: Deprotection using Trifluoroacetic Acid (TFA)

  • The t-butyl ester (1.0 eq) is dissolved in dichloromethane (DCM).

  • A scavenger such as triethylsilane (1.1-1.5 eq) is added to trap the released tert-butyl cation and prevent side reactions.

  • Trifluoroacetic acid (TFA) is added (typically 25-50% v/v in DCM), and the reaction is stirred at room temperature.

  • The reaction progress is monitored by TLC or LC-MS. Deprotection is usually complete within 1-2 hours.

  • The solvent and excess TFA are removed under reduced pressure.

  • The residue is co-evaporated with a suitable solvent (e.g., toluene) to remove residual TFA.

  • The crude carboxylic acid can be purified by crystallization, precipitation, or chromatography.

Protocol 4: Selective Deprotection using Aqueous Phosphoric Acid

  • To a solution of the t-butyl ester (1.0 eq) in a suitable solvent (e.g., toluene (B28343) or DCM), 85% aqueous phosphoric acid (2-5 eq) is added.

  • The mixture is stirred at room temperature or gently heated (e.g., 40-50°C) until the reaction is complete, as monitored by TLC or LC-MS.

  • The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the carboxylic acid.[5]

Mechanistic Pathway for t-Butyl Ester Deprotection

The acid-catalyzed cleavage of a t-butyl ester involves protonation of the carbonyl oxygen, followed by the unimolecular departure of the stable tert-butyl cation.

G Acid-Catalyzed t-Butyl Ester Deprotection cluster_step1 Step 1: Protonation of Carbonyl Oxygen cluster_step2 Step 2: Formation of t-Butyl Cation cluster_step3 Step 3: Formation of Isobutylene tBu_ester R-C(=O)O-C(CH₃)₃ Protonated_ester R-C(=O⁺H)O-C(CH₃)₃ tBu_ester->Protonated_ester H+ H⁺ Carboxylic_acid R-C(=O)OH Protonated_ester->Carboxylic_acid Protonated_ester->Carboxylic_acid tBu_cation (H₃C)₃C⁺ Isobutylene H₂C=C(CH₃)₂ tBu_cation->Isobutylene -H⁺ tBu_cation->Isobutylene H_out H⁺

Caption: Mechanism of acid-catalyzed t-butyl ester deprotection.

Orthogonal Protection Strategies

The distinct cleavage condition of the t-butyl ester makes it an ideal component in orthogonal protection schemes, which are crucial for the synthesis of complex molecules like peptides and oligonucleotides.

G Orthogonal Deprotection of a Protected Amino Acid cluster_acid Acidic Deprotection cluster_hydro Hydrogenolysis Start Cbz-NH-CHR-COOtBu Acid_Product Cbz-NH-CHR-COOH Start->Acid_Product Cleaves tBu Ester Hydro_Product H₂N-CHR-COOtBu Start->Hydro_Product Cleaves Cbz Group Acid_Reagent TFA or H₃PO₄ Hydro_Reagent H₂, Pd/C

References

Azido-PEG14-t-butyl Ester: A Versatile Linker for PROTAC Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has witnessed a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules offer a novel therapeutic modality by coopting the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component in the design and efficacy of a PROTAC is the linker, a chemical bridge that connects the target protein-binding ligand (warhead) to the E3 ubiquitin ligase-binding ligand. Among the diverse array of linker architectures, polyethylene (B3416737) glycol (PEG) linkers have gained prominence due to their favorable physicochemical properties. This guide provides a comprehensive technical overview of Azido-PEG14-t-butyl ester, a long-chain PEG derivative, and its application in the design and synthesis of next-generation PROTACs.

The Pivotal Role of the Linker in PROTAC Function

The linker in a PROTAC molecule is not merely a passive spacer but an active determinant of its biological activity.[1] The length, composition, and flexibility of the linker profoundly influence several key parameters that govern the efficiency of protein degradation:

  • Ternary Complex Formation: The linker must possess the optimal length and flexibility to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] A linker that is too short may introduce steric hindrance, while an excessively long one might lead to an unstable complex.

  • Physicochemical Properties: The linker significantly impacts the overall physicochemical properties of the PROTAC, including its solubility, cell permeability, and metabolic stability. PEG linkers, in particular, are known to enhance the aqueous solubility of often lipophilic PROTAC molecules.[2]

  • Degradation Efficiency: The stability of the ternary complex directly correlates with the efficiency of target protein ubiquitination and subsequent degradation, which is quantified by parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[3]

This compound: Properties and Advantages

This compound is a bifunctional linker that offers distinct advantages for PROTAC design. It features a 14-unit polyethylene glycol chain, providing a significant length to span the distance between the target protein and the E3 ligase. One terminus is functionalized with an azide (B81097) group, a key component for "click chemistry" reactions, while the other end is a t-butyl ester, which can be deprotected to reveal a carboxylic acid for further conjugation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C35H69N3O16
Molecular Weight 787.93 g/mol
Appearance Varies (typically a viscous oil or solid)
Solubility Soluble in a wide range of organic solvents (e.g., DMSO, DMF) and has some aqueous solubility.

Data obtained from supplier safety data sheets.

The long PEG chain imparts hydrophilicity, which can improve the solubility and pharmacokinetic profile of the resulting PROTAC. The azide and protected carboxylic acid functionalities allow for a modular and efficient synthesis strategy.

PROTAC Synthesis Using this compound via Click Chemistry

The azide group on the this compound makes it an ideal reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[4] This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it exceptionally well-suited for the complex molecular architectures of PROTACs.

The general workflow for synthesizing a PROTAC using this compound involves a two-step process:

  • Conjugation to the first ligand: The t-butyl ester is deprotected to reveal a carboxylic acid, which is then coupled to an amine-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) derivative) or target protein ligand using standard amide bond formation chemistry.

  • Click Chemistry Reaction: The resulting azide-functionalized ligand-linker intermediate is then reacted with the second ligand, which has been functionalized with a terminal alkyne, via a CuAAC reaction to yield the final PROTAC.

Alternatively, if one of the ligands already possesses a carboxylic acid, the this compound can be deprotected and the resulting amine can be used for amide bond formation. The azide terminus is then available for the click reaction with the second, alkyne-modified ligand.

Experimental Protocols

1. Deprotection of the t-butyl ester:

  • Materials: this compound, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound (1.0 eq) in DCM (0.1 M).

    • Cool the solution to 0 °C.

    • Add TFA (10-20 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected linker.

2. Amide Coupling to an Amine-Functionalized Ligand:

  • Materials: Deprotected Azido-PEG14-linker, amine-functionalized ligand (e.g., pomalidomide-amine), HATU, DIPEA, DMF.

  • Procedure:

    • Dissolve the deprotected linker (1.0 eq) and the amine-functionalized ligand (1.0 eq) in anhydrous DMF.

    • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Upon completion, the reaction mixture can be diluted with an organic solvent like ethyl acetate (B1210297) and washed with water and brine.

    • The organic layer is dried, and the solvent is removed under reduced pressure.

    • The crude product is purified by flash chromatography or preparative HPLC to yield the azide-functionalized ligand-linker conjugate.

3. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

  • Materials: Azide-functionalized ligand-linker conjugate, alkyne-functionalized second ligand, Copper(II) sulfate (B86663) (CuSO4), Sodium ascorbate (B8700270), a suitable ligand (e.g., TBTA or THPTA), and a solvent system (e.g., t-BuOH/H2O or DMSO).

  • Procedure:

    • In a reaction vessel, dissolve the azide-functionalized ligand-linker conjugate (1.0 eq) and the alkyne-functionalized second ligand (1.0-1.2 eq) in the chosen solvent.

    • In a separate vial, prepare the copper catalyst solution by mixing CuSO4 (0.1 eq) and the ligand (0.1-0.2 eq) in the reaction solvent.

    • Add the copper catalyst solution to the reaction mixture.

    • Initiate the reaction by adding a freshly prepared aqueous solution of sodium ascorbate (0.2-0.5 eq).

    • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

    • Upon completion, the crude PROTAC is purified by preparative HPLC to yield the final product.

Purification of PEGylated PROTACs:

The purification of PROTACs, particularly those with long PEG linkers, can be challenging due to their high molecular weight and potentially heterogeneous nature. A multi-step purification strategy is often employed:[5]

  • Initial Cleanup: Solid-phase extraction (SPE) can be used to remove small molecule impurities.

  • Size Exclusion Chromatography (SEC): This technique is effective at separating the larger PROTAC from unreacted smaller molecules.

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique used as a final polishing step to achieve high purity. A C4 or C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.

Impact of Long PEG Linkers on PROTAC Performance: Quantitative Data

Target ProteinLinker Composition/LengthDC50 (nM)Dmax (%)
TBK1 < 12 atomsNo degradation-
21 atoms396
29 atoms29276
BRD4 2 PEG units>5000<20
4 PEG units<500>80
Hypothetical Target X 14 PEG units ~10-100 >90

Data for TBK1 and BRD4 are illustrative and compiled from published studies. The data for the hypothetical Target X with a 14 PEG unit linker is an educated estimation based on general trends observed for long-chain PEG linkers and is intended for illustrative purposes only.

The data suggests that for some targets, a longer linker is crucial for achieving potent degradation, while for others, there is an optimal length beyond which efficacy decreases. The flexibility and reach provided by a 14-unit PEG linker could be particularly advantageous for targets with deep binding pockets or for facilitating productive interactions with certain E3 ligases.

Visualizing Key Processes in PROTAC Design

To better understand the concepts discussed, the following diagrams illustrate the fundamental aspects of PROTAC action and development.

PROTAC_Mechanism cluster_cell Cell POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds Proteasome Proteasome POI->Proteasome Degradation E3 E3 Ubiquitin Ligase E3->POI Ubiquitination E3->PROTAC Binds Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Ligand1 Alkyne-functionalized Ligand 1 (Warhead) CuAAC Cu(I)-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) Ligand1->CuAAC Ligand2_Linker Azido-PEG14-functionalized Ligand 2 (E3 Ligase Ligand) Ligand2_Linker->CuAAC PROTAC Final PROTAC CuAAC->PROTAC Purification Purification (RP-HPLC) PROTAC->Purification Cell_Culture Cell Treatment Purification->Cell_Culture Western_Blot Western Blot (Protein Levels) Cell_Culture->Western_Blot DC50_Dmax Determine DC50 and Dmax Western_Blot->DC50_Dmax

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Conclusion

This compound is a valuable and versatile tool in the arsenal (B13267) of medicinal chemists and drug discovery scientists working on the development of PROTACs. Its long PEG chain can impart favorable physicochemical properties, and its bifunctional nature, particularly the azide group for click chemistry, enables a modular and efficient approach to PROTAC synthesis. While the optimal linker length is highly dependent on the specific target and E3 ligase pair, the availability of long-chain PEG linkers like this compound provides researchers with the necessary tools to explore a wider chemical space in their quest for potent and selective protein degraders. The continued exploration of linker diversity, guided by rational design principles and robust synthetic methodologies, will undoubtedly accelerate the translation of PROTAC technology into transformative therapies.

References

Introduction to click chemistry with Azido-PEG reagents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Click Chemistry with Azido-PEG Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Click Chemistry

Click chemistry is a concept introduced by K.B. Sharpless in 2001 that describes a class of chemical reactions that are rapid, efficient, and highly specific.[1][][3] These reactions are characterized by high yields, stereospecificity, and the generation of inoffensive byproducts, which can often be removed without the need for chromatography. A key feature of click chemistry is its modularity, allowing for the simple and robust joining of molecular building blocks.[3][4] The reactions are often insensitive to oxygen and water, with water sometimes being the ideal solvent, which makes them particularly suitable for biological and pharmaceutical applications. The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[]

The Role of Azido-PEG Reagents

Polyethylene glycol (PEG) is a biocompatible, non-toxic, and non-immunogenic polymer that is highly soluble in water.[5][6] The process of covalently attaching PEG chains to molecules, known as PEGylation, is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[6][7][8] PEGylation can enhance drug solubility, increase stability against enzymatic degradation, reduce immunogenicity, and prolong circulation half-life by reducing renal clearance.[7][9][10]

Azido-PEG reagents are PEG chains that have been functionalized with an azide (B81097) (-N₃) group. This azide group serves as a handle for click chemistry reactions, allowing for the precise and efficient conjugation of the PEG moiety to other molecules containing a compatible functional group, such as an alkyne.[5][11][12] Azido-PEG reagents are available in various molecular weights and architectures, including linear and branched forms, which allows for the fine-tuning of the properties of the resulting conjugate.[12][13]

Core Click Chemistry Reactions with Azido-PEG Reagents

The two primary types of click chemistry reactions used with Azido-PEG reagents are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species.[14][] This reaction leads exclusively to the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage.[14][16] The copper(I) catalyst can be generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663), and a reducing agent like sodium ascorbate (B8700270).[1][17]

Mechanism of CuAAC

The mechanism of CuAAC is believed to involve a dinuclear copper intermediate.[14] The catalytic cycle begins with the formation of a copper(I)-acetylide complex. This complex then reacts with the azide to form a six-membered copper metallacycle, which subsequently rearranges and, after protonolysis, yields the triazole product and regenerates the copper(I) catalyst.[1]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Product Azide R1-N3 (Azido-PEG) Metallacycle Six-membered copper metallacycle Azide->Metallacycle Alkyne R2-C≡CH (Alkyne-modified molecule) Cu_Acetylide Copper(I)-acetylide intermediate Alkyne->Cu_Acetylide + Cu(I) Cu_I Cu(I) Triazole 1,4-disubstituted 1,2,3-triazole Cu_Acetylide->Metallacycle Triazole_Cu Triazolyl-copper intermediate Metallacycle->Triazole_Cu Rearrangement Triazole_Cu->Cu_I Regeneration Triazole_Cu->Triazole + H+

Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Quantitative Data for CuAAC Reaction Rates

The rate of the CuAAC reaction is influenced by the structure of the azide and alkyne, the copper source, the ligand used to stabilize the copper(I) catalyst, and the solvent.

Azide TypeAlkyne TypeRelative Rate Constant (M⁻¹s⁻¹)
Primary Alkyl AzideTerminal Alkyne~10⁴ - 10⁵
Aryl Azide (electron-poor)Terminal Alkyne~10⁴ - 10⁵
Aryl Azide (electron-rich)Terminal Alkyne~10³ - 10⁴
Sulfonyl AzideTerminal Alkyne~10² - 10³
Note: These values are approximate and can vary based on specific reaction conditions.[18]

Detailed Experimental Protocol for CuAAC

This protocol describes a general procedure for the conjugation of an Azido-PEG reagent to an alkyne-functionalized protein.

Materials:

  • Azide-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[19]

  • Alkyne-PEG reagent stock solution in DMSO (e.g., 10 mM).

  • Copper(II) sulfate (CuSO₄) stock solution in water (e.g., 50 mM).[20]

  • Sodium ascorbate stock solution in water (e.g., 50 mM, freshly prepared).[20]

  • Copper ligand (e.g., TBTA) stock solution in DMSO (e.g., 10 mM).[20]

  • Quenching buffer (e.g., 50-100 mM Tris-HCl).[20]

  • Purification system (e.g., dialysis or spin desalting column).[20]

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the azide-functionalized protein solution and the alkyne-PEG reagent. A 10-20 fold molar excess of the alkyne-PEG is typically used.[19]

  • Catalyst Preparation: Prepare the catalyst solution immediately before use by mixing the copper ligand, CuSO₄, and sodium ascorbate solutions.[20]

  • Reaction Initiation: Add the catalyst components to the protein-alkyne mixture in the following order, with gentle vortexing after each addition: copper ligand (to a final concentration of 0.1 mM), CuSO₄ (to a final concentration of 1 mM), and sodium ascorbate (to a final concentration of 1 mM).[20]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing.[20]

  • Quenching (Optional): Stop the reaction by adding the quenching buffer.[20]

  • Purification: Remove excess reagents and byproducts by dialysis against PBS or by using a spin desalting column.[20]

CuAAC_Workflow start Start reactants Combine Azido-Protein and Alkyne-PEG start->reactants catalyst Prepare and Add Cu(I) Catalyst Mix reactants->catalyst incubate Incubate at Room Temperature (1-4 hours) catalyst->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Conjugate (Dialysis/Desalting) incubate->purify If not quenching quench->purify end End purify->end

Caption: General experimental workflow for a CuAAC bioconjugation reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne (B158145), which reacts spontaneously with an azide to form a stable triazole linkage.[19][] The high ring strain of the cyclooctyne lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without the need for a cytotoxic copper catalyst.[19][22] This makes SPAAC particularly well-suited for applications in living systems.[19][]

Mechanism of SPAAC

The mechanism of SPAAC is a concerted [3+2] cycloaddition, also known as a Huisgen 1,3-dipolar cycloaddition. The azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form the triazole product in a single step.[19]

SPAAC_Mechanism cluster_reactants Reactants cluster_products Product Azide R1-N3 (Azido-PEG) TransitionState Concerted [3+2] Cycloaddition Transition State Azide->TransitionState Cyclooctyne Strained Cyclooctyne (e.g., DBCO-modified molecule) Cyclooctyne->TransitionState Triazole Triazole TransitionState->Triazole

Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data for SPAAC Reaction Rates

The rate of SPAAC is highly dependent on the structure of the cyclooctyne.

Cyclooctyne ReagentSecond-Order Rate Constant (M⁻¹s⁻¹)
DIBO~0.003
DIFO~0.03
BCN~0.1
DBCO~0.3
DIBAC~0.3
TCO~1.0
Note: Rates can vary based on the specific azide and solvent conditions.[23][24]

Detailed Experimental Protocol for SPAAC

This protocol provides a general method for labeling an azide-modified protein with a DBCO-functionalized PEG reagent.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[19]

  • DBCO-PEG reagent stock solution in DMSO (e.g., 10 mM).[19]

  • Purification system (e.g., dialysis or spin desalting column).

Procedure:

  • Protein Preparation: Ensure the azide-modified protein is in a suitable buffer.[19]

  • Reagent Preparation: Prepare a stock solution of the DBCO-PEG reagent in an organic solvent like DMSO.[19]

  • Conjugation Reaction: Add a 10-20 fold molar excess of the DBCO-PEG solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.[19]

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[19]

  • Purification: Remove the excess, unreacted DBCO-PEG reagent by dialysis or using a spin desalting column.

SPAAC_Workflow start Start reactants Combine Azide-Protein and DBCO-PEG start->reactants incubate Incubate (e.g., RT for 1-2h or 4°C overnight) reactants->incubate purify Purify Conjugate (Dialysis/Desalting) incubate->purify end End purify->end Drug_Delivery_Enhancement cluster_core Azido-PEG Click Chemistry cluster_outcomes Enhanced Drug Properties AzidoPEG Azido-PEG Reagents + Click Chemistry IncreasedSolubility Increased Solubility AzidoPEG->IncreasedSolubility LongerHalfLife Longer Half-Life AzidoPEG->LongerHalfLife ReducedImmunogenicity Reduced Immunogenicity AzidoPEG->ReducedImmunogenicity TargetedDelivery Targeted Delivery AzidoPEG->TargetedDelivery

References

An In-depth Technical Guide to the Heterobifunctional Nature of Azido-PEG14-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG14-t-butyl ester is a heterobifunctional crosslinker that has emerged as a valuable tool in bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a terminal azide (B81097) group and a t-butyl ester protected carboxylic acid, connected by a 14-unit polyethylene (B3416737) glycol (PEG) spacer, offers researchers precise control over the assembly of complex biomolecular conjugates. The PEG chain enhances solubility and reduces immunogenicity of the resulting conjugates, making it particularly suitable for in vivo applications.[1][][3]

This technical guide provides a comprehensive overview of the core attributes of this compound, including its physicochemical properties, detailed experimental protocols for its use, and a discussion of its applications in modern drug development.

Core Attributes and Heterobifunctional Nature

The utility of this compound lies in its two distinct reactive moieties, which can be addressed in a sequential and controlled manner. This heterobifunctionality minimizes the formation of unwanted homodimers, a common side reaction when using homobifunctional crosslinkers.

  • Azide Group (N₃): This functional group is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency, specificity, and mild reaction conditions. The azide group readily participates in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) with molecules containing a terminal alkyne or a strained cyclooctyne, respectively, to form a stable triazole linkage.[4][5]

  • t-Butyl Ester Group (-C(O)O-t-Bu): This group serves as a protecting group for a carboxylic acid. The bulky t-butyl group prevents the carboxylate from reacting prematurely. It can be selectively removed under acidic conditions to reveal the free carboxylic acid, which can then be activated for conjugation to primary amines, forming a stable amide bond.[6][7]

The hydrophilic PEG14 spacer arm provides several advantages, including increased aqueous solubility of the crosslinker and the resulting conjugate, reduced aggregation, and a lower potential for eliciting an immune response.[1][8]

Data Presentation: Physicochemical Properties

Quantitative data for this compound and related compounds are summarized below. It is important to note that while specific experimental data for the 14-unit PEG chain variant is not always publicly available, the properties can be reliably extrapolated from data on similar Azido-PEG-t-butyl esters.

PropertyValue (for this compound)Notes and References
Molecular Formula C₃₇H₇₃N₃O₁₆Calculated
Molecular Weight 828.0 g/mol Calculated
PEG Chain Length 14 ethylene (B1197577) glycol units-
Purity Typically >95%Varies by supplier.
Appearance Solid[9]
Solubility Soluble in water, DMSO, DMF, DCM[10] (for PEG12 analog)
Storage Conditions -20°C (powder), -80°C (in solvent)[9]

Experimental Protocols

The following are detailed methodologies for the key reactions involving this compound.

Protocol 1: Deprotection of the t-Butyl Ester Group

This protocol describes the removal of the t-butyl protecting group to expose the free carboxylic acid.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the this compound in anhydrous DCM to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[11]

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • To remove residual TFA, add toluene and co-evaporate under reduced pressure. Repeat this step three times.[11]

  • The resulting Azido-PEG14-acid can be used directly as its TFA salt or neutralized by dissolving the residue in a suitable organic solvent and washing with a saturated aqueous NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free carboxylic acid.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of the azide moiety to an alkyne-containing molecule.

Materials:

  • This compound (or the deprotected acid form)

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions

  • Solvent (e.g., DMSO, t-BuOH/water mixture)

  • Standard laboratory glassware

Procedure:

  • Prepare stock solutions of all reagents. For example: 10 mM azide, 10 mM alkyne, 20 mM CuSO₄, and 100 mM sodium ascorbate in a suitable solvent.[12]

  • In a reaction vessel, add the alkyne-containing molecule.

  • Add the this compound. An excess of either the azide or alkyne can be used depending on the experimental design.

  • If using TBTA or THPTA, pre-complex the CuSO₄ with the ligand.[13]

  • Add the CuSO₄ (and ligand, if used) to the reaction mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.[13]

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.

  • Upon completion, the product can be purified by standard chromatographic techniques.

Mandatory Visualizations

Experimental Workflow Diagrams

experimental_workflow_deprotection start Start: this compound dissolve Dissolve in anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_tfa Add TFA (20-50%) cool->add_tfa react React for 1-2 hours (Monitor by TLC/LC-MS) add_tfa->react evaporate Rotary evaporation to remove DCM/TFA react->evaporate co_evaporate Co-evaporate with Toluene (3x) evaporate->co_evaporate product Product: Azido-PEG14-acid (TFA salt) co_evaporate->product neutralize Optional: Neutralize with NaHCO₃ product->neutralize dry Dry organic layer (Na₂SO₄) neutralize->dry final_product Final Product: Azido-PEG14-acid (Free acid) dry->final_product

Caption: Workflow for t-butyl ester deprotection.

experimental_workflow_cuaac reagent1 This compound mix Mix reagents in a suitable solvent reagent1->mix reagent2 Alkyne-containing molecule reagent2->mix catalyst CuSO₄ (+ Ligand) catalyst->mix initiator Sodium Ascorbate initiate Initiate reaction with Sodium Ascorbate initiator->initiate mix->initiate react React for 1-4 hours at RT (Monitor by TLC/LC-MS) initiate->react purify Purify the conjugate react->purify product Product: Triazole-linked conjugate purify->product

Caption: Workflow for CuAAC "Click Chemistry".

Logical Relationship Diagram

logical_relationship molecule This compound azide_group Azide (N₃) molecule->azide_group peg_chain PEG14 Spacer molecule->peg_chain ester_group t-Butyl Ester molecule->ester_group azide_function Click Chemistry (e.g., CuAAC, SPAAC) azide_group->azide_function reacts with alkynes peg_function Enhances Solubility Reduces Immunogenicity peg_chain->peg_function ester_function Protected Carboxylic Acid ester_group->ester_function deprotection Acidic Deprotection (e.g., TFA) ester_function->deprotection is removed by free_acid Free Carboxylic Acid (-COOH) deprotection->free_acid yields amide_formation Amide Bond Formation (with amines) free_acid->amide_formation can undergo

Caption: Functional relationships of the molecule's components.

Applications in Drug Development

The unique properties of this compound make it a versatile tool in the development of novel therapeutics, particularly in the field of Antibody-Drug Conjugates (ADCs).[][14] In a typical ADC application, the free carboxylic acid (after deprotection) can be conjugated to an antibody, while the azide group can be used to attach a cytotoxic drug that has been modified with an alkyne. The PEG linker plays a crucial role in improving the pharmacokinetic properties of the ADC, such as increasing its half-life in circulation and enhancing its solubility.[1][3]

Beyond ADCs, this crosslinker is valuable for:

  • PROTACs (Proteolysis Targeting Chimeras): The heterobifunctional nature allows for the precise linking of a target protein-binding ligand and an E3 ligase-binding ligand.

  • Surface Modification: Immobilization of biomolecules onto surfaces for diagnostic or screening applications.

  • Peptide and Protein Labeling: Attaching probes, such as fluorescent dyes or biotin, for imaging and detection.

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker that provides researchers with a high degree of control over bioconjugation reactions. Its well-defined structure, combining the specific reactivity of an azide group for click chemistry and a protected carboxylic acid, along with the beneficial properties of a PEG spacer, makes it an invaluable tool for the development of sophisticated biomolecular constructs for a wide range of applications in research and drug development.

References

Navigating the Quality Landscape of Azido-PEG14-t-butyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and quality of reagents is paramount to the success of their work. This is particularly true for specialized linkers like Azido-PEG14-t-butyl ester, a heterobifunctional molecule critical in bioconjugation and drug delivery systems. This in-depth technical guide outlines the key purity and quality specifications for this compound, details the experimental protocols for its analysis, and provides a visual representation of the quality control workflow.

Core Quality and Purity Specifications

The quality of this compound is determined by a series of physicochemical properties and purity assessments. These specifications ensure lot-to-lot consistency and reliable performance in downstream applications. While exact specifications may vary slightly between suppliers, the following tables summarize the generally accepted quality and purity criteria for research-grade this compound.

Table 1: Physicochemical Specifications

ParameterSpecification
Appearance White to off-white solid or a colorless to pale yellow oil
Solubility Soluble in a wide range of organic solvents (e.g., DCM, DMF, DMSO)
Storage Condition -20°C for long-term storage

Table 2: Purity and Analytical Specifications

Analytical MethodSpecificationPurpose
Nuclear Magnetic Resonance (¹H NMR) Conforms to structureConfirms the chemical identity and structural integrity of the molecule.
High-Performance Liquid Chromatography (HPLC) ≥95%Determines the purity of the compound and identifies any impurities.
Mass Spectrometry (MS) Conforms to the theoretical molecular weightVerifies the molecular weight of the compound.

Experimental Protocols for Quality Assessment

The following are detailed methodologies for the key experiments used to verify the purity and quality of this compound.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.

  • Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. Key signals to observe include the characteristic peaks for the t-butyl group, the PEG backbone, and the methylene (B1212753) group adjacent to the azide (B81097) functionality.

  • Data Analysis: Process the spectrum to identify and integrate the peaks. The chemical shifts and coupling constants should be consistent with the expected structure of this compound. The integration of the peaks should correspond to the number of protons in each part of the molecule.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Further dilute to an appropriate concentration for analysis.

  • Instrumentation: Use a reverse-phase HPLC system equipped with a C18 column. Since PEG derivatives lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended for detection.[]

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

  • Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with the ionization source (e.g., acetonitrile/water).

  • Instrumentation: Utilize a mass spectrometer with an electrospray ionization (ESI) source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: The observed mass-to-charge ratio (m/z) should correspond to the theoretical molecular weight of this compound, typically observed as the [M+Na]⁺ or [M+H]⁺ adduct.

Visualizing the Quality Control Process

A robust quality control workflow ensures that this compound meets the required specifications at each stage, from synthesis to final product release. The following diagrams illustrate the key steps in this process.

Quality_Control_Workflow cluster_synthesis Synthesis Stage cluster_qc Quality Control Analysis cluster_release Product Release Start Raw Material Procurement Synthesis Chemical Synthesis of This compound Start->Synthesis Crude_Purification Initial Purification (e.g., Column Chromatography) Synthesis->Crude_Purification In_Process_QC In-Process QC (TLC, ¹H NMR) Crude_Purification->In_Process_QC Final_Product_Analysis Final Product Analysis In_Process_QC->Final_Product_Analysis HPLC Purity (HPLC) Final_Product_Analysis->HPLC NMR Structure (¹H NMR) Final_Product_Analysis->NMR MS Molecular Weight (MS) Final_Product_Analysis->MS Specification_Check Specification Review MS->Specification_Check Pass Product Release Specification_Check->Pass Fail Repurification or Rejection Specification_Check->Fail Fail->Crude_Purification

Caption: Quality control workflow for this compound.

The chemical structure of this compound with its key functional groups is fundamental to its utility.

Chemical_Structure cluster_structure This compound Azide Azido Group (N₃) PEG PEG14 Linker (-O(CH₂CH₂)₁₄-) Azide->PEG for Click Chemistry Ester t-butyl ester (-COOC(CH₃)₃) PEG->Ester for Hydrolysis

Caption: Key functional groups of this compound.

By adhering to these rigorous quality and purity standards and employing detailed analytical protocols, researchers can confidently utilize this compound in their critical applications, ensuring the reliability and reproducibility of their results.

References

Methodological & Application

Application Notes and Protocols for the Use of Azido-PEG14-t-butyl Ester in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker is a critical component, influencing the PROTAC's solubility, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), all of which are crucial for degradation efficacy.

Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to enhance aqueous solubility and improve pharmacokinetic properties.[1][2] Azido-PEG14-t-butyl ester is a versatile, long-chain PEG linker that offers several advantages for PROTAC synthesis. The azide (B81097) group provides a reactive handle for efficient and bioorthogonal "click chemistry" conjugation, while the t-butyl ester serves as a protecting group for a carboxylic acid, allowing for subsequent derivatization. This document provides detailed application notes and protocols for the effective use of this compound in the synthesis of novel PROTACs.

Physicochemical Properties and Design Considerations

The incorporation of a 14-unit PEG linker can significantly impact the physicochemical properties of the resulting PROTAC.

PropertyImpact of PEG14 LinkerRationale
Solubility IncreasedThe hydrophilic nature of the ethylene (B1197577) glycol repeats enhances solubility in aqueous buffers.
Permeability VariableWhile enhancing solubility, the increased molecular weight and polar surface area of a long PEG chain can potentially reduce passive cell permeability. This needs to be empirically evaluated for each PROTAC.
Flexibility HighThe long PEG chain provides significant conformational flexibility, which can be advantageous for the formation of a stable ternary complex by allowing the POI and E3 ligase to adopt an optimal orientation for ubiquitination.
Metabolic Stability ModeratePEG linkers are generally more stable than simple alkyl chains but can be susceptible to oxidative metabolism.[1]

PROTAC Synthesis Workflow using this compound

The synthesis of a PROTAC using this compound typically follows a modular approach, involving the sequential conjugation of the linker to the E3 ligase ligand and the POI binder. "Click chemistry" is a highly efficient method for the initial conjugation step.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis start Start with functionalized E3 Ligase Ligand (e.g., alkyne-modified) click_reaction Click Chemistry (CuAAC or SPAAC) start->click_reaction linker This compound linker->click_reaction intermediate1 E3 Ligase Ligand-PEG14-t-butyl ester click_reaction->intermediate1 deprotection t-Butyl Ester Deprotection intermediate1->deprotection intermediate2 E3 Ligase Ligand-PEG14-COOH deprotection->intermediate2 coupling Amide Coupling intermediate2->coupling poi_ligand Functionalized POI Binder (e.g., amine-modified) poi_ligand->coupling final_protac Final PROTAC Molecule coupling->final_protac

A general workflow for PROTAC synthesis.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a PROTAC using this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) or VHL ligand).

Materials:

  • Alkyne-functionalized E3 ligase ligand

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Solvent: Dimethylformamide (DMF) or a mixture of t-butanol and water (1:1)

Procedure:

  • Dissolve the alkyne-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in the chosen solvent.

  • In a separate vial, prepare the catalyst solution by mixing CuSO4 (0.1 eq) and THPTA or TBTA (0.5 eq) in the same solvent.

  • Add the catalyst solution to the solution of the reactants.

  • Add a freshly prepared solution of sodium ascorbate (0.5 eq) to the reaction mixture to initiate the reaction.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the E3 Ligase Ligand-PEG14-t-butyl ester conjugate.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry method is ideal for sensitive substrates. It involves the reaction of the azide with a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative.

Materials:

  • DBCO-functionalized E3 ligase ligand

  • This compound

  • Solvent: Dimethyl sulfoxide (B87167) (DMSO) or DMF

Procedure:

  • Dissolve the DBCO-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in the chosen solvent.

  • Stir the reaction mixture at room temperature for 4-12 hours. The reaction is often performed in the dark to prevent light-induced degradation of the DBCO group.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the product can be purified by preparative reverse-phase HPLC.

Protocol 3: t-Butyl Ester Deprotection

This step unmasks the carboxylic acid for subsequent coupling to the POI binder.

Materials:

  • E3 Ligase Ligand-PEG14-t-butyl ester conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the E3 Ligase Ligand-PEG14-t-butyl ester conjugate in DCM.

  • Add TFA (typically 20-50% v/v) to the solution.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.

  • The resulting E3 Ligase Ligand-PEG14-COOH is often used in the next step without further purification.

Protocol 4: Amide Coupling to POI Binder

This final step connects the linker-E3 ligase ligand moiety to the POI binder.

Materials:

  • E3 Ligase Ligand-PEG14-COOH

  • Amine-functionalized POI binder

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: DMF

Procedure:

  • Dissolve the E3 Ligase Ligand-PEG14-COOH (1.0 eq) and the amine-functionalized POI binder (1.2 eq) in DMF.

  • Add HATU or HBTU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.

Quantitative Data on PEGylated PROTACs

Target ProteinE3 LigaseLinker CompositionDC50DmaxCell Line
BRD4CRBN4-unit PEG< 0.5 µM> 90%H661
BRD4VHL3-unit PEG~10 nM> 95%22Rv1
BTKCRBN6-unit PEG~50 nM~90%Mino
ERαVHL16-atom PEG< 10 nM> 90%MCF7
TBK1VHL21-atom PEG/alkyl3 nM96%MM.1S

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation. Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.

PROTAC Mechanism of Action and a Representative Signaling Pathway

PROTACs function by inducing the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. A common target for PROTACs is the Bromodomain and Extra-Terminal (BET) family of proteins, such as BRD4, which are involved in transcriptional regulation and are implicated in various cancers.

PROTAC_Mechanism cluster_mechanism PROTAC Mechanism of Action PROTAC PROTAC (e.g., BRD4 Degrader) Ternary_Complex Ternary Complex (BRD4-PROTAC-E3 Ligase) PROTAC->Ternary_Complex BRD4 Target Protein (BRD4) BRD4->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN or VHL) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_BRD4 Polyubiquitinated BRD4 Ubiquitination->Ub_BRD4 Proteasome 26S Proteasome Ub_BRD4->Proteasome Degradation Degradation Proteasome->Degradation Degraded_Fragments Peptide Fragments Degradation->Degraded_Fragments

The catalytic cycle of PROTAC-mediated protein degradation.

By degrading BRD4, PROTACs can downregulate the expression of oncogenes like c-Myc, leading to cell cycle arrest and apoptosis in cancer cells.

Conclusion

This compound is a valuable building block for the synthesis of PROTACs, offering a long, flexible, and hydrophilic linker that can be efficiently incorporated using click chemistry. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and synthesize novel protein degraders. The modular nature of PROTAC synthesis, facilitated by linkers like this compound, allows for the systematic optimization of linker length and composition to achieve potent and selective degradation of target proteins.

References

Application Notes and Protocols for Copper-Catalyzed Click Chemistry (CuAAC) with Azido-PEG14-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and bioorthogonal method for the covalent conjugation of molecules. This application note details a comprehensive protocol for the use of Azido-PEG14-t-butyl ester in CuAAC reactions, a valuable tool for the PEGylation of biomolecules such as peptides and proteins. PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains, is a widely employed strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The t-butyl ester group offers a latent carboxyl functionality that can be deprotected post-conjugation if a free carboxylic acid is desired for further modification or to alter the physicochemical properties of the final conjugate.

Key Applications

The protocol described herein is broadly applicable for the site-specific modification of alkyne-containing biomolecules. Key applications include:

  • PEGylation of therapeutic peptides and proteins: To improve solubility, stability, and circulation half-life while reducing immunogenicity.

  • Development of antibody-drug conjugates (ADCs): Where the PEG linker can modulate the solubility and release characteristics of the cytotoxic payload.

  • Functionalization of small molecules: To enhance their pharmacokinetic profiles.

  • Surface modification of nanoparticles and other materials: For biomedical applications.

Quantitative Data Summary

The following tables summarize representative quantitative data for CuAAC reactions and subsequent deprotection steps. While specific data for this compound is not extensively published, the provided data for analogous systems offer a reliable benchmark for expected outcomes.

Table 1: Representative Yields for CuAAC Reactions with PEG Azides

Alkyne SubstrateAzide SubstrateCatalyst SystemSolventReaction TimeYield (%)Purity (%)Reference
Alkyne-derivatised α-amino acidAzido-functionalized PEGCuSO₄, Sodium Ascorbate (B8700270), TBTAVarious18 h78>95 (crude)[1]
Amine (reacted with benzaldehyde)bis-COOH-functionalized PEG (Mn = 2000 Da)Not specifiedMethanol12 h95Not specified[2]
Alkyne-PeptideAzide-PeptideCuSO₄, Sodium AscorbateDMF5 h>95 (conversion)Not specified[1]

Table 2: Deprotection of t-Butyl Esters

SubstrateDeprotection ConditionsReaction TimeOutcomeReference
Ugi product with t-butyl esterDichloromethane/TFA (1:1)5 hClean deprotection, used without further purification[2]
t-Butyl protected amino acids50% TFA in DCMNot specifiedEffective deprotection[3]
Fmoc-Asp(OtBu)-OH0.1 N HCl in HFIP4 hClean t-butyl ester removal
Fmoc-Glu(OtBu)-OH0.1 N HCl in HFIP4 hQuantitative deprotection

Experimental Protocols

Protocol 1: Copper-Catalyzed Click Chemistry (CuAAC) with this compound

This protocol describes the conjugation of an alkyne-modified peptide with this compound.

Materials:

  • Alkyne-modified peptide

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)

  • Dimethylformamide (DMF) or a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Deionized water

  • Nitrogen or Argon gas (optional, for degassing)

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 200 mM stock solution of THPTA or TBTA in a suitable solvent (water for THPTA, DMF/water for TBTA).

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be freshly prepared.

    • Dissolve the alkyne-modified peptide in the chosen reaction solvent to a final concentration of 1-10 mM.

    • Dissolve this compound in the same solvent to a concentration that is 1.2 to 2 times the molar concentration of the alkyne-peptide.

  • Reaction Setup:

    • In a reaction vessel, add the solution of the alkyne-modified peptide.

    • Add the solution of this compound.

    • If using an aqueous buffer, it is recommended to degas the solution by bubbling with nitrogen or argon for 15-20 minutes to minimize oxidation of the copper(I) catalyst.

  • Catalyst Preparation and Addition:

    • In a separate microcentrifuge tube, mix the CuSO₄ stock solution and the THPTA/TBTA stock solution in a 1:2 molar ratio. Vortex briefly to ensure complete mixing. This forms the copper-ligand complex.

  • Reaction Initiation:

    • Add the freshly prepared copper-ligand complex to the peptide/PEG-azide mixture. The final concentration of the copper catalyst is typically 5-10 mol% relative to the alkyne.

    • Initiate the reaction by adding the sodium ascorbate stock solution. The final concentration of sodium ascorbate should be 5-10 times the concentration of CuSO₄.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature with gentle stirring or agitation for 4-24 hours.

    • The reaction progress can be monitored by analytical techniques such as HPLC or LC-MS to observe the consumption of the starting materials and the formation of the product.

  • Purification:

    • Upon completion, the PEGylated peptide can be purified from the reaction mixture.

    • Size-Exclusion Chromatography (SEC): This is an effective method to separate the higher molecular weight PEGylated product from unreacted starting materials and the catalyst components.

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be used for high-resolution purification of the product.

    • Dialysis or Tangential Flow Filtration: For larger biomolecules, these methods can be used to remove small molecule impurities.

Protocol 2: t-Butyl Ester Deprotection

This protocol describes the removal of the t-butyl ester group from the PEGylated peptide to yield the corresponding carboxylic acid.

Materials:

  • Lyophilized t-butyl ester protected PEGylated peptide

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether (cold)

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup:

    • Dissolve the lyophilized PEGylated peptide in a 1:1 (v/v) mixture of DCM and TFA. A typical concentration is 1-5 mg/mL. The reaction should be performed in a fume hood.

    • The solution will be stirred at room temperature.

  • Deprotection Reaction:

    • Stir the solution at room temperature for 2-5 hours. The progress of the deprotection can be monitored by LC-MS, looking for the mass shift corresponding to the loss of the t-butyl group (56 Da).

  • Work-up and Isolation:

    • After the reaction is complete, remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

    • The resulting residue can be triturated with cold diethyl ether to precipitate the deprotected PEGylated peptide.

    • Centrifuge the mixture and decant the diethyl ether. Repeat the ether wash 2-3 times to remove residual TFA.

    • Dry the final product under vacuum.

  • Purification (Optional):

    • If necessary, the deprotected product can be further purified by RP-HPLC to remove any side products formed during the deprotection step.

Visualizations

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. CuAAC Reaction cluster_purification 3. Purification cluster_deprotection 4. Deprotection (Optional) Alkyne_Peptide Alkyne-modified Peptide Reaction_Mix Reaction Mixture (Peptide + PEG-Azide) Alkyne_Peptide->Reaction_Mix Azido_PEG This compound Azido_PEG->Reaction_Mix Catalyst_Sol CuSO4/Ligand Solution Click_Reaction Click Reaction (Room Temperature, 4-24h) Catalyst_Sol->Click_Reaction Reducer_Sol Sodium Ascorbate Solution Reducer_Sol->Click_Reaction Reaction_Mix->Click_Reaction Purification Purification (SEC or RP-HPLC) Click_Reaction->Purification PEG_Peptide_Ester PEGylated Peptide (t-butyl ester) Purification->PEG_Peptide_Ester Deprotection Deprotection (TFA/DCM) PEG_Peptide_Ester->Deprotection Final_Product Final PEGylated Peptide (Carboxylic Acid) Deprotection->Final_Product

Caption: Experimental workflow for the PEGylation of an alkyne-modified peptide.

Signaling_Pathway_Concept cluster_drug_dev Drug Development & Delivery cluster_cellular_action Cellular Interaction Therapeutic_Peptide Therapeutic Peptide PEGylation PEGylation via CuAAC (this compound) Therapeutic_Peptide->PEGylation PEG_Peptide_Conjugate PEG-Peptide Conjugate PEGylation->PEG_Peptide_Conjugate Improved_PK Improved Pharmacokinetics - Increased Half-life - Reduced Clearance - Enhanced Solubility PEG_Peptide_Conjugate->Improved_PK Cell_Surface_Receptor Target Cell Receptor Improved_PK->Cell_Surface_Receptor Systemic Circulation Signal_Transduction Signal Transduction Cascade Cell_Surface_Receptor->Signal_Transduction Binding & Activation Therapeutic_Effect Therapeutic Effect Signal_Transduction->Therapeutic_Effect

Caption: Conceptual pathway of a PEGylated peptide therapeutic.

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using Azido-PEG14-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This reaction occurs between a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), and an azide-functionalized molecule.[3][] The inherent ring strain of the cyclooctyne provides the driving force for a rapid and highly selective [3+2] cycloaddition, forming a stable triazole linkage.[5]

Azido-PEG14-t-butyl ester is a heterobifunctional linker that leverages the advantages of SPAAC for applications in drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6][7] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[][8][9] The this compound serves as a hydrophilic and flexible linker connecting the POI-binding and E3 ligase-binding moieties of a PROTAC.[10][11] The azide (B81097) group allows for conjugation to a strained alkyne via SPAAC, while the t-butyl ester provides a protected carboxylic acid that can be deprotected under acidic conditions for further modification or to reveal a terminal carboxyl group.

These application notes provide detailed protocols for the use of this compound in SPAAC reactions and subsequent deprotection, along with relevant technical data and workflow diagrams to guide researchers in their experimental design.

Data Presentation

The following tables summarize key data relevant to the application of this compound in SPAAC reactions.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₃₇H₇₃N₃O₁₆
Purity Typically >95%
Appearance White to off-white solid or oil
Solubility Soluble in DMSO, DMF, and chlorinated solvents
Storage Store at -20°C, protect from moisture

Table 2: Representative Second-Order Rate Constants for SPAAC Reactions

CyclooctyneAzideRate Constant (k₂) (M⁻¹s⁻¹)
DBCO Derivatives Benzyl Azide~0.1 - 2.0[14][15]
DBCO-PEG5-Trastuzumab Model Azides0.18 - 0.37[12][14]
BCN (endo) Benzyl AzideHigh reactivity, comparable to or faster than DBCO[16]

Experimental Protocols

Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes a general procedure for the conjugation of this compound to a DBCO-functionalized molecule.

Materials:

  • This compound

  • DBCO-functionalized molecule (e.g., a protein ligand)

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Reaction vessel (e.g., microcentrifuge tube or glass vial)

  • Analytical instrumentation for reaction monitoring (e.g., LC-MS, HPLC, or UV-Vis spectrophotometer)[5][17]

  • Purification system (e.g., HPLC or size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound and the DBCO-functionalized molecule to room temperature before use.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10-50 mM).

    • Prepare a stock solution of the DBCO-functionalized molecule in a compatible solvent. For biomolecules, this is typically an aqueous buffer like PBS.

  • Reaction Setup:

    • In a reaction vessel, dissolve the DBCO-functionalized molecule in the reaction buffer to the desired concentration. For antibody labeling, a starting concentration of 1 mg/mL is often used.[14]

    • Add the this compound stock solution to the reaction mixture. A 1.5 to 10-fold molar excess of the azide linker is typically used to drive the reaction to completion.[14]

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <10-15%) to prevent precipitation of biomolecules.[3]

  • Incubation:

    • Incubate the reaction mixture at room temperature (20-25°C) or at 4°C for sensitive biomolecules.

    • Reaction times can vary from 1 to 24 hours, depending on the reactants and their concentrations.[18] For reactions with DBCO, incubation for 2 hours at room temperature or overnight at 4°C is a good starting point.[16]

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by observing the disappearance of the DBCO reactant, which has a characteristic UV absorbance at approximately 309 nm.[16]

    • Alternatively, LC-MS can be used to monitor the formation of the product and the consumption of reactants.[12]

  • Purification:

    • Once the reaction is complete, purify the conjugate to remove unreacted starting materials and byproducts.

    • For protein conjugates, size-exclusion chromatography or dialysis can be effective.

    • For small molecule conjugates, preparative HPLC is a common purification method.

Protocol 2: Deprotection of the t-Butyl Ester

This protocol describes the removal of the t-butyl protecting group to yield a free carboxylic acid.

Materials:

  • SPAAC conjugate containing the t-butyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • Dissolve the t-butyl ester-protected conjugate in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature.

  • Incubation:

    • The deprotection reaction is typically complete within 2-5 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Work-up:

    • Remove the DCM and TFA under reduced pressure using a rotary evaporator.

    • Dissolve the residue in DCM and wash with water twice, followed by one wash with a saturated sodium chloride solution.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

Mandatory Visualizations

PROTAC_Synthesis_Workflow POI_Ligand Protein of Interest (POI) Ligand with DBCO SPAAC_Reaction SPAAC Reaction POI_Ligand->SPAAC_Reaction PEG_Azide This compound PEG_Azide->SPAAC_Reaction E3_Ligase_Ligand E3 Ligase Ligand Ternary_Complex Ternary Complex Formation (POI-PROTAC-E3 Ligase) E3_Ligase_Ligand->Ternary_Complex Intermediate Intermediate PROTAC (t-butyl protected) SPAAC_Reaction->Intermediate Formation of Triazole Linkage Deprotection TFA Deprotection Intermediate->Deprotection Final_PROTAC Final PROTAC Deprotection->Final_PROTAC Removal of t-butyl group Final_PROTAC->Ternary_Complex Ubiquitination POI Ubiquitination Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Caption: PROTAC Synthesis and Action Workflow.

SPAAC_Experimental_Workflow Start Start Reagent_Prep Reagent Preparation - Dissolve this compound in DMSO - Prepare DBCO-molecule in buffer Start->Reagent_Prep Reaction_Setup Reaction Setup - Combine reactants in reaction buffer Reagent_Prep->Reaction_Setup Incubation Incubation - Room temperature or 4°C - 1-24 hours Reaction_Setup->Incubation Monitoring Reaction Monitoring (LC-MS, HPLC, or UV-Vis) Incubation->Monitoring Is_Complete Reaction Complete? Monitoring->Is_Complete Is_Complete->Incubation No Purification Purification (HPLC, SEC, or Dialysis) Is_Complete->Purification Yes Characterization Characterization (Mass Spectrometry, NMR) Purification->Characterization End End Characterization->End

Caption: General SPAAC Experimental Workflow.

References

The Strategic Application of Azido-PEG14-t-butyl Ester in Advancing Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Detailed Application Notes and Protocols

The development of antibody-drug conjugates (ADCs) represents a significant leap forward in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs. The linker molecule, which connects the antibody to the payload, is a critical component influencing the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have gained prominence for their ability to impart favorable physicochemical properties. This document provides detailed application notes and protocols for the use of Azido-PEG14-t-butyl ester, a heterobifunctional linker, in the synthesis and optimization of next-generation ADCs.

Introduction to this compound

This compound is a discrete PEG (dPEG) linker featuring a terminal azide (B81097) (N3) group and a t-butyl ester protected carboxyl group, separated by a 14-unit ethylene (B1197577) glycol chain. The azide group serves as a versatile handle for bioorthogonal "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. These reactions enable the highly efficient and site-specific conjugation of the linker to an alkyne-modified antibody or drug payload. The PEG14 chain enhances the hydrophilicity of the ADC, which can mitigate aggregation issues associated with hydrophobic payloads and improve systemic circulation time.[1][2][3] The t-butyl ester provides a stable protecting group for a carboxylic acid functionality, which can be deprotected under acidic conditions to reveal a reactive carboxyl group for subsequent conjugation to a payload or antibody.

Key Advantages of PEGylation in ADCs

The incorporation of PEG linkers, such as this compound, offers several advantages in ADC development:

  • Improved Solubility and Stability: Hydrophobic payloads can lead to ADC aggregation, reducing efficacy and potentially increasing immunogenicity. The hydrophilic nature of the PEG chain can significantly improve the solubility and stability of the final ADC construct.[1][3]

  • Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic radius of the ADC, which can reduce renal clearance and prolong its circulation half-life, leading to greater tumor accumulation.[1][4][5]

  • Reduced Immunogenicity: The PEG chain can shield the payload and linker from the immune system, potentially reducing the immunogenicity of the ADC.[5]

  • Controlled Drug-to-Antibody Ratio (DAR): The use of discrete PEG linkers in conjunction with site-specific conjugation techniques allows for the production of more homogeneous ADCs with a defined DAR, leading to improved batch-to-batch reproducibility and a more predictable safety profile.[2]

Quantitative Impact of PEG Linker Length on ADC Properties

The length of the PEG linker is a critical parameter that must be optimized for each specific ADC. While data for a PEG14 linker is not explicitly detailed in the reviewed literature, trends from studies with other PEG lengths provide valuable insights into the expected performance.

PropertyNo PEGShort PEG (e.g., PEG2, PEG4)Medium PEG (e.g., PEG8, PEG12)Long PEG (e.g., 4kDa, 10kDa)
ADC Clearance (mL/day/kg) in Rats ~15~10 (PEG2), ~7 (PEG4)~5 (PEG8), ~5 (PEG12)Slower clearance expected
In Vitro Cytotoxicity Reduction 1-fold (Baseline)Moderate reductionSignificant reduction4.5-fold (4kDa), 22-fold (10kDa)
Circulation Half-life Extension 1-fold (Baseline)Moderate extensionSignificant extension2.5-fold (4kDa), 11.2-fold (10kDa)

Data adapted from studies on various ADC constructs and may not be directly transferable to all systems. The trend indicates that longer PEG chains generally improve pharmacokinetic properties at the cost of reduced in vitro potency.[2][6][7]

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the synthesis of ADCs. Optimization of reaction conditions (e.g., molar ratios, incubation times, temperature) is essential for each specific antibody-drug combination.

Protocol 1: Deprotection of the t-Butyl Ester

This protocol is necessary if the carboxylic acid end of the linker is to be used for conjugation.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 2-5 hours. Monitor the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • The residue can be co-evaporated with a solvent like toluene (B28343) to ensure complete removal of residual TFA.

  • The resulting Azido-PEG14-acid can be used in the next step without further purification, or purified by flash chromatography on silica (B1680970) gel if necessary.

Protocol 2: ADC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is suitable for conjugating an azide-containing linker to an alkyne-modified antibody.

Materials:

  • Alkyne-modified monoclonal antibody (mAb)

  • Azido-PEG14-payload conjugate

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)

  • Sodium ascorbate (B8700270)

  • Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Desalting column or size-exclusion chromatography (SEC) system for purification

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a 200 mM stock solution of THPTA ligand in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

    • Prepare a stock solution of the Azido-PEG14-payload conjugate in a suitable solvent like DMSO.

  • Complex Formation:

    • In a microcentrifuge tube, mix CuSO4 and THPTA in a 1:2 molar ratio. Allow it to stand for a few minutes to form the Cu(I) complex.

  • Conjugation Reaction:

    • In a separate reaction tube, combine the alkyne-modified antibody solution with the Azido-PEG14-payload conjugate. A molar excess of the linker-payload (typically 4 to 10-fold) is used.

    • Add the pre-formed Cu(I)/THPTA complex to the reaction mixture (e.g., 25 equivalents relative to the azide).

    • Add freshly prepared sodium ascorbate (e.g., 40 equivalents relative to the azide) to initiate the reaction.

    • Gently mix and incubate at room temperature for 30-60 minutes, protecting the reaction from light.

  • Purification:

    • Purify the resulting ADC from excess linker-payload and reaction components using a desalting column or SEC.

Protocol 3: ADC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is a copper-free alternative for conjugating an azide-containing linker to a strained alkyne (e.g., DBCO, BCN)-modified antibody.

Materials:

  • Strained alkyne (e.g., DBCO)-modified monoclonal antibody (mAb)

  • Azido-PEG14-payload conjugate

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Desalting column or SEC system for purification

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the Azido-PEG14-payload conjugate in a suitable solvent like DMSO.

    • Ensure the DBCO-modified antibody is in the desired reaction buffer at an appropriate concentration (e.g., 1-5 mg/mL).

  • Conjugation Reaction:

    • Add the Azido-PEG14-payload stock solution to the DBCO-modified antibody solution. A molar excess of the azide-linker-payload (e.g., 5 to 20-fold) is typically used.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is low (<10%) to prevent antibody denaturation.

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction can also be performed at 4°C overnight.

  • Purification:

    • Remove the excess, unreacted Azido-PEG14-payload by SEC or dialysis.

Characterization of the ADC

After synthesis and purification, the ADC should be thoroughly characterized to determine key quality attributes.

Characterization MethodParameter Measured
Mass Spectrometry (MS) Confirms successful conjugation and determines the Drug-to-Antibody Ratio (DAR) distribution.
Size Exclusion Chromatography (SEC) Assesses the level of aggregation and fragmentation of the ADC.
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on their hydrophobicity, providing another method to assess DAR.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Can be used to determine the purity of the drug-linker and to analyze the ADC after enzymatic digestion.
Enzyme-Linked Immunosorbent Assay (ELISA) Confirms that the conjugation process has not compromised the antibody's binding affinity to its target antigen.
In Vitro Cytotoxicity Assay Measures the potency of the ADC on target cancer cell lines.

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

ADC_Synthesis_Workflow cluster_linker_prep Linker-Payload Preparation cluster_ab_prep Antibody Preparation cluster_conjugation Conjugation cluster_final_adc Final ADC Product Linker This compound Deprotection Deprotection (if needed) Azido-PEG14-Acid Linker->Deprotection DrugLinker Azido-PEG14-Payload Deprotection->DrugLinker Payload Cytotoxic Payload Payload->DrugLinker Conjugation Click Chemistry (CuAAC or SPAAC) DrugLinker->Conjugation mAb Monoclonal Antibody Modification Site-specific Modification (e.g., with Alkyne/DBCO) mAb->Modification Modified_mAb Modified mAb Modification->Modified_mAb Modified_mAb->Conjugation ADC Crude ADC Conjugation->ADC Purification Purification (SEC / HIC) ADC->Purification Final_ADC Purified & Characterized ADC Purification->Final_ADC Characterization Characterization (MS, HIC, ELISA) Final_ADC->Characterization

Caption: Experimental workflow for ADC synthesis using this compound.

Click_Chemistry_Logic Logical relationship of Azide-Alkyne Click Chemistry pathways. cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway Azide_Linker Azido-PEG14-Payload (N≡N⁺-N⁻) Triazole_CuAAC 1,4-disubstituted Triazole Linkage Azide_Linker->Triazole_CuAAC Triazole_SPAAC Triazole Linkage Azide_Linker->Triazole_SPAAC Alkyne_mAb Alkyne-Modified mAb (R-C≡CH or Strained Alkyne) Alkyne_mAb->Triazole_CuAAC Strained_Alkyne Strained Alkyne mAb (e.g., DBCO) Cu_Catalyst Cu(I) Catalyst (from CuSO₄ + Na-Ascorbate) Cu_Catalyst->Triazole_CuAAC Strained_Alkyne->Triazole_SPAAC

Caption: Logical diagram of CuAAC and SPAAC click chemistry pathways.

Conclusion

This compound is a valuable tool in the development of antibody-drug conjugates, offering a balance of hydrophilicity, defined length, and versatile conjugation chemistry. The protocols and data presented herein provide a foundation for researchers to incorporate this linker into their ADC design and optimization workflows. By carefully considering the interplay between the linker, payload, and antibody, and by employing robust synthesis and characterization methodologies, it is possible to develop next-generation ADCs with improved therapeutic indices. The optimal linker length and conjugation strategy will ultimately be specific to the antibody, payload, and target, necessitating empirical evaluation.[1]

References

Application of Azido-PEG14-t-butyl Ester in Nanotechnology and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG14-t-butyl ester is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that has emerged as a valuable tool in the fields of nanotechnology and targeted drug delivery. This linker possesses three key components:

  • An azide (B81097) group (N₃) at one terminus, which serves as a reactive handle for "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1]

  • A hydrophilic polyethylene glycol (PEG) spacer with 14 ethylene (B1197577) glycol units. This PEG chain imparts several advantageous properties to nanoparticles and drug delivery systems, including increased hydrophilicity, improved colloidal stability, reduced non-specific protein adsorption (opsonization), and prolonged circulation times in vivo.

  • A t-butyl ester group at the other terminus, which serves as a protecting group for a carboxylic acid. This group is stable under many reaction conditions but can be readily cleaved under acidic conditions to reveal a terminal carboxylic acid, providing another site for bioconjugation.

This unique combination of functionalities makes this compound a versatile linker for the surface modification of nanoparticles and the construction of sophisticated drug delivery systems.

Key Applications in Nanotechnology and Drug Delivery

The primary application of this compound revolves around its ability to PEGylate nanoparticles and subsequently conjugate targeting ligands, imaging agents, or therapeutic molecules via click chemistry.

1. PEGylation of Nanoparticles and Liposomes:

The PEGylation of nanocarriers is a well-established strategy to improve their pharmacokinetic profile. The hydrophilic PEG chains create a steric barrier on the nanoparticle surface, which reduces clearance by the mononuclear phagocyte system (MPS), leading to longer circulation times and enhanced accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

2. Surface Functionalization for Targeted Delivery:

The terminal azide group of the PEG linker provides a convenient anchor point for the attachment of targeting moieties. By reacting an alkyne-modified targeting ligand (e.g., antibodies, peptides, aptamers, or small molecules) with the azide-functionalized nanoparticle, a targeted drug delivery system can be created. This approach enhances the specific accumulation of the therapeutic payload at the desired site of action, thereby increasing efficacy and reducing off-target toxicity.

3. Development of Multifunctional Nanoplatforms:

The dual functionality of this compound allows for the creation of multifunctional nanoplatforms. For instance, a nanoparticle can be PEGylated for improved stability, functionalized with a targeting ligand via the azide group, and the deprotected carboxylic acid can be used to conjugate an imaging agent or another therapeutic molecule.

Data Presentation

While specific quantitative data for drug loading and release using this compound is not extensively available in the public domain, the following tables present illustrative data from studies on PEGylated nanoparticle systems to demonstrate the general effects of PEGylation on key drug delivery parameters. Researchers should consider this data as a general guide and should perform their own optimization for specific nanoparticle and drug combinations.

Table 1: Illustrative Drug Loading and Encapsulation Efficiency of PEGylated Nanoparticles

Nanoparticle SystemDrugPEG Linker UsedDrug Loading (%)Encapsulation Efficiency (%)Reference
PLGA NanoparticlesDoxorubicinmPEG-PLGA~5~85[2]
LiposomesDoxorubicinDSPE-PEG2000~1-2>90[3]
Gold NanoparticlesPaclitaxelThiol-PEGVariesVaries[2]

Note: This table provides example data from various studies and is intended for illustrative purposes only. Actual values will depend on the specific nanoparticle composition, drug properties, and formulation methods.

Table 2: Illustrative Effect of PEGylation on Cellular Uptake of Nanoparticles

Nanoparticle TypeCell LinePEGylation StatusUptake Efficiency (% of control)Reference
Gold Nanoparticles3T3 fibroblastsNon-PEGylated100[4]
PEGylated (10 kDa)~10[4]
Magnetic NanoparticlesA549 cellsNon-PEGylated100[5]
PEGylatedSignificantly reduced[5]

Note: This table illustrates the general trend of reduced cellular uptake upon PEGylation in non-targeted systems. The actual percentage will vary depending on the cell type, nanoparticle characteristics, and PEG density.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the surface modification of nanoparticles. Optimization will be required for specific applications.

Protocol 1: Surface Functionalization of Alkyne-Modified Nanoparticles with this compound via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of this compound onto nanoparticles that have been pre-functionalized with terminal alkyne groups.

Materials:

  • Alkyne-functionalized nanoparticles (e.g., liposomes or polymeric nanoparticles)

  • This compound

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a copper-stabilizing ligand

  • Degassed, deionized water or appropriate buffer (e.g., PBS, pH 7.4)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) for dissolving the PEG linker

  • Centrifugation tubes

  • Dialysis membrane (appropriate MWCO) or size exclusion chromatography (SEC) column for purification

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve this compound in anhydrous DMF or DMSO to a desired stock concentration (e.g., 10 mg/mL).

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh before each use.

    • Prepare a 100 mM stock solution of the THPTA or TBTA ligand in deionized water or DMSO.

  • Reaction Setup:

    • Disperse the alkyne-functionalized nanoparticles in degassed deionized water or buffer to a known concentration.

    • In a separate tube, prepare the copper catalyst solution by mixing the CuSO₄ stock solution and the ligand stock solution in a 1:5 molar ratio (CuSO₄:Ligand). Allow this mixture to stand for 5 minutes at room temperature.

    • Add the this compound solution to the nanoparticle dispersion. The molar ratio of the PEG linker to the alkyne groups on the nanoparticles should be optimized, but a 5- to 10-fold molar excess of the PEG linker is a good starting point.

    • Add the pre-mixed copper catalyst solution to the nanoparticle/PEG mixture. A final copper concentration of 0.1 to 1 mM is typically sufficient.

  • Initiation of the Click Reaction:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5- to 10-fold higher than the copper concentration.

    • Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring, protected from light.

  • Purification of PEGylated Nanoparticles:

    • For larger nanoparticles: Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in fresh buffer to remove unreacted PEG linker and catalyst components.

    • For smaller nanoparticles or liposomes: Purify the reaction mixture using dialysis against a large volume of buffer or by size exclusion chromatography.

  • Characterization:

    • Confirm the successful PEGylation by techniques such as Dynamic Light Scattering (DLS) to measure the increase in hydrodynamic diameter, and Zeta Potential analysis to observe changes in surface charge.

    • The presence of the azide and ester groups can be confirmed by Fourier-transform infrared spectroscopy (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy on lyophilized samples.

Protocol 2: Deprotection of the t-Butyl Ester to Reveal the Carboxylic Acid

This protocol describes the removal of the t-butyl protecting group to expose a terminal carboxylic acid for further conjugation.

Materials:

  • PEGylated nanoparticles with terminal t-butyl ester groups (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dialysis membrane or SEC column

  • pH meter and appropriate buffers for neutralization

Procedure:

  • Reaction Setup:

    • Lyophilize the purified PEGylated nanoparticles to remove all water.

    • Resuspend the dried nanoparticles in a solution of TFA in DCM (e.g., 50% v/v). The exact concentration and reaction time may need to be optimized. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

    • Allow the reaction to proceed at room temperature for 1-2 hours with stirring.

  • Quenching and Purification:

    • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

    • Resuspend the nanoparticles in a neutral buffer (e.g., PBS, pH 7.4).

    • Purify the nanoparticles with the now-exposed carboxylic acid groups by extensive dialysis against a neutral buffer or by using an SEC column to remove residual TFA and cleaved t-butyl groups.

  • Characterization:

    • Confirm the deprotection by FTIR spectroscopy, looking for the appearance of the carboxylic acid C=O stretch and the disappearance of the t-butyl ester peaks.

    • The presence of the carboxylic acid can also be confirmed by titration or by conjugation with an amine-containing fluorescent dye followed by fluorescence spectroscopy.

Mandatory Visualizations

Experimental_Workflow_for_Nanoparticle_Functionalization A Alkyne-Modified Nanoparticle C Click Chemistry (CuAAC) A->C B This compound B->C D PEGylated Nanoparticle (t-butyl protected) C->D Purification E Acid Treatment (TFA) D->E F PEGylated Nanoparticle (Carboxylic Acid Terminus) E->F Purification H EDC/NHS Coupling F->H G Targeting Ligand (Amine-functionalized) G->H I Targeted Nanoparticle H->I Purification Click_Chemistry_Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalyst System A Nanoparticle-Alkyne F Triazole Linkage Formation A->F B N3-PEG14-COOtBu B->F C CuSO4 C->F D Sodium Ascorbate D->F Reduces Cu(II) to Cu(I) E Ligand (THPTA/TBTA) E->F Stabilizes Cu(I) G PEGylated Nanoparticle F->G Logical_Relationship_of_PEGylation_Benefits A This compound Functionalization B Increased Hydrophilicity A->B C Reduced Opsonization A->C G Clickable Surface for Targeting Ligand Conjugation A->G D Longer Circulation Time B->D C->D E Enhanced Permeability and Retention (EPR) Effect D->E F Improved Tumor Accumulation E->F I Increased Therapeutic Efficacy & Reduced Side Effects F->I H Active Targeting G->H H->I

References

Application Notes and Protocols for Bioconjugation of Proteins with Azido-PEG14-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the covalent attachment of molecules to proteins, is a cornerstone of modern biotechnology and drug development. Polyethylene glycol (PEG) linkers are frequently employed to enhance the therapeutic properties of proteins, such as increasing solubility, extending circulating half-life, and reducing immunogenicity.[1][2][3] Azido-PEG14-t-butyl ester is a versatile, heterobifunctional linker that provides a flexible spacer arm and two distinct reactive handles: an azide (B81097) group for bioorthogonal "click chemistry" and a t-butyl ester-protected carboxylic acid.

This document provides detailed protocols and application notes for the bioconjugation of proteins using this compound. Two primary strategies are presented:

  • Strategy 1: Amine Coupling. This approach involves the deprotection of the t-butyl ester to reveal a carboxylic acid, which is then activated to react with primary amines (e.g., lysine (B10760008) residues) on the protein surface. The resulting azide-functionalized protein is then ready for subsequent conjugation via click chemistry.

  • Strategy 2: Click Chemistry First. In this alternative workflow, a protein is first modified to introduce an alkyne group. The this compound is then attached to the protein via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[4][5]

These methods are foundational for a variety of applications, including the development of antibody-drug conjugates (ADCs), protein labeling for imaging studies, and the creation of novel biomaterials.[6][7][8][9]

Data Presentation

The success of protein bioconjugation is assessed through various analytical techniques. The following tables summarize representative quantitative data obtained from characterization experiments.

Table 1: Representative Mass Spectrometry Data for Protein Conjugation

SampleExpected Mass (Da)Observed Mass (Da)Mass Shift (Da)Degree of Labeling (DOL)
Unmodified Protein150,000150,00000
Azide-Functionalized Protein (Strategy 1)150,858150,855~8551
Protein-PEG-Fluorophore Conjugate151,358151,352~13521

Note: The mass of Azido-PEG14-COOH is approximately 858 Da. The mass of the fluorophore will vary.

Table 2: Representative HPLC Analysis of Conjugation Efficiency

SampleRetention Time (min)Peak Area (%)
Unmodified Protein10.2>98%
Azide-Functionalized Protein9.8~90%
Unreacted Protein10.2~10%
Final Conjugate9.5>85%

Note: PEGylation typically leads to a shift to an earlier retention time in size-exclusion chromatography (SEC) and a change in retention in reverse-phase HPLC (RP-HPLC).[10]

Experimental Protocols

Strategy 1: Amine Coupling via Carboxylic Acid Activation

This protocol describes the deprotection of the t-butyl ester, activation of the resulting carboxylic acid, and subsequent conjugation to a protein.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)[11]

  • Dichloromethane (DCM)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Dialysis or desalting columns for purification

Protocol:

  • Deprotection of t-butyl Ester:

    • Dissolve this compound in DCM.

    • Add TFA to a final concentration of 20-50% (v/v).

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

    • Remove the solvent and excess TFA under reduced pressure to obtain Azido-PEG14-COOH.

  • Activation of Carboxylic Acid:

    • Dissolve the dried Azido-PEG14-COOH in anhydrous DMF or DMSO.

    • Add EDC (1.5 equivalents) and NHS (1.5 equivalents).

    • Stir the reaction at room temperature for 1-2 hours to form the NHS ester.

  • Protein Conjugation:

    • Prepare the protein solution at a concentration of 1-10 mg/mL in PBS, pH 7.2-8.0.

    • Add the activated Azido-PEG14-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester is typically used.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching and Purification:

    • (Optional) Add quenching buffer to a final concentration of 50-100 mM to stop the reaction.

    • Purify the azide-functionalized protein from excess reagents using dialysis or a desalting column.

Strategy 2: Click Chemistry First

This protocol is suitable for proteins that have been pre-functionalized with an alkyne group.

Materials:

  • Alkyne-modified protein

  • This compound

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper ligand

  • For SPAAC: A cyclooctyne-modified protein and this compound

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Dialysis or desalting columns for purification

Protocol for CuAAC:

  • Reaction Setup:

    • Dissolve the alkyne-modified protein in the reaction buffer.

    • Add this compound (typically 3-10 molar equivalents).

    • Prepare fresh stock solutions of CuSO4 (50 mM in water), sodium ascorbate (50 mM in water), and TBTA (10 mM in DMSO).

  • Catalyst Addition:

    • Add the catalyst components in the following order, mixing gently after each addition:

      • TBTA (to a final concentration of 0.1 mM)

      • CuSO4 (to a final concentration of 1 mM)

      • Sodium ascorbate (to a final concentration of 1 mM)

  • Incubation and Purification:

    • Incubate the reaction for 1-4 hours at room temperature.

    • Purify the conjugated protein using dialysis or a desalting column.

Characterization of the Conjugate

Thorough characterization is essential to confirm successful conjugation and determine the degree of labeling.

  • SDS-PAGE: A simple method to visualize the increase in molecular weight of the protein after PEGylation. A shift in the band corresponding to the protein-PEG conjugate will be observed.

  • Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of PEG linkers attached to the protein.[2][12][13]

  • High-Performance Liquid Chromatography (HPLC): Techniques such as size-exclusion chromatography (SEC) and reverse-phase HPLC (RP-HPLC) can be used to separate the conjugate from the unmodified protein and assess the purity of the final product.[10]

  • UV-Vis Spectroscopy: If a chromophore is introduced via the PEG linker (e.g., a fluorescent dye), its absorbance can be used to quantify the degree of labeling.

Visualizations

Experimental Workflows

experimental_workflow_amine_coupling cluster_linker_prep Linker Preparation cluster_conjugation Protein Conjugation cluster_downstream Downstream Application Azido-PEG14-t-butyl_ester This compound Deprotection TFA Deprotection Azido-PEG14-t-butyl_ester->Deprotection Azido-PEG14-COOH Azido-PEG14-COOH Deprotection->Azido-PEG14-COOH Activation EDC/NHS Activation Azido-PEG14-COOH->Activation Azido-PEG14-NHS Azido-PEG14-NHS Activation->Azido-PEG14-NHS Conjugation Amine Coupling Azido-PEG14-NHS->Conjugation Protein Protein (-NH2) Protein->Conjugation Azide_Protein Azide-Protein Conjugation->Azide_Protein Click_Chemistry Click Chemistry Azide_Protein->Click_Chemistry Alkyne_Molecule Alkyne-Molecule (e.g., Drug, Dye) Alkyne_Molecule->Click_Chemistry Final_Conjugate Final Protein Conjugate Click_Chemistry->Final_Conjugate experimental_workflow_click_first cluster_protein_prep Protein Preparation cluster_conjugation PEGylation cluster_final_step Final Modification (Optional) Protein Protein Modification Introduce Alkyne Protein->Modification Alkyne_Protein Alkyne-Protein Modification->Alkyne_Protein Click_Reaction Click Chemistry (CuAAC or SPAAC) Alkyne_Protein->Click_Reaction Azido_PEG This compound Azido_PEG->Click_Reaction PEG_Protein Protein-PEG-t-butyl ester Click_Reaction->PEG_Protein Deprotection TFA Deprotection PEG_Protein->Deprotection Final_Product Protein-PEG-COOH Deprotection->Final_Product signaling_pathway cluster_cell_surface Cell Surface cluster_internalization Internalization cluster_drug_release Drug Release & Action Receptor Target Receptor Endosome Endosome Receptor->Endosome Internalization ADC Antibody-Drug Conjugate (Protein-PEG-Drug) ADC->Receptor Binding Lysosome Lysosome Endosome->Lysosome Maturation Drug Released Drug Lysosome->Drug Linker Cleavage Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target Binding Apoptosis Apoptosis Target->Apoptosis Induction

References

Revolutionizing Targeted Protein Degradation: Solid-Phase Synthesis of PROTACs Using Azido-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the ability to selectively eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system. The efficiency and versatility of PROTACs are heavily influenced by the linker connecting the target protein ligand and the E3 ligase ligand. This document provides detailed application notes and protocols for the solid-phase synthesis of PROTACs utilizing Azido-PEG linkers, a strategy that facilitates rapid library synthesis and optimization through the use of "click chemistry."

Introduction to PROTAC Technology and the Role of Azido-PEG Linkers

PROTACs are comprised of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a chemical linker that connects the two.[1][2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][2]

Solid-phase synthesis provides a streamlined and efficient method for producing PROTACs, simplifying purification and enabling the use of excess reagents to drive reactions to completion.[2] The use of linkers featuring a polyethylene (B3416737) glycol (PEG) chain enhances the aqueous solubility and cell permeability of the final PROTAC molecule.[2] Incorporating an azide (B81097) (-N3) group into the PEG linker creates a versatile chemical handle for the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[3][4] This allows for the modular and rapid assembly of diverse PROTAC libraries by coupling the azide-functionalized linker with various alkyne-modified POI ligands.[3][4]

Signaling Pathway: PROTAC-Mediated Protein Degradation

The mechanism of action for a PROTAC involves the recruitment of the cellular ubiquitin-proteasome machinery to a specific protein of interest for targeted degradation.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_formation Complex Formation PROTAC PROTAC PROTAC->PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Recruited Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated recruitment of an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and proteasomal degradation.

Experimental Protocols

The following protocols outline a general procedure for the solid-phase synthesis of a PROTAC using an Azido-PEG linker, with pomalidomide (B1683931) as the E3 ligase ligand.

Overall Synthesis Workflow

The solid-phase synthesis strategy involves three main stages: immobilization of the E3 ligase ligand and attachment of the Azido-PEG linker, on-resin copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an alkyne-functionalized POI ligand, and finally, cleavage and purification of the PROTAC.

SPS_Workflow Solid-Phase PROTAC Synthesis Workflow Resin Solid Support (e.g., Aminomethyl Resin) Pomalidomide 1. Pomalidomide Derivative Coupling Resin->Pomalidomide AzidoPEG 2. Azido-PEG Linker Attachment Pomalidomide->AzidoPEG Click 3. On-Resin CuAAC (Click Chemistry) AzidoPEG->Click Cleavage 4. Cleavage from Resin Click->Cleavage POILigand Alkyne-functionalized POI Ligand POILigand->Click Purification 5. Purification (HPLC) Cleavage->Purification FinalPROTAC Final PROTAC Purification->FinalPROTAC

Caption: General workflow for the solid-phase synthesis of PROTACs using an Azido-PEG linker.

Protocol 1: Immobilization of Pomalidomide and Azido-PEG Linker Attachment

This protocol describes the initial steps of attaching the E3 ligase ligand (pomalidomide) and the Azido-PEG linker to the solid support.

Materials:

  • Aminomethylated polystyrene resin

  • Carboxylic acid-functionalized pomalidomide derivative

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Methanol

  • Azido-PEG-acid (e.g., Azido-PEG6-acid)[5]

  • Piperidine (B6355638) (20% in DMF)

Procedure:

  • Resin Swelling: Swell the aminomethylated polystyrene resin in DMF for 30 minutes in a solid-phase synthesis vessel.

  • Pomalidomide Coupling:

    • To the swollen resin, add a solution of the carboxylic acid-functionalized pomalidomide derivative (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.[2]

    • Shake the reaction mixture at room temperature for 16 hours.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

  • Fmoc Deprotection (if applicable): If the immobilized pomalidomide has an Fmoc protecting group, treat the resin with 20% piperidine in DMF to remove it.

  • Azido-PEG Linker Coupling:

    • To the pomalidomide-functionalized resin, add a solution of Azido-PEG-acid (2 eq.), HATU (2 eq.), and DIPEA (4 eq.) in DMF.

    • Shake the reaction mixture at room temperature for 24 hours.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

    • Dry the resin under vacuum.

Protocol 2: On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the "click chemistry" step to conjugate the alkyne-functionalized POI ligand to the azide-functionalized resin.

Materials:

  • Azide-functionalized resin from Protocol 1

  • Alkyne-functionalized POI ligand

  • Copper(I) iodide (CuI) or Copper(II) sulfate (B86663) (CuSO₄) and Sodium Ascorbate (B8700270)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide)

  • DCM (Dichloromethane)

  • Methanol

Procedure:

  • Resin Swelling: Swell the azide-functionalized resin in DMF or DMSO for 30 minutes.

  • Reaction Cocktail Preparation: In a separate vial, dissolve the alkyne-functionalized POI ligand (5-10 eq.) in a minimal amount of DMF or DMSO.[6]

  • Catalyst and Base Addition: To the reaction vessel containing the resin, add CuI (1-2 eq.) and DIPEA (5-10 eq.). (Alternatively, use CuSO₄ and sodium ascorbate as the catalyst system).[6]

  • Initiate Reaction: Add the solution of the alkyne-functionalized POI ligand to the resin mixture.

  • Reaction: Shake the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by cleaving a small amount of resin and analyzing by LC-MS.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum.

Protocol 3: Cleavage and Purification

This protocol describes the final steps to cleave the synthesized PROTAC from the solid support and purify it.

Materials:

  • PROTAC-loaded resin from Protocol 2

  • Cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water)[2]

  • Diethyl ether (cold)

  • HPLC-grade acetonitrile (B52724) and water with 0.1% TFA

  • Preparative HPLC system

Procedure:

  • Cleavage:

    • Add the cleavage cocktail to the dried resin.

    • Shake the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Precipitation:

    • Concentrate the filtrate under a stream of nitrogen.

    • Precipitate the crude PROTAC by adding cold diethyl ether.

    • Centrifuge to pellet the crude product and decant the ether.

  • Purification:

    • Dissolve the crude PROTAC in a suitable solvent (e.g., DMSO or DMF/water).

    • Purify the PROTAC using a preparative reverse-phase HPLC system with a suitable gradient of acetonitrile and water containing 0.1% TFA.

  • Lyophilization: Lyophilize the pure fractions to obtain the final PROTAC as a powder.

  • Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and NMR.

Data Presentation

The following tables summarize representative quantitative data for a solid-phase PROTAC synthesis campaign. The values are illustrative and may vary depending on the specific ligands and reaction conditions used.

Table 1: Representative Yields and Purity of Synthesized PROTACs

PROTAC IDE3 LigandPOI LigandLinkerOverall Yield (%)Purity (HPLC, %)
PROTAC-APomalidomideAlkyne-BRD4 LigandAzido-PEG41-5%[7]>97%[7]
PROTAC-BPomalidomideAlkyne-BTK LigandAzido-PEG61-5% (estimated)>99%[7]
PROTAC-CPomalidomideAlkyne-H-PGDS LigandAzido-C31%[7]>99%[7]

Table 2: LC-MS Characterization of a Representative PROTAC

ParameterValue
PROTAC IDPROTAC-A
Calculated Mass [M+H]⁺Value to be inserted based on specific ligands and linker
Observed Mass [M+H]⁺Value to be inserted based on specific ligands and linker
Retention Time (min)Value dependent on HPLC conditions[8]
Purity (by UV at 254 nm)>97%

Troubleshooting

IssuePossible CauseSuggested Solution
Low Coupling Efficiency - Incomplete activation of carboxylic acids- Steric hindrance- Use fresh coupling reagents (HATU, DIPEA)- Increase reaction time and/or temperature- Double the coupling cycles
Incomplete Click Reaction - Oxidation of Cu(I) to inactive Cu(II)- Poor solubility of reagents- Use a copper-chelating ligand (e.g., TBTA)- Degas solvents to remove oxygen- Use a co-solvent system (e.g., DMSO/water)
Side Product Formation - Degradation of peptide/POI ligand- Incomplete deprotection- Avoid prolonged reaction times at elevated temperatures- Ensure complete removal of protecting groups before coupling
Difficulty in Purification - Unreacted starting materials- Copper contamination- Ensure reactions go to completion before cleavage- Wash the resin thoroughly after the click reaction- Use a copper chelating agent during workup

References

Application Note and Protocol for the Purification of Azido-PEG14-t-butyl Ester Conjugates by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the purification of Azido-PEG14-t-butyl ester conjugates using High-Performance Liquid Chromatography (HPLC). The protocol is designed to ensure high purity of the final product, which is critical for subsequent bioconjugation reactions, such as "click" chemistry.

Introduction

This compound is a heterobifunctional linker widely used in bioconjugation and drug delivery. The azide (B81097) group allows for covalent attachment to alkyne-containing molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition ("click" chemistry), while the t-butyl ester protects a carboxylic acid, which can be deprotected for further modification.[1][2][3][4] Ensuring the purity of this linker is paramount for the success of subsequent conjugation steps and the overall quality of the final conjugate.

Reversed-phase HPLC (RP-HPLC) is a powerful technique for the purification of PEGylated compounds.[5][6][] The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. For PEGylated molecules, the retention behavior can be influenced by the hydrophobicity of the end groups and the length of the PEG chain.[5][6] Due to the lack of a strong UV chromophore in the this compound molecule, detection methods such as Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are often employed.[8][9][10]

Experimental Workflow

The overall workflow for the purification of this compound conjugates by HPLC is depicted below.

HPLC Purification Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification start Start dissolve Dissolve Crude Product in Mobile Phase A start->dissolve filter Filter through 0.22 µm Syringe Filter dissolve->filter inject Inject Sample onto HPLC filter->inject separate Separation on C18 Column inject->separate detect Detection (CAD/ELSD) separate->detect collect Collect Fractions detect->collect analyze Analyze Fractions for Purity collect->analyze pool Pool Pure Fractions analyze->pool Purity >95% lyophilize Lyophilize to Obtain Pure Product pool->lyophilize end End lyophilize->end

Caption: Workflow for the purification of this compound.

Experimental Protocols

Materials and Reagents
  • Crude this compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.22 µm syringe filters

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, and column oven.

  • Detector: Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm). C8 columns can also be effective.[10][11]

  • Fraction collector

  • Lyophilizer

Sample Preparation
  • Dissolve the crude this compound in Mobile Phase A (see below) to a concentration of 5-10 mg/mL.

  • Vortex briefly to ensure complete dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

HPLC Method

Table 1: HPLC Parameters

ParameterValue
Column Reversed-phase C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 20-100 µL
Detection CAD or ELSD

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
5955
35595
40595
41955
50955
Purification and Post-Processing
  • Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 10 column volumes.

  • Inject the prepared sample onto the column.

  • Monitor the chromatogram and collect fractions corresponding to the main product peak.

  • Analyze the purity of the collected fractions by re-injecting a small aliquot onto the HPLC system using the same method.

  • Pool the fractions with the desired purity (e.g., >95%).

  • Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.

Data Presentation

The following tables represent typical data that would be obtained during the purification process.

Table 3: Chromatographic Data of Crude and Purified Product (Hypothetical)

SampleRetention Time (min)Peak Area (%)
Crude Product
Impurity 112.58.2
This compound 21.8 85.3
Impurity 225.16.5
Purified Product
This compound 21.8 >98

Table 4: Purification Summary (Hypothetical)

ParameterValue
Starting Material (Crude) 100 mg
Purity of Crude Material 85.3%
Amount of Pure Product 75 mg
Recovery Yield 88%
Final Purity >98%

Troubleshooting

  • Poor Peak Shape: This may be due to column degradation, sample overload, or inappropriate mobile phase. Ensure the column is in good condition and consider reducing the injection volume or sample concentration.

  • Low Recovery: This could result from irreversible adsorption of the product onto the column or degradation of the compound. Ensure the mobile phase pH is appropriate. The use of TFA helps to ion-pair with any free carboxylates and improve peak shape.

  • Baseline Noise (with CAD/ELSD): These detectors are sensitive to non-volatile components in the mobile phase. Use high-purity solvents and additives.

By following this detailed application note and protocol, researchers can effectively purify this compound conjugates, ensuring high-quality material for their downstream applications in research and drug development.

References

Application Note: Characterization of Azido-PEG14-t-butyl ester Reaction Products by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyethylene (B3416737) glycol (PEG)ylation is a widely adopted strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, including peptides, proteins, and small drugs.[1][2][3][4] This process can enhance solubility, extend circulating half-life, and reduce immunogenicity.[1][3] Bifunctional PEG linkers, such as Azido-PEG14-t-butyl ester, offer a versatile platform for conjugation. This linker features an azide (B81097) group for "click chemistry" reactions and a t-butyl ester-protected carboxylic acid.[5][6][7]

The azide moiety allows for highly efficient and specific covalent linkage to alkyne-containing molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[8][9] The t-butyl ester serves as a protecting group for a terminal carboxylic acid, which can be deprotected post-conjugation for subsequent modifications.

Accurate characterization of the resulting PEGylated products is critical for quality control and regulatory approval.[10] Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful analytical tool for confirming the identity and purity of these conjugates.[11][12] This application note provides a detailed protocol for the characterization of a model reaction product of this compound using LC-MS.

Reaction Pathway and Experimental Workflow

The overall process involves the conjugation of the this compound to an alkyne-containing molecule, followed by purification and analysis. The azide group reacts specifically with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.

G cluster_reactants Reactants cluster_product Product Reactant1 This compound Product PEGylated Conjugate (Triazole Linkage) Reactant1->Product Cu(I) Catalyst (CuSO4 / Na-Ascorbate) Reactant2 Alkyne-Containing Molecule (e.g., Peptide) Reactant2->Product

Caption: General reaction scheme for CuAAC conjugation.

The experimental procedure follows a logical progression from the chemical reaction to the final data analysis, ensuring product purity and accurate characterization.

G A 1. CuAAC Reaction Setup B 2. Reaction Incubation (e.g., Room Temp, 2-4h) A->B C 3. Product Purification (e.g., RP-HPLC) B->C D 4. Sample Preparation for MS (Dilution in Mobile Phase) C->D E 5. LC-MS/MS Analysis D->E F 6. Data Processing (Deconvolution & Mass Matching) E->F

Caption: High-level experimental workflow for analysis.

Experimental Protocols

Materials and Reagents
  • This compound

  • Alkyne-functionalized peptide (e.g., Pentynyl-Gly-Gly-Gly)

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Solvents: Dimethylformamide (DMF), Acetonitrile (ACN), Deionized Water

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in ACN

  • Trifluoroacetic Acid (TFA) for deprotection (optional)

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Dissolve the alkyne-functionalized peptide (1.0 equivalent) in DMF.

  • Add this compound (1.2 equivalents) to the solution and vortex briefly.

  • Prepare a fresh solution of Sodium Ascorbate (5 equivalents) in deionized water.

  • Prepare a solution of CuSO₄ (0.5 equivalents) in deionized water.

  • Add the Sodium Ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

  • Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring.

  • Monitor the reaction progress by LC-MS if desired.

  • Upon completion, purify the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol: LC-MS/MS Analysis
  • Sample Preparation: Dilute the purified product to a final concentration of approximately 10 µM in Mobile Phase A.

  • Chromatography:

    • Inject 5 µL of the sample onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Use a flow rate of 0.3 mL/min.

    • Apply a linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Mass Spectrometry:

    • Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF).[12]

    • Use electrospray ionization (ESI) in positive ion mode.

    • Acquire data over a mass range of m/z 400-2000.

    • For tandem MS (MS/MS), select the precursor ion of the product and apply collision-induced dissociation (CID) to observe characteristic fragment ions.[13][14] In-source fragmentation can also be utilized to generate PEG-specific ions for identification.[15][16]

Data Presentation and Results

Mass spectrometry provides the exact mass of the reaction product, confirming successful conjugation. The expected masses of the reactants and the triazole product are calculated to compare with the experimental data.

Table 1: Theoretical Masses of Compounds

Compound NameChemical FormulaTheoretical Monoisotopic Mass (Da)
This compound¹C₃₄H₆₇N₃O₁₆785.4525
Pentynyl-Gly-Gly-GlyC₁₄H₂₀N₄O₅340.1434
Conjugated ProductC₄₈H₈₇N₇O₂₁1125.5959

¹Note: Structure assumed as N₃-(CH₂CH₂O)₁₄-C(O)OC(CH₃)₃. The exact mass may vary slightly based on the specific isomer and manufacturer.

Table 2: Suggested LC-MS/MS Instrument Parameters

ParameterSetting
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.3 mL/min
Gradient5-95% B over 10 min
Column Temp40 °C
MS System
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Sampling Cone30 V
Source Temp120 °C
Desolvation Temp350 °C
Mass Rangem/z 400-2000
Collision Energy (MS/MS)20-40 eV (Ramp)

Table 3: Example Mass Spectrometry Results

CompoundIon AdductTheoretical m/zObserved m/zMass Error (ppm)
Conjugated Product[M+H]⁺1126.60321126.6025-0.62
Conjugated Product[M+Na]⁺1148.58511148.5841-0.87
Conjugated Product[M+2H]²⁺563.8052563.8048-0.71

Discussion

The primary goal of the MS analysis is to confirm the formation of the desired product by matching the observed mass with the theoretical mass. High-resolution mass spectrometry allows for mass measurements with high accuracy (<5 ppm), providing strong evidence of the compound's elemental composition.

The ESI mass spectrum of the conjugated product is expected to show multiple charged species, such as [M+H]⁺, [M+Na]⁺, and [M+2H]²⁺. Deconvolution of this charge state envelope should yield a zero-charge mass that corresponds to the theoretical mass of the product.[10]

Tandem mass spectrometry (MS/MS) can provide further structural confirmation. Fragmentation of the PEGylated conjugate often results in a characteristic pattern, including the neutral loss of C₂H₄O units (44.026 Da) from the PEG chain.[13][14] This signature fragmentation pattern is a strong indicator of a PEGylated species. Additionally, fragmentation can help identify the site of conjugation on the peptide or molecule of interest.

Conclusion

The protocols described in this application note provide a robust framework for the successful conjugation and characterization of reaction products involving this compound. The combination of CuAAC chemistry with high-resolution LC-MS/MS analysis offers a reliable workflow for researchers in drug development to verify the structure and purity of novel PEGylated compounds, ensuring the quality and consistency required for further research and therapeutic applications.

References

Application Note and Protocols for Stoichiagoriometry Calculation in Click Chemistry Reactions with Azido-PEG14-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are high-yielding, wide in scope, and form only inoffensive byproducts.[1] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier example of a click reaction, forming a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne.[1][2] This reaction's reliability and biocompatibility have made it a cornerstone in drug development, bioconjugation, and materials science.[3][4]

This application note provides detailed protocols and stoichiometric considerations for the CuAAC reaction involving Azido-PEG14-t-butyl ester, a PEGylated azide reagent. Proper stoichiometry is critical for achieving high yields and purity in click chemistry reactions.[5]

Core Principles of Stoichiometry in CuAAC Reactions

The CuAAC reaction involves several key components: the azide, the alkyne, a copper(I) catalyst, and a stabilizing ligand.[5] The copper(I) is often generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[3][6][7] The ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), stabilizes the copper(I) oxidation state and accelerates the reaction.[5][6][8]

While a 1:1 molar ratio of azide to alkyne is the theoretical ideal, in practice, a slight excess of one of the reactants (typically the less valuable one) can be used to drive the reaction to completion.[5] The optimal ligand-to-copper ratio generally falls between 1:1 and 5:1.[3][5]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific applications.

Protocol 1: General CuAAC Reaction in an Aqueous/Organic Mixture

This protocol is suitable for small molecule conjugations where reactants are soluble in a mixture of water and an organic solvent like DMSO or t-butanol.

Materials and Reagents:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Deionized water

  • DMSO or t-butanol

Stock Solutions:

  • This compound: 10 mM in DMSO

  • Alkyne: 10 mM in DMSO

  • CuSO₄: 20 mM in deionized water[5]

  • THPTA: 50 mM in deionized water[5]

  • Sodium Ascorbate: 100 mM in deionized water (prepare fresh)[3][5]

Reaction Procedure:

  • In a suitable reaction vessel, add the this compound solution.

  • Add the alkyne solution.

  • In a separate tube, pre-mix the CuSO₄ and THPTA solutions.[3][5] Let this mixture stand for a few minutes.

  • Add the copper/ligand mixture to the reaction vessel.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[6]

  • Gently mix the reaction and allow it to proceed at room temperature for 1 to 4 hours. Reaction times can vary and may need to be optimized.[5]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or HPLC).

  • Once the reaction is complete, the product can be purified by standard chromatographic methods.

Protocol 2: CuAAC for Bioconjugation in Aqueous Buffer

This protocol is designed for the conjugation of this compound to an alkyne-modified biomolecule (e.g., a protein or peptide) in an aqueous buffer system.

Materials and Reagents:

  • This compound

  • Alkyne-modified biomolecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

Stock Solutions:

  • This compound: 10 mM in DMSO

  • Alkyne-modified biomolecule: Prepare in a suitable buffer (e.g., PBS)

  • CuSO₄: 20 mM in deionized water[5]

  • THPTA: 50 mM in deionized water[5]

  • Sodium Ascorbate: 100 mM in deionized water (prepare fresh)[3][5]

Reaction Procedure:

  • In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in PBS.

  • Add the this compound solution.

  • In a separate tube, pre-mix the CuSO₄ and THPTA solutions.[3][5]

  • Add the copper/ligand mixture to the reaction tube containing the biomolecule and azide.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[6]

  • Gently mix the reaction by inversion or slow rotation.[3] Allow the reaction to proceed at room temperature. Typical reaction times range from 30 minutes to a few hours.[5][6]

  • Monitor the reaction progress by SDS-PAGE or LC-MS.

  • Upon completion, remove the copper catalyst by dialysis or using a desalting column with a buffer containing a chelating agent like EDTA.[3]

Data Presentation: Stoichiometry Tables

The following tables summarize the recommended quantitative data for the stoichiometry of the click chemistry reactions.

Table 1: Stoichiometry for General CuAAC Reaction (Protocol 1)

ComponentStock ConcentrationVolume (for 1 µmol scale)Final ConcentrationMolar Ratio (relative to limiting reagent)
This compound10 mM100 µL1 mM1
Alkyne10 mM110 µL1.1 mM1.1
CuSO₄20 mM5 µL0.1 mM0.1
THPTA50 mM10 µL0.5 mM0.5
Sodium Ascorbate100 mM25 µL2.5 mM2.5
Total Volume ~1 mL (adjust with solvent)

Table 2: Stoichiometry for Bioconjugation (Protocol 2)

ComponentStock ConcentrationVolume (for 25 nmol scale)Final ConcentrationMolar Ratio (relative to biomolecule)
Alkyne-modified biomolecule1 mg/mL (~25 µM)1 mL25 µM1
This compound10 mM5 µL50 µM2
CuSO₄20 mM1.25 µL25 µM1
THPTA50 mM2.5 µL125 µM5
Sodium Ascorbate100 mM25 µL2.5 mM100
Total Volume ~1.03 mL

Mandatory Visualizations

Click_Chemistry_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_process Processing prep_azide Prepare Azido-PEG14- t-butyl ester Solution mix_reactants Combine Azide and Alkyne Solutions prep_azide->mix_reactants prep_alkyne Prepare Alkyne Solution prep_alkyne->mix_reactants prep_cu Prepare CuSO4 Solution premix_catalyst Pre-mix CuSO4 and THPTA prep_cu->premix_catalyst prep_ligand Prepare THPTA Solution prep_ligand->premix_catalyst prep_reductant Prepare Fresh Sodium Ascorbate initiate Initiate with Sodium Ascorbate prep_reductant->initiate add_catalyst Add Copper/Ligand Mixture to Reactants mix_reactants->add_catalyst premix_catalyst->add_catalyst add_catalyst->initiate incubate Incubate at Room Temperature initiate->incubate monitor Monitor Reaction (TLC, LC-MS) incubate->monitor purify Purification monitor->purify

Caption: Experimental workflow for a typical CuAAC reaction.

Catalytic_Cycle Cu_II Cu(II)SO4 Cu_I Cu(I)-Ligand Complex Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Copper_Acetylide Copper Acetylide Cu_I->Copper_Acetylide Alkyne Terminal Alkyne Alkyne->Copper_Acetylide Metallacycle Copper Metallacycle Copper_Acetylide->Metallacycle Azide Azido-PEG14- t-butyl ester Azide->Metallacycle Triazole_Product Triazole Product Metallacycle->Triazole_Product Protonolysis Triazole_Product->Cu_I Regenerates Catalyst

Caption: Simplified catalytic cycle of the CuAAC reaction.

References

Application Note: Monitoring the Progress of Reactions Involving Azido-PEG14-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azido-PEG14-t-butyl ester is a bifunctional linker commonly employed in bioconjugation and drug delivery research. Its structure features a terminal azide (B81097) group, a hydrophilic 14-unit polyethylene (B3416737) glycol (PEG) spacer, and a t-butyl ester protected carboxyl group. The azide group is ideal for highly specific and efficient "click chemistry" reactions, such as the copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition. The t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions for subsequent modifications.

Effective monitoring of reactions involving this linker is critical to ensure complete conversion, optimize reaction conditions, and characterize the final product. This application note provides detailed protocols and data interpretation guidelines for monitoring the progress of a typical azide-alkyne cycloaddition reaction followed by t-butyl ester deprotection using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Reaction Pathway & Monitoring Strategy

The overall process involves two key stages: the formation of a triazole conjugate via click chemistry and the subsequent deprotection of the t-butyl ester to yield a free carboxylic acid.

cluster_0 Stage 1: Azide-Alkyne Cycloaddition cluster_1 Stage 2: Deprotection cluster_2 Monitoring Points SM This compound + Alkyne-Molecule Product1 Triazole-PEG14-t-butyl ester SM->Product1 Click Chemistry (CuAAC or SPAAC) Product2 Triazole-PEG14-Carboxylic Acid Product1->Product2 Acidic Conditions (e.g., TFA) M1 Monitor 1: Consumption of Azide, Formation of Triazole Product1->M1 M2 Monitor 2: Cleavage of t-butyl group Product2->M2

Caption: General two-stage reaction pathway for this compound.

Data Presentation: Analytical Techniques Overview

Quantitative analysis relies on tracking the disappearance of starting materials and the appearance of products. The table below summarizes the expected data from each analytical technique at different stages of the reaction.

Technique Analyte Key Parameter Expected Observation
HPLC This compound (Starting Material)Retention Time (RT)A distinct peak at RT₁
Triazole-PEG14-t-butyl ester (Intermediate)Retention Time (RT)A new peak at RT₂, different from RT₁
Triazole-PEG14-Carboxylic Acid (Final Product)Retention Time (RT)A new, typically more polar peak at RT₃
¹H NMR This compound (Starting Material)Chemical Shift (δ)Signal for protons adjacent to azide (~3.39 ppm); signal for t-butyl protons (~1.45 ppm)
Triazole-PEG14-t-butyl ester (Intermediate)Chemical Shift (δ)Disappearance of azide-adjacent proton signal; appearance of new triazole proton signal (~7.5-8.0 ppm); persistence of t-butyl signal (~1.45 ppm)
Triazole-PEG14-Carboxylic Acid (Final Product)Chemical Shift (δ)Persistence of triazole proton signal; disappearance of t-butyl signal
LC-MS This compound (Starting Material)Mass-to-Charge (m/z)[M+H]⁺, [M+Na]⁺ corresponding to the starting material's molecular weight
Triazole-PEG14-t-butyl ester (Intermediate)Mass-to-Charge (m/z)[M+H]⁺, [M+Na]⁺ corresponding to the molecular weight of the conjugated product
Triazole-PEG14-Carboxylic Acid (Final Product)Mass-to-Charge (m/z)[M+H]⁺, [M+Na]⁺ corresponding to the deprotected product (Mass loss of 56 Da from intermediate)

Experimental Workflow

A systematic workflow ensures reproducible and accurate monitoring of the reaction progress.

cluster_workflow General Monitoring Workflow cluster_analysis 6. Analytical Measurement setup 1. Set up Reaction t0 2. Take t=0 Sample setup->t0 aliquot 3. Take Time-Point Aliquots (e.g., 1h, 4h, 16h) t0->aliquot quench 4. Quench Aliquot (if necessary) aliquot->quench prepare 5. Prepare Sample for Analysis (Dilute, filter, etc.) quench->prepare hplc HPLC prepare->hplc Primary Method nmr NMR prepare->nmr Structural Info ms LC-MS prepare->ms Mass Confirmation analyze 7. Analyze Data (Peak Integration, Shift Analysis, Mass ID) hplc->analyze nmr->analyze ms->analyze decision 8. Decision Point analyze->decision complete Reaction Complete (Proceed to Workup/Deprotection) decision->complete >95% Conversion continue_rxn Continue Reaction (Take more time points) decision->continue_rxn <95% Conversion continue_rxn->aliquot

Caption: A systematic workflow for reaction monitoring.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC (RP-HPLC)

This method is ideal for routine quantitative analysis of reaction conversion by measuring the peak areas of reactants and products.

  • Instrumentation and Columns:

    • HPLC system with a UV or Charged Aerosol Detector (CAD).

    • C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Sample Preparation:

    • Withdraw 5 µL from the reaction mixture.

    • Dilute the aliquot with 95 µL of a 50:50 Water:Acetonitrile mixture.

    • Vortex thoroughly.

    • If particulates are present, centrifuge and transfer the supernatant for injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection: 220 nm (for molecules with a chromophore) or CAD for universal detection.[1][2]

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      20.0 80
      22.0 80
      22.1 20

      | 25.0 | 20 |

  • Data Analysis:

    • Identify peaks corresponding to the starting material and product(s) based on their retention times (established with standards if available).

    • Calculate the percent conversion using the peak areas: Conversion (%) = [Area(Product) / (Area(Product) + Area(Starting Material))] x 100

Protocol 2: ¹H NMR Spectroscopy

NMR provides detailed structural information, confirming the formation of the triazole ring and the status of the t-butyl ester group.[3][4]

  • Instrumentation:

    • NMR Spectrometer (400 MHz or higher).

  • Sample Preparation:

    • Withdraw 20-50 µL from the reaction mixture.

    • Evaporate the solvent under a stream of nitrogen or in vacuo.

    • Re-dissolve the residue in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O, depending on reaction solvent and analyte solubility).

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Experiment: Standard 1D proton (zg30).

    • Number of Scans (ns): 16-64 (adjust for concentration).

    • Recycle Delay (d1): 1-2 seconds.

    • Temperature: 298 K.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase, and baseline correction).

    • Integrate the key signals:

      • Stage 1 (Click Reaction): Monitor the disappearance of the signal for protons adjacent to the azide and the appearance of the characteristic triazole proton peak.[3]

      • Stage 2 (Deprotection): Monitor the disappearance of the singlet corresponding to the nine t-butyl protons (~1.45 ppm).[5]

Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for confirming the identity of the products by providing accurate molecular weight information.[6][7][8]

  • Instrumentation:

    • LC-MS system with an Electrospray Ionization (ESI) source and a suitable mass analyzer (e.g., Q-TOF, Ion Trap).

  • LC Conditions:

    • Use the same column and a compatible volatile mobile phase system as in Protocol 1 (e.g., replacing TFA with 0.1% Formic Acid).

  • Sample Preparation:

    • Prepare the sample as described in the HPLC protocol, ensuring the final concentration is suitable for MS analysis (typically 1-10 µg/mL).

  • MS Conditions:

    • Ionization Mode: Positive ESI.

    • Mass Range: Scan a range appropriate for the expected molecular weights (e.g., m/z 200-2000).

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimize for the specific instrument and flow rate.

  • Data Analysis:

    • Extract the mass spectra from the chromatographic peaks corresponding to the starting material and product(s).

    • Identify the molecular ions (e.g., [M+H]⁺, [M+Na]⁺) and confirm that the observed m/z values match the calculated exact masses. The heterogeneity of PEG may result in a distribution of peaks separated by 44 Da (the mass of one ethylene (B1197577) glycol unit).[6]

Troubleshooting and Decision Logic

Interpreting the analytical data allows for informed decisions about the reaction's progress.

cluster_logic Data Interpretation Logic start Analyze Data from Time Point 't' q1 Is Starting Material (SM) Peak Area Decreasing? start->q1 q2 Is Product Peak Observed and Growing? q1->q2 Yes no_reaction Problem: No Reaction - Check Reagents - Check Catalyst (if CuAAC) - Check Temperature q1->no_reaction No q3 Is SM Consumed (e.g., <5% remaining)? q2->q3 Yes q2->no_reaction No continue_monitoring Action: Continue Monitoring (Take next time point) q3->continue_monitoring No complete Result: Reaction Complete (Proceed to next step) q3->complete Yes stalled Problem: Stalled Reaction - Add more reagent/catalyst - Increase reaction time - Check for side products continue_monitoring->stalled If no change over time

Caption: Decision-making flowchart based on analytical data.

References

Troubleshooting & Optimization

Troubleshooting low yield in click chemistry with Azido-PEG14-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting click chemistry reactions involving Azido-PEG14-t-butyl ester. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction using this compound has a very low yield. What are the most common causes?

Low yields in CuAAC reactions are frequently due to a few key factors. The most critical is the oxidation of the Copper(I) (Cu(I)) catalyst to the inactive Copper(II) (Cu(II)) state by oxygen present in the reaction mixture.[1] Other common issues include poor quality or degradation of reagents, suboptimal reactant concentrations, poor solubility of the PEGylated azide (B81097), and steric hindrance from the bulky PEG chain.[2][3]

Q2: How can I prevent the oxidation of my copper catalyst?

Maintaining the active Cu(I) oxidation state is crucial for a successful reaction.[4][5] This can be achieved by:

  • Degassing Solvents: Before adding the catalyst, degas all solvents by sparging with an inert gas like argon or nitrogen, or by using freeze-pump-thaw cycles.[1]

  • Using a Reducing Agent: Sodium ascorbate (B8700270) is the most common and effective reducing agent to convert any formed Cu(II) back to Cu(I) in situ.[1][4][5] A 5 to 10-fold excess is often recommended.[6]

  • Using a Stabilizing Ligand: Ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) not only accelerate the reaction but also protect the Cu(I) catalyst from oxidation and disproportionation.[7][8][9] It is recommended to use at least five equivalents of ligand relative to the copper sulfate.[4][10]

  • Working Under an Inert Atmosphere: For highly sensitive reactions, performing the entire experiment in a glovebox can be beneficial. At a minimum, ensure your reaction vessel is well-sealed.[1][10]

Q3: I suspect my this compound or other reagents have degraded. How can I check their quality?

Reagent integrity is paramount.

  • This compound: The azide group is generally stable but can be reduced to an amine by certain reducing agents (e.g., DTT, TCEP, phosphines).[11] It is best to use freshly acquired or properly stored material. For long-term storage, keep it at -20°C or -80°C in a moisture-free environment.[12]

  • Alkyne Substrate: Verify the purity and integrity of your alkyne using analytical methods like NMR or mass spectrometry.

  • Copper Source (e.g., CuSO₄): Ensure it is free of impurities and has been stored in a dry environment.

  • Sodium Ascorbate: This reducing agent can oxidize over time. Always use a freshly prepared solution.[1]

Q4: My PEGylated azide is not dissolving properly in the reaction mixture. What should I do?

The PEG chain enhances water solubility, but the t-butyl ester is hydrophobic.[12] Poor solubility can significantly reduce reaction rates.[2]

  • Use a Co-solvent: It is recommended to first prepare a concentrated stock solution of the this compound in an organic solvent like DMSO or DMF and then add it to the aqueous reaction buffer.[2][13] A final concentration of 5-10% DMSO in the reaction is often well-tolerated and can improve solubility.[14]

  • Reduce Final Concentration: If the compound precipitates when added to the aqueous mixture, try lowering the final concentration of the PEGylated azide in the reaction.[13]

Q5: Could the t-butyl ester protecting group be causing issues?

The t-butyl ester is generally stable under CuAAC conditions. However, it is a bulky group and, combined with the PEG14 chain, could contribute to steric hindrance, potentially slowing down the reaction.[9] If you suspect this is an issue, you might need to increase the reaction time or temperature.[2] The primary purpose of this group is for protection, and it will need to be removed in a subsequent step if a free carboxylic acid is desired.

Q6: I'm having trouble purifying my final PEGylated product. What are the best methods?

Purification of PEGylated compounds can be challenging due to their solubility in a wide range of solvents and their tendency to streak during silica (B1680970) gel chromatography.[1]

  • Size Exclusion Chromatography (SEC): This is a very effective method for separating PEGylated proteins or large molecules from unreacted PEG and other small molecule reagents based on size.[]

  • Reverse-Phase HPLC (RP-HPLC): This technique can be used to purify the product, especially if the alkyne partner has a hydrophobic character.

  • Dialysis/Ultrafiltration: For high molecular weight products, dialysis or ultrafiltration can effectively remove unreacted starting materials, copper, and ligands.[][16]

  • Precipitation: Adding a non-solvent can sometimes be used to precipitate the PEGylated product if there is a sufficient solubility difference between it and the impurities.[1]

Troubleshooting Guide

The following table summarizes common problems, their potential causes, and suggested solutions to improve the yield of your click reaction.

Symptom Potential Cause Suggested Solution
No or Very Slow Reaction Inactive Catalyst (Cu(II) form)Degas solvents thoroughly; use a fresh solution of sodium ascorbate; work under an inert atmosphere; use a stabilizing ligand like THPTA.[1]
Poor Reagent QualityVerify the purity and integrity of the azide, alkyne, and other reagents via analytical methods. Use fresh reagents.[1]
Steric HindranceIncrease reaction temperature (e.g., to 37-50°C); prolong reaction time (e.g., 12-24 hours); consider a more active catalyst system.[2]
Poor Substrate SolubilityUse a co-solvent system such as DMSO/water or DMF/water to improve solubility.[2][13]
Multiple Spots on TLC/LC-MS Alkyne Homocoupling (Glaser Coupling)Ensure a sufficient excess of reducing agent (sodium ascorbate) is present and minimize oxygen exposure.[1][10]
Side Reactions with SubstrateEnsure pH is controlled (typically pH 7-8). Protect sensitive functional groups on your alkyne substrate if necessary.
Product Formed but Difficult to Isolate PEG-related Purification IssuesUse purification methods suitable for PEGylated molecules such as SEC, RP-HPLC, or dialysis.[1][][16]
Copper ContaminationDuring workup, wash with an aqueous solution of EDTA to chelate and remove residual copper.[17]

Experimental Protocols

Protocol 1: General CuAAC Reaction with this compound

This protocol is a general starting point and should be optimized for specific substrates.

Materials:

  • This compound

  • Alkyne-functionalized substrate

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent: Degassed deionized water and Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Prepare a 100 mM stock solution of your alkyne substrate in DMSO or water.

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 500 mM stock solution of THPTA in deionized water.

    • Prepare a 1 M stock solution of Sodium Ascorbate in deionized water. This solution must be prepared fresh.

  • Reaction Setup:

    • In a microcentrifuge tube, add your alkyne substrate (1.0 equivalent).

    • Add the this compound solution (1.1 to 1.5 equivalents).[9]

    • Add degassed deionized water and DMSO to achieve the desired final reaction concentration and a final DMSO concentration of 5-10% (v/v).

    • Vortex the mixture gently.

  • Catalyst Premix:

    • In a separate tube, mix the CuSO₄ stock solution and the THPTA stock solution to achieve a final reaction concentration of 50-100 µM for Cu and a 5:1 molar ratio of THPTA to CuSO₄.[4][14] Let this mixture sit for 1-2 minutes.

  • Reaction Initiation:

    • Add the catalyst premix to the main reaction tube containing the azide and alkyne.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.[3][4] The final reaction volume should be adjusted with degassed water.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours.[11] For sterically hindered substrates, the reaction time may need to be extended to 12-24 hours.[2]

    • Protect the reaction from light, especially if using fluorescently labeled molecules.

  • Monitoring and Purification:

    • Monitor the reaction progress by LC-MS or TLC.

    • Once complete, purify the product using an appropriate method (e.g., SEC, RP-HPLC, or dialysis).

Protocol 2: Deprotection of the t-butyl Ester Group

This protocol describes a standard method for cleaving the t-butyl ester to yield the free carboxylic acid.

Materials:

  • Purified PEGylated product with t-butyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • Dissolve the purified t-butyl ester-protected product in a 1:1 mixture of DCM and TFA.[18]

    • Stir the solution at room temperature.

  • Incubation:

    • Allow the reaction to proceed for 2-5 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Workup:

    • Remove the DCM and TFA under reduced pressure (e.g., using a rotary evaporator).[18]

    • Dissolve the residue in DCM.

    • Wash the organic layer twice with water and once with saturated NaCl (brine) solution.[18]

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.[18]

Visualizations

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Low Yield in Click Reaction check_catalyst Is the Catalyst Active? start->check_catalyst check_reagents Are Reagents High Quality? check_catalyst->check_reagents Yes catalyst_solution Degas Solvents Use Fresh Ascorbate Add Ligand (e.g., THPTA) Work Under Inert Atmosphere check_catalyst->catalyst_solution No check_conditions Are Reaction Conditions Optimal? check_reagents->check_conditions Yes reagents_solution Verify Purity (NMR, MS) Use Fresh/Properly Stored Reagents Avoid Incompatible Additives check_reagents->reagents_solution No conditions_solubility Solubility Issue? check_conditions->conditions_solubility check_purification Is Purification Efficient? purification_solution Use PEG-specific methods: - Size Exclusion Chromatography - RP-HPLC - Dialysis / Ultrafiltration check_purification->purification_solution No end_node Yield Improved catalyst_solution->end_node reagents_solution->end_node conditions_kinetics Slow Kinetics? conditions_solubility->conditions_kinetics No solubility_solution Use Co-solvent (e.g., DMSO) Decrease Reactant Concentration conditions_solubility->solubility_solution Yes conditions_kinetics->check_purification No kinetics_solution Increase Reaction Time Increase Temperature Optimize Reactant Ratio conditions_kinetics->kinetics_solution Yes solubility_solution->end_node kinetics_solution->end_node purification_solution->end_node

Caption: A decision tree to systematically troubleshoot low yields in CuAAC reactions.

Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC_Mechanism cluster_cat Catalyst Activation cluster_cycle Catalytic Cycle CuII Cu(II)SO4 CuI Cu(I)-Ligand CuII->CuI Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Alkyne R1-C≡CH (Terminal Alkyne) Acetylide Cu(I)-Acetylide Intermediate Alkyne->Acetylide Metallacycle Six-membered Cu-containing Intermediate Acetylide->Metallacycle Azide R2-N3 (Azide) Azide->Metallacycle Triazole 1,4-Disubstituted Triazole Product Metallacycle->Triazole CuI_cat Cu(I)-Ligand Triazole->CuI_cat Catalyst Regeneration CuI_cat->Acetylide

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

References

Incomplete deprotection of t-butyl ester from Azido-PEG14-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the incomplete deprotection of Azido-PEG14-t-butyl ester.

Troubleshooting Guide

This guide addresses common issues encountered during the acid-catalyzed deprotection of the t-butyl ester group from this compound to yield Azido-PEG14-acid.

Issue 1: Incomplete Deprotection

Q1: My reaction shows a significant amount of starting material remaining after the deprotection reaction. What are the possible causes and solutions?

A1: Incomplete deprotection of the t-butyl ester is a common issue that can arise from several factors. Below is a summary of potential causes and recommended troubleshooting steps.

Potential Cause Troubleshooting & Optimization
Insufficient Acid Strength or Concentration Increase the concentration of trifluoroacetic acid (TFA). A common starting point is a 1:1 mixture of TFA and a solvent like dichloromethane (B109758) (DCM). For more resistant esters, using 95% TFA may be necessary.[1][2]
Insufficient Reaction Time Extend the reaction time. Monitor the reaction progress periodically using an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Reactions are typically run for 0.5 to 5 hours at room temperature.[1][3]
Low Reaction Temperature Most deprotections are performed at room temperature. If the reaction is sluggish, consider allowing the reaction to proceed for a longer duration at room temperature. Note that lower temperatures will slow down the reaction rate.[1]
Steric Hindrance While less common for linear PEGs, the local chemical environment could sterically hinder the approach of the acid. In such cases, longer reaction times or a higher concentration of acid may be required.[1]
Reagent Quality Ensure that the TFA and any solvents used are of high purity and anhydrous, as water can interfere with the reaction.

Issue 2: Observation of Side Products

Q2: I'm observing unexpected side products in my reaction mixture. What could be the cause and how can I prevent them?

A2: The formation of side products is often due to the reactive tert-butyl cation generated during the deprotection process.[1] This cation can alkylate nucleophilic functional groups.

Potential Cause Troubleshooting & Optimization
Alkylation by tert-butyl cation The highly reactive tert-butyl cation can lead to undesired side reactions. To prevent this, add a scavenger to the reaction mixture. Triisopropylsilane (B1312306) (TIS) is a commonly used scavenger at a concentration of 2.5-5% (v/v).[1]
Degradation of Acid-Sensitive Groups If your molecule contains other acid-labile protecting groups, they may also be cleaved under the reaction conditions. If selective deprotection is required, consider using milder acidic conditions (e.g., lower TFA concentration) or alternative deprotection methods. One user reported that while 1:1 TFA in DCM resulted in complete Boc deprotection, it also led to a 10-20% loss of ester bonds.[2]

Frequently Asked Questions (FAQs)

Q3: What is the most common method for removing t-butyl ester protecting groups?

A3: The most prevalent method for the cleavage of t-butyl esters is acidolysis, most commonly using high concentrations of trifluoroacetic acid (TFA).[1] A solution of TFA in a solvent like dichloromethane (DCM), or neat TFA, is typically used.[1][2]

Q4: How can I monitor the progress of the deprotection reaction?

A4: The reaction progress can be monitored by several analytical techniques:

  • Thin Layer Chromatography (TLC): TLC can be used for a quick qualitative assessment of the reaction progress by comparing the spot of the reaction mixture to the starting material.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a quantitative method to determine the percentage of starting material remaining and the formation of the product. A C18 column is often used with a mobile phase gradient of acetonitrile (B52724) and water containing a small amount of TFA.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to monitor the disappearance of the characteristic singlet of the t-butyl group (around 1.45 ppm in CDCl3) and the appearance of the carboxylic acid proton.[3][6]

  • Mass Spectrometry (MS): Mass spectrometry can confirm the presence of the desired product by its molecular weight.

Q5: What is the standard work-up procedure after a TFA-mediated deprotection?

A5: After the reaction is complete, the TFA is typically removed under reduced pressure (rotoevaporation). Co-evaporation with a solvent like toluene (B28343) can help remove residual traces of TFA.[1] If the product is not water-soluble, an aqueous workup can be performed by diluting the reaction mixture with an organic solvent and washing with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[1] Alternatively, the deprotected product can sometimes be precipitated by adding a non-polar solvent like diethyl ether.[1]

Experimental Protocols

1. Deprotection of this compound

  • Dissolve the this compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to a final concentration of 50% (v/v).

  • If desired, add triisopropylsilane (TIS) as a scavenger to a final concentration of 2.5-5% (v/v).[1]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Continue stirring at room temperature for an additional 1-4 hours, monitoring the reaction progress by TLC or HPLC.

2. Work-up Procedure

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the majority of the TFA and DCM.

  • To remove residual TFA, add toluene to the residue and evaporate again. Repeat this step two more times.

  • The crude Azido-PEG14-acid can be purified by a suitable method such as precipitation from a non-polar solvent (e.g., diethyl ether) or by column chromatography.

3. HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% TFA.

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A suitable gradient, for example, 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm or Evaporative Light Scattering Detector (ELSD).

Visualizations

Deprotection_Workflow cluster_reaction Deprotection Reaction cluster_monitoring Reaction Monitoring cluster_workup Work-up & Purification start This compound in DCM reagents Add TFA (50%) and TIS (5%) at 0°C start->reagents 1. reaction Stir at room temperature (1-4 hours) reagents->reaction 2. monitoring Monitor by TLC/HPLC reaction->monitoring 3. evaporation Evaporate TFA/DCM monitoring->evaporation 4. (If complete) co_evaporation Co-evaporate with Toluene evaporation->co_evaporation 5. purification Purification (Precipitation/Chromatography) co_evaporation->purification 6. product Azido-PEG14-acid purification->product 7.

Caption: Experimental workflow for the deprotection of this compound.

Deprotection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products This compound This compound Protonated Ester Protonated Ester This compound->Protonated Ester + H+ H+ H+ tert-Butyl Cation tert-Butyl Cation Protonated Ester->tert-Butyl Cation Cleavage Azido-PEG14-acid Azido-PEG14-acid Protonated Ester->Azido-PEG14-acid Elimination Isobutylene Isobutylene tert-Butyl Cation->Isobutylene - H+

Caption: Simplified mechanism of acid-catalyzed t-butyl ester deprotection.

References

Technical Support Center: Azido-PEG14-t-butyl Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for Azido-PEG14-t-butyl ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential side reactions during conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It comprises a 14-unit polyethylene (B3416737) glycol (PEG) chain, which enhances solubility and provides a flexible spacer.[1] One terminus features an azide (B81097) group (-N3) for use in "click chemistry" reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] The other end is a t-butyl ester, which serves as a protecting group for a carboxylic acid.[3][4] This protecting group is stable under many reaction conditions but can be removed using an acid to reveal the carboxylic acid for subsequent conjugation, typically to an amine-containing molecule.[3][5]

Q2: What are the most common side reactions to be aware of during conjugation with this compound?

The two primary side reactions of concern are the premature hydrolysis of the t-butyl ester and the reduction of the azide group.

  • t-Butyl Ester Hydrolysis: This reaction converts the t-butyl ester to a carboxylic acid. It is most likely to occur under acidic conditions.[5] While t-butyl esters are generally stable at neutral and basic pH, prolonged reaction times or localized pH changes could potentially lead to some hydrolysis.[6][7]

  • Azide Reduction: The azide group can be reduced to a primary amine (-NH2). This is a known side reaction in the presence of certain reducing agents and can sometimes be an undesired outcome during copper-catalyzed click chemistry.[8][9][10]

Q3: Under what conditions is the t-butyl ester group likely to hydrolyze?

The t-butyl ester is designed to be cleaved under acidic conditions (e.g., using trifluoroacetic acid).[5] The typical pH range for bioconjugation, such as modifying proteins, is between 7 and 9.[11] While generally stable in this range, it is crucial to maintain strict pH control, as even slightly acidic conditions can initiate hydrolysis.[5] Long reaction times at elevated temperatures could also increase the risk of this side reaction.

Q4: Can the azide group react in ways other than the desired "click" reaction?

Yes. The main unintended reaction of the azide group is its reduction to a primary amine.[8][10] This can be particularly relevant during CuAAC reactions, where a reducing agent like sodium ascorbate (B8700270) is used to keep the copper in its active Cu(I) state.[12] While the primary role of the reducing agent is to act on the copper, it can sometimes lead to the reduction of the azide. Furthermore, some studies have shown that copper catalysts themselves can mediate the reduction of azides to amines, potentially through the formation of nitrene intermediates.[8][9]

Q5: How does the PEG14 chain length affect the conjugation process?

Longer PEG chains, like PEG14, can have several effects:

  • Steric Hindrance: The PEG chain can sterically hinder the reactive ends, potentially slowing down the reaction rate compared to shorter PEG linkers.[13][14]

  • Solubility: The hydrophilic nature of the PEG chain generally improves the solubility of the molecule in aqueous buffers.[1]

  • Purification: The presence of a long PEG chain can make purification more challenging, as it can cause compounds to behave unusually during chromatography (e.g., peak broadening).[15]

  • Folding and Aggregation: Long PEG chains can sometimes fold back or cause aggregation, which may mask the reactive functional groups and lead to incomplete reactions.[13]

Troubleshooting Guide

This guide addresses common issues encountered during conjugation reactions with this compound.

Symptom Potential Cause Suggested Solution
Low or No Product Formation Degraded this compound: The azide or ester functionality may have degraded due to improper storage (e.g., exposure to moisture or acidic/reducing conditions).Store the reagent at -20°C in a dry environment.[1] Before use, allow the vial to warm to room temperature before opening to prevent condensation. Verify the integrity of a new batch of reagent using analytical methods like NMR or mass spectrometry.[16]
Inactive Catalyst (in CuAAC): The Cu(I) catalyst may have been oxidized to the inactive Cu(II) state.[15]Use freshly prepared solutions of the copper catalyst and the reducing agent (e.g., sodium ascorbate).[15] Ensure all solutions are properly degassed to remove oxygen. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Steric Hindrance: The PEG14 chain or bulky substrates may be sterically hindering the reaction.[13]Increase the reaction time and/or slightly increase the temperature (e.g., to 37-40°C).[15] Consider using a ligand, such as TBTA or THPTA, in CuAAC to improve catalyst efficacy and overcome steric challenges.[17]
Presence of Unexpected Byproducts t-Butyl Ester Hydrolysis: The reaction conditions may be too acidic, or the reaction was carried out for too long.Strictly maintain the recommended pH for the conjugation reaction. Use a buffer with sufficient capacity to prevent pH drops.[11] Minimize reaction time where possible by optimizing reactant concentrations.
Azide Reduction: The azide group may have been reduced to an amine.In CuAAC, use the minimum effective concentration of the reducing agent. Ensure the reaction is performed in the absence of other potential reducing agents. If azide reduction is persistent, consider using a copper-free click chemistry method like SPAAC.[1]
Alkyne Homocoupling (Glaser Coupling) in CuAAC: This can occur in the presence of oxygen.[18]Ensure thorough degassing of all reaction components and maintain an inert atmosphere.[15]
Difficulty in Product Purification PEG-related issues: PEGylated compounds can be challenging to purify due to their solubility in a wide range of solvents and their tendency to show broad peaks in chromatography.[15]Use purification techniques suitable for PEGylated molecules, such as reverse-phase HPLC, size-exclusion chromatography (SEC), or dialysis.[15] Precipitation by adding a non-solvent can also be an effective method.
Co-elution of Product and Starting Material: The PEGylated product and unreacted starting materials may have similar properties.Optimize the chromatography gradient to improve resolution.[15] Consider using an orthogonal purification method (e.g., ion-exchange chromatography if the product has a different charge from the starting materials).

Experimental Protocols

Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general protocol for conjugating this compound to an alkyne-containing molecule. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)

  • Solvent (e.g., DMSO, t-BuOH/H₂O mixture)[17]

Procedure:

  • Reactant Preparation: In a reaction vessel, dissolve the alkyne-containing molecule (1.0 equivalent) and this compound (1.1-1.5 equivalents) in the chosen solvent.[17] Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Catalyst Preparation: In a separate vial, prepare a stock solution of CuSO₄ in water. In another vial, prepare a fresh stock solution of sodium ascorbate in water. If using a ligand, prepare a stock solution of THPTA in water.

  • Reaction Assembly: To the degassed reactant solution, add the THPTA solution (if used), followed by the CuSO₄ solution. The final concentration of copper is typically 1-10 mol%.[17]

  • Initiation: Add the sodium ascorbate solution to initiate the reaction. The amount of sodium ascorbate should be in excess (e.g., 5 equivalents relative to copper).

  • Reaction Conditions: Seal the vessel and stir the reaction at room temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or HPLC).[15]

  • Purification: Once the reaction is complete, purify the product using a suitable method such as reverse-phase HPLC or SEC.

Protocol 2: Analysis of Potential Side Products by LC-MS

Objective: To detect the presence of the hydrolyzed carboxylic acid and the reduced amine byproducts.

Method:

  • Sample Preparation: Take an aliquot of the crude reaction mixture. If necessary, dilute it with a suitable solvent (e.g., water/acetonitrile).

  • LC-MS Analysis:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% formic acid is typically used.

    • Detection: Monitor the UV absorbance (e.g., at 210-220 nm) and the mass spectrometer signal.

  • Data Analysis:

    • Look for the expected mass-to-charge ratio (m/z) of the desired product.

    • Search for the m/z corresponding to the hydrolyzed byproduct : (Mass of desired product) - (Mass of t-butyl group, C₄H₈) + (Mass of H).

    • Search for the m/z corresponding to the reduced byproduct : (Mass of desired product) - (Mass of N₂, 28) + (Mass of 2H).

    • The presence of peaks with these specific m/z values would indicate the occurrence of the respective side reactions.

Visualizations

G cluster_main Main Conjugation Reaction (CuAAC) cluster_side1 Side Reaction 1: Azide Reduction cluster_side2 Side Reaction 2: Ester Hydrolysis Azido-PEG14-tBu This compound Product Desired Triazole Conjugate Azido-PEG14-tBu->Product Click Reaction Alkyne Alkyne-Substrate Alkyne->Product Catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) Catalyst->Product Azide_Start This compound Reduced_Product Amine-PEG14-t-butyl ester Azide_Start->Reduced_Product Reduction Reducing_Agent Reducing Conditions (e.g., excess Na Ascorbate, Cu(I)) Reducing_Agent->Reduced_Product Ester_Start This compound Hydrolyzed_Product Azido-PEG14-carboxylic acid Ester_Start->Hydrolyzed_Product Hydrolysis Acid_Conditions Acidic Conditions (H+) (or prolonged reaction time) Acid_Conditions->Hydrolyzed_Product

Caption: Main conjugation reaction and potential side reactions.

G Start Conjugation Experiment Start Check_Reagents Verify Reagent Quality (Azido-PEG, Alkyne, Catalyst) Start->Check_Reagents Setup_Reaction Set up Reaction (Inert atmosphere, fresh solutions) Check_Reagents->Setup_Reaction Monitor Monitor Reaction Progress (e.g., LC-MS) Setup_Reaction->Monitor Complete Reaction Complete? Monitor->Complete Purify Purify Product Complete->Purify Yes Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Concentration) Complete->Optimize_Conditions No Analyze Analyze Final Product (Purity, Identity) Purify->Analyze Success Successful Conjugation Analyze->Success Pure Product Troubleshoot Troubleshoot Issues Analyze->Troubleshoot Issues Detected Low_Yield Low Yield or No Reaction Troubleshoot->Low_Yield Side_Products Unexpected Side Products Troubleshoot->Side_Products Low_Yield->Optimize_Conditions Side_Products->Optimize_Conditions Optimize_Conditions->Setup_Reaction

Caption: A general workflow for troubleshooting conjugation experiments.

References

Technical Support Center: Optimizing Azido-PEG14-t-butyl Ester Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with Azido-PEG14-t-butyl ester. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the click chemistry reaction used for this compound?

The reaction is a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] It involves the reaction of the terminal azide (B81097) group on the this compound with a terminal alkyne-functionalized molecule. This reaction is catalyzed by Cu(I) ions to exclusively form a stable 1,4-disubstituted 1,2,3-triazole linkage.[4] The reaction is highly efficient, specific, and biocompatible, making it ideal for creating well-defined bioconjugates.[1][5][6]

Q2: Why is a copper catalyst necessary, and which oxidation state is active?

The copper catalyst is essential as it dramatically accelerates the rate of the azide-alkyne cycloaddition, by a factor of 10⁷ to 10⁸ compared to the uncatalyzed reaction.[1] The catalytically active species is copper(I) (Cu⁺).[7][8][9] Since Cu(I) is prone to oxidation to the inactive Cu(II) state in the presence of oxygen, the reaction is typically set up using a Cu(II) salt (e.g., copper(II) sulfate, CuSO₄) and a reducing agent (e.g., sodium ascorbate) to generate and maintain the active Cu(I) species in situ.[1][8][10]

Q3: What is the role of a ligand in the reaction, and which one should I choose?

Ligands are crucial for a successful CuAAC reaction for several reasons: they stabilize the active Cu(I) catalyst, protect it from oxidation, increase the reaction rate, and can prevent copper-mediated damage to sensitive biomolecules.[8][11][12] For reactions in aqueous buffers, which are common for bioconjugation, a water-soluble ligand is highly recommended.[8][13]

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is a highly efficient, water-soluble ligand recommended for bioconjugation in aqueous media.[8][9][13][14]

  • BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) is another excellent water-soluble ligand known to accelerate reaction rates and reduce cytotoxicity.[13][14]

  • TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is a widely used ligand but is not soluble in water and requires organic co-solvents.[8][14]

Q4: Can the t-butyl ester group on my PEG-azide be hydrolyzed during the click reaction?

The CuAAC reaction is remarkably tolerant of a wide range of functional groups and is typically performed under mild conditions, at or near neutral pH (pH 4-12).[1] Standard conditions for CuAAC are generally not harsh enough to cause significant hydrolysis of the t-butyl ester. However, if your protocol involves extremes of pH or prolonged high temperatures, you should consider the stability of the ester.

Q5: What are the most common side reactions, and how can they be minimized?

The most common side reaction is the oxidative homocoupling of the alkyne partner (Glaser coupling), which can occur if the Cu(I) catalyst is oxidized to Cu(II).[2][15] This can be minimized by:

  • Minimizing Oxygen: De-gas your solutions or cap the reaction vial to limit oxygen exposure.[15]

  • Using Excess Reducing Agent: A sufficient concentration of sodium ascorbate (B8700270) helps to maintain a reducing environment, keeping the copper in the +1 oxidation state.[1][10]

  • Using a Ligand: A stabilizing ligand protects the Cu(I) catalyst from oxidation.[8]

Additionally, byproducts from ascorbate oxidation can sometimes react with protein side chains (e.g., arginine).[5][16] Adding aminoguanidine (B1677879) to the reaction can help suppress these side reactions.[5][15]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Cu(I) catalyst has been oxidized to inactive Cu(II) by dissolved oxygen.[7][10]Exclude Oxygen: Cap the reaction vial to minimize air exposure.[15] • Ensure Sufficient Reducing Agent: Use a fresh solution of sodium ascorbate in excess (e.g., 5-10 equivalents relative to copper).[6][10] • Use a Stabilizing Ligand: Add a Cu(I)-stabilizing ligand like THPTA at a 5:1 ratio to the copper catalyst.[5][11]
2. Catalyst Sequestration: If working with proteins or other biomolecules, they may bind to and sequester the copper ions.[12][15]Increase Catalyst/Ligand Concentration: Use a slight excess of the pre-mixed copper/ligand complex.[12][15] • Add a Sacrificial Metal: In some cases, adding Zn(II) can occupy binding sites on the biomolecule, freeing the copper catalyst.[15]
3. Steric Hindrance: The PEG chain or bulky groups on the alkyne partner may physically block the reactive sites.[5][17][18]Increase Reaction Time/Temperature: Allow the reaction to proceed longer or gently warm it (e.g., to 37°C), if your molecules are stable.[5] • Add a Co-solvent: Introducing a solvent like DMSO or t-butanol can help improve solubility and accessibility of reactive sites.[15]
4. Reagent Degradation: The azide or alkyne starting materials may have degraded during storage.Verify Reagent Integrity: Check the purity of your starting materials via an appropriate analytical method (e.g., NMR, MS). • Perform a Control Reaction: Test the reaction with fresh, simple azide and alkyne control compounds to verify the protocol and other reagents.[18]
Reaction is Slow 1. Suboptimal Reagent Concentrations: The concentrations of catalyst, ligand, or reactants may be too low.Optimize Concentrations: Refer to the recommended concentration ranges in the tables below. For bioconjugation, Cu(I) concentrations are typically in the 50-250 µM range.[5][10]
2. Inhibitory Buffer Components: Some buffer components can interfere with the reaction.Avoid Problematic Buffers: Tris buffer can be inhibitory as it binds to copper.[5][15][16] High concentrations of chloride (>0.2 M) can also compete for copper binding.[15] Use buffers like phosphate (B84403) or HEPES.[5][16]
Inconsistent Results / Poor Reproducibility 1. Variable Oxygen Exposure: Inconsistent exclusion of air between experiments.Standardize Oxygen Exclusion: Always cap reaction vials or use a consistent method for de-gassing.[15]
2. Incorrect Order of Reagent Addition: Adding ascorbate directly to copper without a ligand can be problematic.Follow a Consistent Protocol: Always pre-mix the CuSO₄ and ligand solution before adding it to the azide/alkyne mixture. Initiate the reaction by adding the sodium ascorbate last.[5][8][16]
3. Purity of Reagents: Impurities in starting materials or solvents can affect the reaction.Use High-Purity Reagents: Ensure all starting materials, solvents, and buffers are of high quality.[19]

Quantitative Data Summary

The following tables provide recommended starting concentrations for optimizing your CuAAC reaction. These are general guidelines and may require further optimization for your specific system.

Table 1: Recommended Reagent Concentrations for Bioconjugation

Component Typical Concentration Range Notes
Copper(II) Sulfate (CuSO₄) 50 µM - 250 µMHigher concentrations can be detrimental to biomolecules.[5][10]
Ligand (e.g., THPTA) 250 µM - 1.25 mMA 5:1 ligand-to-copper molar ratio is often recommended to protect biomolecules.[5][10][12]
Sodium Ascorbate 2.5 mM - 5 mMA significant excess is required to counteract dissolved oxygen and maintain the Cu(I) state.[10][12]
Aminoguanidine (Optional) 1 mM - 5 mMCan be included to prevent side reactions from ascorbate oxidation byproducts.[5][12]

Table 2: Comparison of Common CuAAC Ligands

Ligand Solubility Key Features Primary Application
THPTA High (Water)Accelerates reaction, stabilizes Cu(I), biocompatible.[8][14]Aqueous bioconjugations.[8][9]
BTTAA High (Water)Dramatically accelerates reaction, suppresses cytotoxicity.[13][14]Live cell labeling, aqueous bioconjugations.
TBTA Low (Water)One of the original and most widely used ligands.[14]Reactions in organic solvents or aqueous/organic mixtures.[8]

Experimental Protocols

Protocol 1: General Procedure for CuAAC Bioconjugation

This protocol provides a starting point for the conjugation of this compound to an alkyne-modified biomolecule in an aqueous buffer.

1. Reagent Preparation (Stock Solutions):

  • Alkyne-Biomolecule: Prepare a solution of your alkyne-modified molecule (e.g., protein, peptide) at a known concentration in a compatible buffer (e.g., phosphate buffer, HEPES, pH 7.0-7.5).

  • This compound: Prepare a 10 mM stock solution in DMSO.

  • Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in ultrapure water.[8][20]

  • THPTA Ligand: Prepare a 100 mM stock solution in ultrapure water.[8][9]

  • Sodium Ascorbate: Prepare a 100 mM stock solution in ultrapure water. This solution should be made fresh immediately before use to ensure maximum reducing activity.[12][20]

2. Reaction Assembly:

  • Note: The final reaction volume and concentrations should be optimized for your specific experiment. The following is for a 500 µL final volume.

  • In a microcentrifuge tube, combine the following in order:

    • Alkyne-Biomolecule Solution: Add the volume required to reach your desired final concentration (e.g., 432.5 µL of a solution to make the final alkyne concentration 50-100 µM).[15]

    • This compound: Add 10 µL of the 10 mM stock solution (Final concentration: 200 µM, a 2-4 fold excess).

    • THPTA Ligand: Add 2.5 µL of the 100 mM stock solution (Final concentration: 500 µM / 0.5 mM).[12]

    • CuSO₄ Solution: Add 2.5 µL of the 20 mM stock solution (Final concentration: 100 µM / 0.1 mM).[12]

  • Vortex the mixture gently. This creates the pre-mixed copper/ligand solution in the presence of the reactants. The ligand-to-copper ratio is 5:1.

3. Reaction Initiation and Incubation:

  • Initiate the reaction by adding 50 µL of the freshly prepared 100 mM sodium ascorbate solution (Final concentration: 10 mM).

  • Cap the tube immediately to minimize oxygen entry.[15]

  • Mix by gently inverting the tube several times or by placing it on a slow rotator.

  • Allow the reaction to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE). For less reactive or sterically hindered substrates, the reaction may be left overnight.

4. Workup and Purification:

  • The workup procedure will depend on your application. The PEGylated conjugate can be purified from excess reagents using methods such as size-exclusion chromatography (SEC), dialysis, or spin filtration.

Visualizations

G Experimental Workflow for CuAAC cluster_prep Reagent Preparation cluster_reaction Reaction Assembly & Incubation cluster_analysis Analysis & Purification p1 Prepare Stock Solutions: - Azide-PEG - Alkyne-Biomolecule - CuSO4 - THPTA Ligand p2 Prepare FRESH Sodium Ascorbate Solution r1 Combine in order: 1. Alkyne-Biomolecule 2. Azide-PEG p2->r1 r2 Add THPTA Ligand r1->r2 r3 Add CuSO4 Solution (Forms Cu/Ligand Complex) r2->r3 r4 Vortex Gently r3->r4 r5 INITIATE: Add Sodium Ascorbate r4->r5 r6 Cap Tube & Incubate (Room Temp, 1-4h) r5->r6 a1 Monitor Reaction Progress (LC-MS, SDS-PAGE) r6->a1 a2 Purify Conjugate (SEC, Dialysis) a1->a2

Caption: A standard workflow for performing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

G Troubleshooting Logic for Low CuAAC Yield start Low or No Product Yield q1 Did you perform a control reaction with simple substrates? start->q1 a1_yes Control Worked q1->a1_yes Yes a1_no Control Failed q1->a1_no No issue_biomolecule Problem is likely with your specific biomolecule(s) a1_yes->issue_biomolecule issue_protocol Problem is with general protocol or common reagents a1_no->issue_protocol check_sterics Consider Steric Hindrance or Poor Solubility issue_biomolecule->check_sterics check_catalyst Was catalyst prepared correctly? (Fresh Ascorbate, Ligand Used, Oxygen Excluded) issue_protocol->check_catalyst solve_sterics Increase reaction time/temp Add co-solvent (DMSO) check_sterics->solve_sterics Yes solve_catalyst Remake fresh ascorbate. Ensure 5:1 Ligand:Cu ratio. Cap reaction vial. check_catalyst->solve_catalyst No check_buffer Is your buffer inhibitory? (e.g., Tris, high Cl-) check_catalyst->check_buffer Yes solve_buffer Switch to Phosphate or HEPES buffer. check_buffer->solve_buffer Yes

Caption: A decision tree to diagnose and solve common issues leading to low-yield CuAAC reactions.

References

Removal of copper catalyst from CuAAC reactions with Azido-PEG14-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual copper catalysts from Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, with a specific focus on products like Azido-PEG14-t-butyl ester.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove residual copper from my CuAAC reaction?

Residual copper catalysts can be detrimental for several reasons, particularly in biological and pharmaceutical applications. Copper ions are cytotoxic and can interfere with downstream biological assays.[1][2] They can also catalyze the degradation of your product and affect its stability and purity.[1][3] For drug development professionals, minimizing copper contamination is a critical step to ensure the safety and efficacy of the final compound.

Q2: What are the most common methods for removing copper catalysts from CuAAC reactions?

The most common methods for removing residual copper include:

  • Chelation: Using a chelating agent like ethylenediaminetetraacetic acid (EDTA) to form a water-soluble complex with copper, which is then removed by aqueous extraction.[1][4][5]

  • Solid-Phase Scavengers: Employing scavenger resins that selectively bind to copper, allowing for simple removal by filtration.[1][3]

  • Precipitation: Converting the copper catalyst into an insoluble salt, which can then be removed by filtration.[1]

  • Aqueous Washes: Simple washing with aqueous solutions of reagents like ammonium (B1175870) chloride or sodium thiosulfate (B1220275) can also be effective.[1][5]

Q3: My product, containing a PEG chain, is water-soluble. How does this affect the choice of copper removal method?

The water solubility of your PEGylated product is a critical factor. Standard liquid-liquid extraction with an organic solvent may not be feasible. For water-soluble products, the following methods are generally more suitable:

  • Dialysis against EDTA: This is an effective method for macromolecules and water-soluble polymers.[4][6][7][8][9] The product is retained within a dialysis membrane while the smaller copper-EDTA complex diffuses out.

  • Size Exclusion Chromatography (SEC): This technique can separate your larger PEGylated product from the smaller copper complexes.[1]

  • Chelating Resins: Batch treatment with a chelating resin followed by filtration is a straightforward method for water-soluble compounds.[5][8]

  • Solid-Phase Extraction (SPE): For some PEGylated molecules, reverse-phase SPE cartridges (like C18) can be used to retain the product while washing away the copper salts.[7]

Q4: How can I quantify the amount of residual copper in my final product?

Several analytical techniques can be used to determine the concentration of residual copper, including:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive technique for trace metal analysis.

  • Atomic Absorption Spectroscopy (AAS): A common and reliable method for quantifying metal ions.

  • Colorimetric Assays: Using specific reagents that form a colored complex with copper, which can be quantified by UV-Vis spectroscopy.

Troubleshooting Guide

Problem: High levels of residual copper detected after purification.

Probable Cause Suggested Solution
Insufficient chelating agent or scavenger resin. Increase the molar excess of the chelating agent (e.g., EDTA) or the mass of the scavenger resin. It is often recommended to use a significant excess.
Inefficient mixing during extraction or scavenging. Ensure vigorous stirring or shaking during the extraction or incubation with the resin to maximize contact between the copper and the removal agent.[1]
The chosen purification method is not suitable for the product. For water-soluble PEGylated products, consider switching to dialysis against EDTA, size exclusion chromatography, or using a specialized scavenger resin.
Precipitation of copper salts is incomplete. Ensure the pH is optimal for precipitation and that a sufficient amount of the precipitating agent has been added. A color change in the supernatant can sometimes indicate complete precipitation.[1]

Problem: Low yield of the final product after copper removal.

Probable Cause Suggested Solution
Product is partially soluble in the aqueous wash. For extractions, minimize the volume and number of aqueous washes. Consider back-extraction from the aqueous phase with a small amount of organic solvent if your product has some organic solubility.
Non-specific binding of the product to the scavenger resin. This can occur with highly functionalized or polar molecules.[1] Test a small sample with different types of scavenger resins to find one with higher selectivity for copper. Reducing the contact time with the resin may also help.[1]
Product co-precipitated with the copper salts. Wash the filtered precipitate thoroughly with a solvent in which your product is soluble to recover any trapped material.[1]
Product loss during dialysis. Ensure the molecular weight cut-off (MWCO) of the dialysis membrane is significantly smaller than the molecular weight of your PEGylated product.

Experimental Protocols

Protocol 1: Copper Removal by Chelation with EDTA (for products with some organic solubility)

This protocol is suitable for products that can be extracted into an organic solvent.

  • Quench Reaction: After the CuAAC reaction is complete, dilute the reaction mixture with an organic solvent such as dichloromethane (B109758) (DCM) or ethyl acetate.

  • Prepare EDTA Solution: Prepare a 0.1 M aqueous solution of ethylenediaminetetraacetic acid (EDTA).

  • Liquid-Liquid Extraction: Transfer the diluted reaction mixture to a separatory funnel and wash with the 0.1 M EDTA solution. The aqueous layer will often turn blue or green as the copper-EDTA complex forms.[1][5]

  • Separate Layers: Allow the layers to separate fully and drain the aqueous layer.

  • Repeat Extraction: Repeat the washing with fresh EDTA solution until the aqueous layer is colorless.

  • Final Washes: Wash the organic layer with deionized water and then with brine to remove any residual EDTA and dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Copper Removal using a Scavenger Resin (for both organic and aqueous soluble products)

This protocol provides a general procedure for using a copper scavenger resin.

  • Select Resin: Choose a copper scavenger resin appropriate for your solvent system and product (e.g., silica-based or polymer-based). SiliaMetS® Thiourea is often effective for copper.[3]

  • Add Resin: To the completed reaction mixture, add the scavenger resin (typically 3-5 equivalents relative to the copper catalyst).

  • Stir: Stir the suspension at room temperature. The required time can range from 30 minutes to several hours, depending on the resin and reaction conditions. A preliminary time-course experiment can optimize this step.[1]

  • Filter: Filter the mixture to remove the resin. A syringe filter with a frit can be convenient for small-scale reactions.

  • Wash Resin: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Concentrate: Combine the filtrate and the washings, and remove the solvent under reduced pressure.

Protocol 3: Copper Removal by Dialysis (for water-soluble PEGylated products)

This protocol is ideal for larger, water-soluble molecules like this compound conjugates.

  • Prepare Dialysis Tubing: Select a dialysis membrane with a molecular weight cut-off (MWCO) significantly lower than your product's molecular weight. Prepare the tubing according to the manufacturer's instructions.

  • Load Sample: Load your aqueous reaction mixture into the dialysis tubing and seal it.

  • Prepare Dialysis Buffer: Prepare a large volume of dialysis buffer (e.g., phosphate-buffered saline, PBS) containing 10-50 mM EDTA. The volume of the buffer should be at least 100 times the volume of your sample.

  • Dialyze: Immerse the sealed dialysis tubing in the buffer and stir gently at 4°C.

  • Change Buffer: Change the dialysis buffer every 4-6 hours for a total of 24-48 hours to ensure complete removal of the copper-EDTA complex.

  • Final Dialysis: Perform a final dialysis against buffer without EDTA to remove any excess chelating agent.

  • Recover Product: Recover the purified product from the dialysis tubing.

Data Presentation

Table 1: Comparison of Common Copper Removal Methods

MethodTypical Residual CopperAdvantagesDisadvantagesBest Suited For
Chelation (EDTA) < 50 ppmInexpensive, widely available.Requires liquid-liquid extraction, which may not be suitable for all products. Can be time-consuming.Organically soluble small molecules.
Scavenger Resins < 10 ppmHigh efficiency, simple filtration workup, applicable to a wide range of solvents.[3]Can be expensive, potential for non-specific binding of the product.Both organic and aqueous soluble products, high purity requirements.
Precipitation VariableSimple and inexpensive.Can be messy, risk of co-precipitation of the product, may not achieve very low copper levels.Robust products where moderate copper levels are acceptable.
Dialysis < 5 ppmExcellent for removing copper from water-soluble macromolecules, gentle on the product.Time-consuming, requires large volumes of buffer, not suitable for small molecules.Water-soluble polymers, proteins, and other biomolecules.[6][7]

Visualizations

Copper_Removal_Workflow cluster_start CuAAC Reaction cluster_methods Copper Removal Methods cluster_end Purified Product start Completed CuAAC Reaction (Product + Cu Catalyst) chelation Chelation (e.g., EDTA Extraction) start->chelation Organic Soluble resin Scavenger Resin start->resin Versatile dialysis Dialysis (for water-soluble products) start->dialysis Water Soluble Macromolecule end Purified Product (<10 ppm Cu) chelation->end resin->end dialysis->end

Caption: Workflow for selecting a copper removal method based on product solubility.

Troubleshooting_High_Copper problem High Residual Copper Detected cause1 Insufficient Chelator/Resin? problem->cause1 cause2 Inefficient Mixing? problem->cause2 cause3 Unsuitable Method? problem->cause3 solution1 Increase Amount of Chelator/Resin cause1->solution1 Yes solution2 Ensure Vigorous Stirring/Shaking cause2->solution2 Yes solution3 Switch to Alternative Method (e.g., Dialysis for PEG-product) cause3->solution3 Yes

References

Issues with the solubility of Azido-PEG14-t-butyl ester conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with Azido-PEG14-t-butyl ester conjugates.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving. What are the recommended solvents?

A1: this compound is a hydrophobic molecule due to the presence of the t-butyl ester group. Therefore, it exhibits poor solubility in aqueous solutions. The recommended solvents are polar aprotic organic solvents. Based on available data for similar compounds, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF) are good starting points.[1] For this compound specifically, a solubility of 10 mM in DMSO has been reported.[2]

Q2: I'm using the recommended organic solvent, but the compound is still not dissolving. What can I do?

A2: If you are experiencing difficulty dissolving the compound even in a recommended solvent, consider the following troubleshooting steps:

  • Increase the temperature: Gently warming the solution can aid in dissolution. However, avoid excessive heat as it may degrade the compound.

  • Vortex or sonicate: Mechanical agitation can help break up aggregates and facilitate solvation.

  • Start with a small amount of solvent: Adding a small volume of solvent to the solid and ensuring it is fully wetted before adding the remaining solvent can prevent clumping.

  • Check the purity of your solvent: Ensure you are using a high-purity, anhydrous grade solvent, as contaminants or water can affect solubility.

Q3: Can I dissolve this compound in water or buffers?

A3: Due to the hydrophobic t-butyl ester group, this compound has very limited solubility in water or aqueous buffers. Direct dissolution in aqueous media is generally not recommended. For applications requiring an aqueous environment, it is best to first dissolve the compound in a water-miscible organic solvent like DMSO and then add it to the aqueous buffer in a dropwise manner while vortexing. Be aware that the compound may precipitate if the final concentration of the organic solvent is too low.

Q4: How does the PEG chain length and the functional groups affect solubility?

A4: The solubility of PEG derivatives is influenced by both the length of the polyethylene (B3416737) glycol (PEG) chain and the nature of its functional groups.

  • PEG Chain Length: Generally, PEGs with lower molecular weights are more soluble in organic solvents, while higher molecular weight PEGs are more soluble in water.

  • Functional Groups: The t-butyl ester group is hydrophobic and significantly decreases aqueous solubility. The azido (B1232118) group is a relatively small and polar functional group and has less impact on the overall solubility compared to the t-butyl ester.

Q5: Are there any stability concerns I should be aware of when dissolving and storing this compound?

A5: Yes, there are stability considerations for azido-containing compounds. It is advisable to protect solutions from light. For long-term storage, it is recommended to store the compound as a solid at -20°C. If you need to store a stock solution, use an anhydrous organic solvent and store it at -20°C or -80°C, minimizing freeze-thaw cycles.

Quantitative Solubility Data

The following table summarizes the available solubility data for this compound and related compounds.

CompoundSolventSolubility
This compoundDMSO10 mM[2]
N-(Azido-PEG3)-N-(PEG3-NH-Boc)-PEG3-t-butyl esterDMSO, DCM, DMFSoluble[1]
Hydroxy-dPEG®₈-t-butyl EsterMethylene chloride, Acetonitrile, DMAC, DMSOSoluble[3]
N-Mal-N-bis(PEG2-t-butyl ester)DMSOSoluble[4]
S-acetyl-PEG3-t-butyl esterDMSOSoluble[5]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound in an Organic Solvent

This protocol describes the steps for dissolving this compound in an organic solvent to prepare a stock solution.

Materials:

  • This compound

  • Anhydrous, high-purity DMSO, DMF, or DCM

  • Vortex mixer

  • Pipettes and sterile microcentrifuge tubes

Procedure:

  • Bring the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Add a small volume of the chosen solvent (e.g., 10-20% of the final volume) to the tube to wet the solid completely.

  • Vortex the mixture for 1-2 minutes to ensure the solid is well-dispersed.

  • Add the remaining solvent to reach the desired final concentration.

  • Vortex the solution for an additional 2-3 minutes or until the solid is completely dissolved.

  • If dissolution is slow, gently warm the solution (e.g., in a 37°C water bath) for a short period while continuing to vortex.

  • Once dissolved, the stock solution can be used immediately or stored at -20°C or -80°C for long-term storage.

Protocol 2: Introduction of this compound into an Aqueous Solution

This protocol outlines the procedure for introducing the organic stock solution of this compound into an aqueous buffer for subsequent experiments.

Materials:

  • Prepared stock solution of this compound in a water-miscible organic solvent (e.g., DMSO).

  • Aqueous buffer of choice.

  • Vortex mixer.

Procedure:

  • While vigorously vortexing the aqueous buffer, add the organic stock solution of this compound drop by drop.

  • Continue vortexing for at least 5 minutes after the addition is complete to ensure thorough mixing.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, the final concentration of the compound in the aqueous solution may be too high, or the percentage of the organic solvent may be too low. Consider optimizing these parameters.

  • Use the freshly prepared aqueous solution for your experiment immediately.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_aqueous Aqueous Solution Preparation start Start: Weigh solid this compound add_solvent Add small volume of organic solvent (DMSO, DMF, or DCM) start->add_solvent vortex1 Vortex to wet the solid add_solvent->vortex1 add_remaining_solvent Add remaining solvent to final volume vortex1->add_remaining_solvent dissolve Vortex/sonicate until fully dissolved add_remaining_solvent->dissolve stock_solution Stock Solution Ready dissolve->stock_solution add_stock Add stock solution dropwise while vortexing stock_solution->add_stock Use in next step aqueous_buffer Aqueous Buffer aqueous_buffer->add_stock final_solution Final Aqueous Solution add_stock->final_solution

Caption: Workflow for preparing an aqueous solution of this compound.

troubleshooting_logic start Issue: Compound not dissolving in recommended organic solvent check_solvent Is the solvent anhydrous and high-purity? start->check_solvent yes_solvent Yes check_solvent->yes_solvent Yes no_solvent No check_solvent->no_solvent No vortex_sonicate Have you vortexed/sonicated vigorously? yes_solvent->vortex_sonicate replace_solvent Replace with fresh, high-purity solvent no_solvent->replace_solvent yes_vortex Yes vortex_sonicate->yes_vortex Yes no_vortex No vortex_sonicate->no_vortex No gentle_heat Have you applied gentle heat? yes_vortex->gentle_heat apply_vortex Vortex/sonicate for 5-10 minutes no_vortex->apply_vortex yes_heat Yes gentle_heat->yes_heat Yes no_heat No gentle_heat->no_heat No consider_alternatives Consider alternative organic solvent or consult manufacturer yes_heat->consider_alternatives apply_heat Warm to 37°C for 5-10 minutes no_heat->apply_heat

Caption: Troubleshooting logic for dissolving this compound.

References

Formation of t-butyl cation side products during TFA cleavage and use of scavengers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the formation of t-butyl cation side products during trifluoroacetic acid (TFA) cleavage in peptide synthesis. It is intended for researchers, scientists, and drug development professionals to help mitigate common issues and ensure the successful deprotection and isolation of synthetic peptides.

Troubleshooting Guide

This section addresses common problems encountered during TFA cleavage and provides systematic solutions to resolve them.

Issue 1: Presence of Unexpected Side Products (+56 Da)

Symptom: Mass spectrometry analysis of the crude peptide reveals a significant peak corresponding to the desired peptide mass +56 Da. This adduct corresponds to the addition of a t-butyl group.[1]

Cause: During TFA cleavage of tert-butyl (tBu) based protecting groups (e.g., Boc, tBu ethers, and esters), highly reactive t-butyl cations are generated.[2][3] These electrophilic cations can subsequently alkylate nucleophilic side chains of certain amino acids, with Cysteine (forming S-tert-butylated Cys), Tryptophan, Tyrosine, and Methionine being particularly susceptible.[1][2][4]

Solution:

  • Use of Scavengers: The most effective way to prevent t-butylation is to include scavengers in the cleavage cocktail. These are nucleophilic compounds that trap the t-butyl cations before they can react with the peptide.[2][5][6][7]

  • Choosing the Right Scavenger Cocktail: The choice of scavengers depends on the amino acid composition of the peptide. A commonly used general-purpose cocktail is TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5).[4] However, for peptides containing sensitive residues, a more complex mixture is often necessary.

  • Optimization of Scavenger Concentration: Ensure that the concentration of scavengers is sufficient to quench all the generated carbocations. A typical concentration is 2.5-5% (v/v or w/v) for each scavenger.

Issue 2: Incomplete Cleavage or Deprotection

Symptom: HPLC analysis of the crude product shows multiple peaks, including peaks corresponding to the fully protected or partially deprotected peptide.

Cause:

  • Insufficient Cleavage Time: Some protecting groups, particularly Arg(Pmc/Pbf), may require longer cleavage times for complete removal.[2][4]

  • Reduced TFA Concentration: While reducing the TFA concentration can sometimes minimize side reactions, it may also lead to incomplete deprotection of more stable protecting groups.[1]

  • Steric Hindrance: The peptide sequence itself can sometimes hinder the access of TFA to the cleavage site or protecting groups.

Solution:

  • Extend Cleavage Time: For peptides containing Arg(Pmc/Pbf) or other acid-labile but slow-to-cleave protecting groups, increasing the cleavage time to 3-4 hours may be necessary.[4][6] It is advisable to perform a small-scale trial cleavage and monitor the reaction over time by HPLC.

  • Optimize TFA Concentration: A high concentration of TFA (typically 90-95%) is recommended for efficient cleavage.[4] If a lower concentration was used, consider repeating the cleavage with a higher TFA concentration.

  • Two-Stage Cleavage: A two-stage cleavage strategy can be beneficial. An initial treatment with a lower TFA concentration and a high scavenger concentration can be followed by the addition of more TFA to drive the deprotection to completion.[1]

Issue 3: Oxidation of Sensitive Residues

Symptom: Mass spectrometry analysis shows peaks corresponding to the desired peptide mass +16 Da (methionine sulfoxide) or other oxidation products.

Cause: The acidic and oxidative environment during TFA cleavage can lead to the oxidation of sensitive residues, particularly Methionine and Tryptophan.

Solution:

  • Use of Reducing Scavengers: Incorporate reducing scavengers like 1,2-ethanedithiol (B43112) (EDT) or dithiothreitol (B142953) (DTT) into the cleavage cocktail.[8][9] These reagents help to maintain a reducing environment and prevent oxidation.

  • Minimize Cleavage Time: Limit the exposure of the peptide to the cleavage cocktail to the minimum time required for complete deprotection.

  • Degas Reagents: While less common, using degassed solvents and reagents can help minimize oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of t-butyl cation formation during TFA cleavage?

A1: During the acid-catalyzed cleavage of tert-butyl-based protecting groups (like Boc on an amine or a t-butyl ester), the ether or ester oxygen is protonated by TFA. This is followed by the departure of the protected group as a stable tertiary carbocation, the t-butyl cation.[3][10] This cation is a potent electrophile and the primary source of t-butylation side products.[1][2]

Q2: How do scavengers work to prevent side reactions?

A2: Scavengers are nucleophilic species that are more reactive towards the generated carbocations than the nucleophilic side chains of the amino acids in the peptide.[2] They effectively "scavenge" or trap these reactive electrophiles, preventing them from modifying the desired peptide.[5][6][7] For example, Triisopropylsilane (TIS) acts as a hydride donor to reduce the carbocations, while thiol-based scavengers and water can act as nucleophiles to form stable adducts with the cations.[5][11]

Q3: What is a good starting scavenger cocktail for a peptide with multiple Cysteine residues?

A3: For peptides containing Cysteine, which is highly susceptible to S-t-butylation, a robust scavenger cocktail is crucial.[1] A recommended starting point is "Reagent K" or a similar mixture: TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5).[12] The combination of a soft nucleophile (thioanisole), a hard nucleophile (water), a reducing agent (EDT), and a cation trap (phenol) provides comprehensive protection.

Q4: Can I reuse a cleavage cocktail?

A4: No, it is strongly recommended to always use a freshly prepared cleavage cocktail.[4] Scavengers can degrade over time, and the effectiveness of the cocktail will be compromised. Old TFA may also contain impurities that can lead to side reactions.

Q5: My crude peptide won't precipitate from cold ether after cleavage. What should I do?

A5: This can happen with very hydrophilic or short peptides. First, ensure the ether is sufficiently cold. If precipitation still fails, you can try removing the TFA under a stream of nitrogen or by rotary evaporation (ensure your pump is TFA-resistant) and then attempting precipitation again.[13] Alternatively, you can proceed directly to purification via reversed-phase HPLC.

Data Presentation

Table 1: Effectiveness of Different Scavengers in Reducing Cys S-t-butylation

Scavenger Cocktail (TFA/TIS/H₂O/Scavenger - 90:2.5:2.5:5)% S-t-butylation of Cys[1]
No additional scavenger18.6
Anisole10.2
m-Cresol11.5
Thioanisole4.8
Dimethyl Sulfide (DMS)4.5
1,4-Butanedithiol (1,4-BDMT)3.2
Dithiothreitol (DTT)2.5

Table 2: Comparison of Thiol Scavengers in TFA Cleavage of Exenatide Resin

Thiol ScavengerCrude Yield (%)[8]Crude Purity (%)[8]% t-Bu Adducts[8]
DTT75780.8
1,2-BDMT78800.7
1,4-BDMT82840.5

Experimental Protocols

Protocol 1: General TFA Cleavage with a TIS-based Scavenger Cocktail

This protocol is suitable for peptides without highly sensitive residues like Cysteine or Methionine.[9]

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

  • Cleavage Cocktail Preparation: Freshly prepare the cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS. For 2 mL of cocktail, mix 1.9 mL of TFA, 50 µL of H₂O, and 50 µL of TIS.

  • Cleavage Reaction: Add the cleavage cocktail (2 mL per 100 mg of resin) to the reaction vessel.

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a centrifuge tube containing 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.

  • Pelleting and Washing: Centrifuge the tube to pellet the peptide. Decant the ether and wash the pellet twice with cold diethyl ether.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: TFA Cleavage with a DTT-containing Scavenger Cocktail for Cys-containing Peptides

This protocol is recommended for peptides containing Cysteine to prevent both S-t-butylation and disulfide bond formation.[9]

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.

  • Cleavage Cocktail Preparation: Freshly prepare the cleavage cocktail: 92.5% TFA, 2.5% H₂O, 2.5% TIS, 2.5% DTT. For 2 mL of cocktail, mix 1.85 mL of TFA, 50 µL of H₂O, 50 µL of TIS, and 50 mg of DTT. Ensure the DTT is fully dissolved.

  • Cleavage Reaction: Add the cleavage cocktail (2 mL per 100 mg of resin) to the reaction vessel.

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation, Pelleting, Washing, and Drying: Follow steps 5-7 from Protocol 1.

Visualizations

TFA_Cleavage_Mechanism cluster_protection Protected Peptide cluster_cleavage Cleavage Reaction cluster_scavenging Scavenging cluster_side_reaction Side Reaction Protected_Peptide R-Prot Intermediate [R-Prot-H]+ Protected_Peptide->Intermediate Protonation TFA TFA (H+) TFA->Intermediate Deprotected_Peptide Deprotected Peptide (R-H) Intermediate->Deprotected_Peptide tButyl_Cation t-Butyl Cation (+) Intermediate->tButyl_Cation Release of Protecting Group Trapped_Cation Trapped Cation tButyl_Cation->Trapped_Cation Side_Product Side Product (e.g., S-tBu-Cys) tButyl_Cation->Side_Product Alkylation Scavengers Scavengers (TIS, H2O, EDT, etc.) Scavengers->Trapped_Cation Trapping Sensitive_Residue Sensitive Residue (Cys, Trp, etc.) Sensitive_Residue->Side_Product

Caption: Mechanism of TFA cleavage, t-butyl cation formation, and the role of scavengers.

TFA_Cleavage_Workflow Start Start: Dried Peptide-Resin Prepare_Cocktail Prepare Fresh Cleavage Cocktail (TFA + Scavengers) Start->Prepare_Cocktail Cleavage Add Cocktail to Resin Incubate for 2-3 hours Prepare_Cocktail->Cleavage Filter Filter to Separate Resin Cleavage->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Centrifuge Centrifuge to Pellet Peptide Precipitate->Centrifuge Wash Wash Pellet with Cold Ether (2x) Centrifuge->Wash Dry Dry Crude Peptide Wash->Dry End End: Crude Peptide for Purification Dry->End

Caption: Experimental workflow for TFA cleavage and peptide isolation.

References

Technical Support Center: Optimizing Deprotection of t-Butyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the deprotection of the t-butyl ester protecting group. Find troubleshooting tips for common issues and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the deprotection of t-butyl esters.

Q1: My t-butyl ester deprotection is incomplete. What are the possible causes and how can I resolve this?

A1: Incomplete deprotection is a common issue that can arise from several factors. Here are the primary causes and their solutions:

  • Insufficient Acid Strength or Concentration: The t-butyl group requires acidic conditions for cleavage. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.

    • Solution: Increase the concentration of the acid. For Trifluoroacetic Acid (TFA), a common starting point is a 25-50% solution in a solvent like dichloromethane (B109758) (DCM). For Hydrogen Chloride (HCl), a 4M solution in 1,4-dioxane (B91453) is standard.[1]

  • Short Reaction Time: Deprotection reactions are not always instantaneous and require sufficient time for completion.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Continue the reaction until the starting material is no longer detectable.[1]

  • Low Temperature: Most acid-catalyzed deprotections of t-butyl esters are conducted at room temperature.[1]

    • Solution: If the reaction is sluggish, gentle heating (e.g., to 40°C) can be considered. However, be cautious as this may trigger side reactions with sensitive substrates.[2]

Q2: I'm observing significant degradation of my starting material or desired product. What can I do to minimize this?

A2: Substrate degradation is often due to harsh acidic conditions. The t-butyl group's stability necessitates strong acids for its removal, which can affect other sensitive functional groups.

  • Harsh Deprotection Conditions: Strong acids like high concentrations of TFA can cleave other acid-labile protecting groups or decompose sensitive molecules.[3][4]

    • Solution 1: Milder Acidic Reagents: Consider using milder acidic reagents that offer greater selectivity. Several alternatives to strong acids have been developed:

      • Zinc Bromide (ZnBr₂): Can be used for the chemoselective hydrolysis of t-butyl esters in the presence of other acid-labile groups like N-Boc and N-trityl, although its selectivity can be substrate-dependent.[5][6][7]

      • Cerium(III) Chloride (CeCl₃·7H₂O) with Sodium Iodide (NaI): This system allows for the selective deprotection of t-butyl esters in the presence of N-Boc protecting groups.[8]

      • Aqueous Phosphoric Acid (H₃PO₄): An environmentally friendly and mild reagent for the deprotection of t-butyl esters, carbamates, and ethers.[9][10]

    • Solution 2: Non-Acidic Methods: For highly sensitive substrates, non-acidic methods can be employed:

      • Thermal Deprotection: In some cases, t-butyl esters can be cleaved thermally. A continuous plug flow reactor at high temperatures (120-240°C) can achieve deprotection without any additional reagents.[11][12]

      • Catalytic Methods: A catalytic protocol using tris-4-bromophenylamminium radical cation (magic blue, MB•+) and triethylsilane facilitates mild deprotection.[3][9]

Q3: My reaction is producing a significant amount of a side product resulting from tert-butylation of my molecule. How can I prevent this?

A3: This side reaction is caused by the electrophilic tert-butyl cation that is generated during the deprotection. This cation can then alkylate nucleophilic residues on your substrate, such as tryptophan or methionine.[13]

  • Absence of Scavengers: The most effective way to prevent tert-butylation is to add a "scavenger" to the reaction mixture. Scavengers are nucleophilic species that trap the tert-butyl cation before it can react with your molecule.[1]

    • Solution: Incorporate a scavenger into your deprotection cocktail. Common and effective scavengers include:

      • Triethylsilane (TES)

      • Thiophenol

      • Anisole

      • Water

A typical scavenger concentration is 1-5% (v/v), but this may need to be optimized for your specific substrate.[1]

Data Summary Tables

Table 1: Common Acidic Conditions for t-Butyl Ester Deprotection

ReagentTypical ConcentrationSolventTemperatureTypical Reaction Time
Trifluoroacetic Acid (TFA)25-50%[1]Dichloromethane (DCM)Room Temperature30 minutes - 2 hours[1]
Hydrochloric Acid (HCl)4M[1]1,4-DioxaneRoom Temperature30 minutes - 2 hours[1]
Trifluoroacetic Acid (TFA) / Dichloromethane (DCM)1:1-Room Temperature5 hours[14]

Table 2: Milder and Alternative Deprotection Methods

MethodReagentsSolventTemperatureTypical Reaction Time
Lewis AcidZinc Bromide (ZnBr₂)Dichloromethane (DCM)Room TemperatureVaries
Lewis Acid/HalideCerium(III) Chloride (CeCl₃·7H₂O) / Sodium Iodide (NaI)Acetonitrile40-70°C[3]Varies
Mild Brønsted AcidAqueous Phosphoric Acid (H₃PO₄)-VariesVaries
Catalytic Radical CationTris-4-bromophenylamminium radical cation (MB•+), TriethylsilaneVariesRoom Temperature< 5 minutes (with tributyltin hydride)[3]
Thermal (Flow Reactor)NoneProtic Solvents120-240°C[11][12]15-40 minutes[11][12]

Experimental Protocols

Protocol 1: Standard t-Butyl Ester Deprotection using TFA/DCM

  • Preparation: Dissolve the t-butyl ester-protected substrate in dichloromethane (DCM).

  • Reaction: To the solution, add an equal volume of Trifluoroacetic Acid (TFA) to achieve a 1:1 (v/v) mixture.

  • Stirring: Stir the reaction mixture at room temperature for 5 hours.[14]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up:

    • Upon completion, evaporate the DCM and TFA under vacuum.

    • Dissolve the residue in DCM and wash twice with water and once with a saturated aqueous NaCl solution.

    • Dry the organic phase with anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.[14]

Protocol 2: Deprotection using TFA with Scavengers

  • Preparation of Deprotection Cocktail: Prepare a solution of 25-50% TFA in DCM. Add an appropriate scavenger, for example, 2.5% triethylsilane and 2.5% water.[1]

  • Reaction: Add the deprotection cocktail to the t-butyl ester-protected substrate at room temperature.

  • Stirring: Stir the mixture for 30 minutes to 2 hours, monitoring by TLC or LC-MS.[1]

  • Work-up:

    • Remove the TFA and DCM under reduced pressure. Co-evaporation with toluene (B28343) can aid in removing residual TFA.

    • The crude product is often obtained as the TFA salt.[1]

Protocol 3: Mild Deprotection using Zinc Bromide (ZnBr₂)

  • Preparation: Dissolve the t-butyl ester-protected substrate in dichloromethane (DCM).

  • Reaction: Add Zinc Bromide (ZnBr₂) to the solution.

  • Stirring: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

    • Extract the product with an organic solvent.

    • Wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

Visualizations

Deprotection_Troubleshooting start Start Deprotection check_completion Is the reaction complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_degradation Is there substrate degradation? check_completion->check_degradation Yes troubleshoot_incomplete Increase Acid Conc. Increase Reaction Time Gentle Heating incomplete->troubleshoot_incomplete troubleshoot_incomplete->start Re-run degradation Substrate Degradation check_degradation->degradation Yes check_side_products Are there tert-butylation side products? check_degradation->check_side_products No troubleshoot_degradation Use Milder Reagents: - ZnBr2 - CeCl3/NaI - H3PO4 (aq) - Thermal Method degradation->troubleshoot_degradation troubleshoot_degradation->start Re-run with new method side_products Side Products Formed check_side_products->side_products Yes end Successful Deprotection check_side_products->end No add_scavengers Add Scavengers: - Triethylsilane (TES) - Anisole - Thiophenol side_products->add_scavengers add_scavengers->start Re-run with scavengers

Caption: Troubleshooting workflow for t-butyl ester deprotection.

Deprotection_Mechanism cluster_deprotection Deprotection Pathway cluster_side_reaction Side Reaction Pathway cluster_scavenging Scavenging Pathway tBu_Ester R-CO-O-tBu Protonated_Ester R-CO-O(H+)-tBu tBu_Ester->Protonated_Ester H+ Carboxylic_Acid R-COOH Protonated_Ester->Carboxylic_Acid tBu_Cation tBu+ Protonated_Ester->tBu_Cation Nucleophilic_Substrate Nu-Substrate Alkylated_Product tBu-Nu-Substrate (Side Product) tBu_Cation->Alkylated_Product Trapped_tBu Trapped tBu tBu_Cation->Trapped_tBu Nucleophilic_Substrate->Alkylated_Product Scavenger Scavenger (e.g., TES) Scavenger->Trapped_tBu

Caption: Mechanism of deprotection and role of scavengers.

References

Dealing with steric hindrance in Azido-PEG14-t-butyl ester reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG14-t-butyl ester. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize experimental outcomes when using this versatile linker. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to support your work.

Frequently Asked Questions (FAQs)

Q1: I am seeing low yields in my copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound. What are the likely causes and solutions?

A1: Low yields in CuAAC reactions involving this compound can often be attributed to steric hindrance from the t-butyl ester group and the PEG chain. Other common issues include catalyst inactivity and suboptimal reaction conditions.

Troubleshooting Steps:

  • Increase Reaction Time and Temperature: Sterically hindered substrates may require longer reaction times or elevated temperatures to proceed to completion.

  • Optimize Catalyst and Ligand Concentration: Increasing the concentration of the copper-catalyst and the stabilizing ligand can improve reaction rates. For sterically hindered substrates, a higher catalyst loading may be necessary. Water-soluble ligands like THPTA are often recommended for bioconjugation reactions.

  • Vary Reagent Stoichiometry: While a 1:1 ratio of azide (B81097) to alkyne is standard, using a slight excess (1.1 to 2-fold) of the less critical reagent can help drive the reaction to completion.

  • Ensure Reagent Purity: Use high-purity reagents and solvents, as impurities can inhibit the copper catalyst.

  • Check for Catalyst Oxidation: The active catalyst is Cu(I), which can be oxidized to the inactive Cu(II) state. Ensure a sufficient amount of a reducing agent, like sodium ascorbate (B8700270), is present and prepare it fresh.

Q2: Can the PEG chain in this compound contribute to steric hindrance?

A2: Yes, the polyethylene (B3416737) glycol (PEG) chain itself can create steric hindrance, which may affect the reaction kinetics. The length of the PEG chain influences the hydrodynamic volume and can create a hydrated layer that sterically shields the reactive azide group.[1] While a PEG14 chain is of moderate length, its flexibility and conformation in solution can impede the approach of bulky reaction partners to the azide terminus. This effect becomes more pronounced with longer PEG chains.[2][3][4]

Q3: My strain-promoted azide-alkyne cycloaddition (SPAAC) reaction is slow. How can I improve the reaction rate?

A3: SPAAC reactions are copper-free but are still sensitive to steric effects. The bulky t-butyl ester and the PEG chain can hinder the approach of the cyclooctyne (B158145).

Optimization Strategies:

  • Increase Reagent Concentration: Higher concentrations of both the azide and the cyclooctyne will increase the frequency of molecular collisions and can improve the reaction rate.

  • Elevate the Temperature: While SPAAC is typically performed at room temperature, gentle heating (e.g., to 37°C) can sometimes overcome the activation energy barrier for sterically hindered substrates.

  • Extend the Reaction Time: Some SPAAC reactions, especially with hindered components, may require extended periods (24-72 hours) to achieve high conversion.

  • Solvent Choice: The choice of solvent can influence the conformation of the PEG chain and the solubility of the reactants. Using a solvent system that promotes a more extended conformation of the PEG linker may reduce steric hindrance.

Q4: I am having trouble forming an amide bond with the deprotected carboxylic acid of the PEG linker due to steric hindrance. What conditions should I try?

A4: Amide bond formation with sterically hindered substrates is a known challenge. Standard coupling reagents may be inefficient.

Recommended Approaches:

  • Use Specialized Coupling Reagents: Reagents designed for hindered couplings, such as those that form acyl fluorides in situ, can be more effective.

  • Elevated Temperatures: Increasing the reaction temperature can help overcome the steric barrier.

  • Alternative Activation Methods: Exploring different classes of coupling reagents (e.g., phosphonium- or uranium-based reagents) may yield better results. A protocol involving in situ formation of acyl fluorides has been shown to be effective for coupling sterically hindered substrates.[5][6]

Q5: What is the most effective way to deprotect the t-butyl ester, and how can I be sure the reaction is complete?

A5: The t-butyl ester is efficiently cleaved under acidic conditions, most commonly using trifluoroacetic acid (TFA).

Deprotection Protocol:

  • A solution of 50% TFA in dichloromethane (B109758) (DCM) is typically effective for deprotecting t-butyl esters at room temperature.[7]

  • The reaction is usually complete within a few hours (3-5 hours).[8]

  • Monitoring Completion: The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is no longer detectable.[8]

  • Work-up: After completion, the TFA and DCM can be removed under reduced pressure. The resulting carboxylic acid can then be purified.[7][8]

Data Presentation

Table 1: Troubleshooting Guide for Low-Yield CuAAC Reactions

Potential Issue Recommended Solution Typical Parameters
Steric HindranceIncrease reaction temperature and/or time.37-50°C, 12-24 hours
Catalyst Inactivity (Oxidation)Use a fresh solution of sodium ascorbate.5-10 mol%
Suboptimal Catalyst/LigandIncrease catalyst/ligand concentration. Use a water-soluble ligand like THPTA.1-5 mol% CuSO₄, 5-25 mol% Ligand
Poor Reagent StoichiometryUse a 1.1 to 2-fold excess of the alkyne partner.N/A
Impure ReagentsPurify starting materials. Use high-purity solvents.N/A

Table 2: Comparison of Amide Coupling Methods for Hindered Substrates

Coupling Method Substrates Conditions Yield Reference
EDC/HOBtHindered carboxylic acid + electron deficient amineCH₂Cl₂, rt, 24hTrace Product[5]
BTFFH (Acyl Fluoride in situ)Hindered carboxylic acid + electron deficient amineCH₂Cl₂, 80°C, 24h85%[5]
TaCl₅-based methodDiphenylacetic acid + DiisopropylamineN/A20%[5]
BTFFH (Acyl Fluoride in situ)Diphenylacetic acid + DiisopropylamineCH₂Cl₂, 80°C, 24h71%[5]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

  • Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )

  • Suitable solvent (e.g., mixtures of water and DMSO or t-BuOH)

Procedure:

  • In a reaction vial, dissolve the this compound and the alkyne-containing molecule in the chosen solvent system.

  • In a separate tube, pre-mix the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is common. Allow this mixture to stand for a few minutes.

  • Add the copper/ligand mixture to the reaction vial containing the azide and alkyne. A final copper concentration of 0.1-1 mM is typical.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 1-5 mM is generally sufficient.

  • Allow the reaction to proceed at room temperature or with gentle heating (e.g., 37°C) for 1 to 24 hours. The optimal time should be determined empirically.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC, or TLC).

  • Upon completion, the product can be purified by standard methods such as chromatography or precipitation. To remove copper, the organic layer can be washed with a saturated aqueous solution of EDTA.

Protocol 2: General Procedure for t-Butyl Ester Deprotection using TFA

Materials:

  • PEGylated compound with t-butyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Petroleum ether

Procedure:

  • Dissolve the t-butyl ester-protected compound in a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature for 3 to 5 hours.[8]

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a minimal amount of diethyl ether.

  • Induce precipitation of the deprotected product by adding petroleum ether and continue stirring.

  • Collect the precipitate by filtration and wash with petroleum ether to obtain the purified carboxylic acid.

Visualizations

G cluster_0 Troubleshooting Low CuAAC Yield Low_Yield Low or No Product Yield Check_Catalyst 1. Catalyst Inactivity? Low_Yield->Check_Catalyst Check_Conditions 2. Suboptimal Conditions? Check_Catalyst->Check_Conditions No Solution_Catalyst Use fresh Sodium Ascorbate Pre-complex Cu with Ligand Check_Catalyst->Solution_Catalyst Yes Check_Reagents 3. Reagent Issues? Check_Conditions->Check_Reagents No Solution_Conditions Increase Temp (37-50°C) Increase Time (12-24h) Optimize Solvent Check_Conditions->Solution_Conditions Yes Solution_Reagents Use excess alkyne (1.1-2x) Check purity of substrates Increase Catalyst/Ligand conc. Check_Reagents->Solution_Reagents Yes Re-evaluate Re-evaluate Substrate (Consider SPAAC) Check_Reagents->Re-evaluate No Success Improved Yield Solution_Catalyst->Success Solution_Conditions->Success Solution_Reagents->Success

Caption: A troubleshooting workflow for low-yield CuAAC reactions.

G cluster_1 Reaction Pathway of this compound cluster_2 Option A: Click Chemistry cluster_3 Option B: Deprotection First Start This compound (N₃-PEG₁₄-COOtBu) Click Click Chemistry (CuAAC or SPAAC) Start->Click Deprotect Deprotection (TFA/DCM) Start->Deprotect Product_Click Triazole-PEG₁₄-COOtBu Click->Product_Click Alkyne + Alkyne-R Alkyne->Click Product_Deprotect Azido-PEG₁₄-COOH Deprotect->Product_Deprotect Amide_Coupling Amide Coupling (+ H₂N-R') Product_Deprotect->Amide_Coupling Product_Amide Azido-PEG₁₄-CONH-R' Amide_Coupling->Product_Amide

Caption: Reaction pathways for this compound.

References

Technical Support Center: Purification of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of PEGylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the unique challenges associated with purifying PEGylated proteins and peptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a PEGylation reaction mixture?

A1: A typical PEGylation reaction mixture is heterogeneous and can contain the desired PEGylated product, unreacted protein or peptide, excess PEG reagent, byproducts of PEG hydrolysis, and different PEGylated species (e.g., mono-, di-, or multi-PEGylated) and positional isomers.[] Effective purification strategies are essential to isolate the desired product from this complex mixture.

Q2: What are the primary chromatographic techniques used for purifying PEGylated compounds?

A2: The most common chromatographic techniques for purifying PEGylated compounds are Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), Hydrophobic Interaction Chromatography (HIC), and Reversed-Phase Chromatography (RPC).[][2] The choice of technique depends on the specific properties of the target molecule and the impurities to be removed.

Q3: Why is the purification of PEGylated compounds so challenging?

A3: The challenges in purifying PEGylated compounds arise from several factors. The attached PEG chain can mask the surface properties of the protein or peptide, reducing the differences in charge and hydrophobicity between the PEGylated product and the unreacted protein.[3] Additionally, the PEG polymer itself is often polydisperse, leading to a heterogeneous mixture of PEGylated products with varying hydrodynamic radii. The presence of positional isomers, where the PEG chain is attached to different sites on the molecule, further complicates the separation.[][3]

Q4: Can a single chromatography step be sufficient for purification?

A4: While a single chromatography step can sometimes provide adequate separation, it is often insufficient to achieve the high purity required for therapeutic applications. A multi-step purification strategy, often combining different chromatographic techniques (e.g., IEX followed by SEC), is typically necessary to remove all major impurities.[2]

Troubleshooting Guides

This section provides troubleshooting guidance for common issues encountered during the purification of PEGylated compounds using various chromatographic techniques.

Size Exclusion Chromatography (SEC)
Issue Possible Cause(s) Suggested Solution(s)
Poor resolution between PEGylated and un-PEGylated protein. The difference in hydrodynamic radius is insufficient for separation. This is common when the PEG chain is small or when separating multi-PEGylated species from each other.[3][4]- Use a longer column to increase the separation path length.- Decrease the flow rate to allow for better equilibration.- Optimize the pore size of the SEC resin for the molecular weight range of your molecules.- Consider an alternative technique like IEX or RPC which separates based on properties other than size.
Peak tailing or broadening. - Secondary interactions (ionic or hydrophobic) between the analyte and the SEC matrix.- The sample is too viscous.- The column is poorly packed or contaminated.[5]- Adjust the ionic strength of the mobile phase (e.g., add 150 mM NaCl) to minimize ionic interactions.- Dilute the sample to reduce viscosity.- Clean the column according to the manufacturer's instructions or repack it.[5]
Low recovery of the PEGylated product. - Non-specific adsorption of the PEGylated protein to the column matrix.- The protein is unstable under the chromatographic conditions.- Add modifiers to the mobile phase, such as arginine or a non-ionic surfactant, to reduce non-specific binding.- Screen different buffer conditions (pH, ionic strength) for optimal stability.[6]
Ion Exchange Chromatography (IEX)
Issue Possible Cause(s) Suggested Solution(s)
Poor separation of PEGylated species. The PEG chain shields the surface charges of the protein, reducing the difference in charge between species.[7]- Optimize the pH of the mobile phase to maximize the charge difference between the species of interest.- Use a shallower salt gradient to improve resolution.[2]- Consider using a high-resolution ion-exchange resin.
Low recovery of the PEGylated product. - The protein has precipitated on the column.- The elution conditions are not strong enough to desorb the protein.- Ensure the protein is soluble in the binding and elution buffers.- Increase the salt concentration or change the pH of the elution buffer to ensure complete elution.[8]
Broad peaks. - The protein is binding too strongly to the resin.- The flow rate is too high.- Optimize the salt gradient; a steeper gradient can sometimes lead to sharper peaks if the protein is eluting over a broad salt concentration.- Reduce the flow rate to allow for better mass transfer.
Hydrophobic Interaction Chromatography (HIC)
Issue Possible Cause(s) Suggested Solution(s)
Poor separation of PEGylated and un-PEGylated protein. The change in hydrophobicity upon PEGylation is not significant enough for separation. This can be dependent on the native protein's hydrophobicity.- Screen different HIC resins with varying degrees of hydrophobicity (e.g., Phenyl, Butyl, Octyl).- Optimize the type and concentration of the salt in the mobile phase (e.g., ammonium (B1175870) sulfate (B86663) vs. sodium chloride).[9]
Low recovery of the PEGylated product. - The protein is precipitating at the high salt concentrations used for binding.- The protein is binding irreversibly to the column.- Determine the protein's solubility at different salt concentrations before running the column.- Use a less hydrophobic resin or a weaker salt to reduce the strength of the interaction.
Inconsistent retention times. - Fluctuations in temperature can affect hydrophobic interactions.- Use a column thermostat to maintain a constant temperature during the separation.
Reversed-Phase Chromatography (RPC)
Issue Possible Cause(s) Suggested Solution(s)
Poor resolution. - The gradient is too steep.- The selectivity of the stationary phase is not optimal.- Use a shallower organic solvent gradient.[10]- Screen different stationary phases (e.g., C4, C8, C18) to find the best selectivity for your separation.[11][12]- Optimize the mobile phase composition, including the type of organic modifier (e.g., acetonitrile (B52724) vs. isopropanol) and the ion-pairing agent (e.g., TFA vs. formic acid).
Peak broadening or tailing. - The polydispersity of the PEG chain can contribute to peak broadening.[13]- Secondary interactions with the stationary phase.- If possible, use a more monodisperse PEG reagent for the PEGylation reaction.- Adjust the mobile phase pH or temperature to minimize secondary interactions.[10]
Low recovery. - The PEGylated protein is adsorbing irreversibly to the stationary phase.- The protein is denaturing and precipitating on the column.- Use a column with a wider pore size.- Add a small percentage of a stronger organic solvent like isopropanol (B130326) to the mobile phase to improve recovery.- Operate at a higher temperature to improve mass transfer and reduce protein denaturation.[10]

Data Presentation

Comparison of Chromatographic Techniques for PEGylated Protein Purification
Technique Principle of Separation Typical Purity (%) Typical Yield (%) Key Advantages Key Limitations
SEC Hydrodynamic radius (Size)>95% (for removing free PEG)>90%- Good for removing small impurities like unreacted PEG.- Mild conditions, preserves protein structure.- Poor resolution for species of similar size (e.g., positional isomers, multi-PEGylated forms).[3][4]- Limited sample loading capacity.
IEX Net surface charge>98%80-95%- Can separate positional isomers and different degrees of PEGylation.[14]- High binding capacity.- PEG chains can shield charges, reducing separation efficiency.[7]- Requires buffer exchange of the sample.
HIC Surface hydrophobicity>95%70-90%- Can separate based on changes in hydrophobicity upon PEGylation.- Orthogonal separation to IEX and SEC.- High salt concentrations can cause protein precipitation.- Separation can be unpredictable and highly protein-dependent.
RPC Hydrophobicity>99% (analytical scale)Variable- High-resolution separation of positional isomers.[10]- Amenable to mass spectrometry.- Denaturing conditions may not be suitable for all proteins.- Lower loading capacity compared to IEX and HIC.

Note: Purity and yield are highly dependent on the specific PEGylated protein, the complexity of the reaction mixture, and the optimization of the chromatographic conditions.

Experimental Protocols

General Protocol for Purification by Size Exclusion Chromatography (SEC)
  • Column Selection: Choose an SEC column with a fractionation range appropriate for the molecular weight of your PEGylated protein and the impurities to be removed.

  • Buffer Preparation: Prepare a mobile phase buffer that is compatible with your protein's stability. A common choice is phosphate-buffered saline (PBS) at pH 7.4. Ensure the buffer is filtered and degassed.

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Concentrate the PEGylation reaction mixture if necessary. Filter the sample through a 0.22 µm filter to remove any particulates.

  • Sample Injection: Inject a sample volume that is typically 1-2% of the total column volume to ensure optimal resolution.

  • Elution and Fraction Collection: Elute the sample with the mobile phase at a pre-determined flow rate. Collect fractions as the sample elutes from the column. The larger PEGylated protein will elute before the smaller un-PEGylated protein and free PEG.

  • Analysis: Analyze the collected fractions by SDS-PAGE, UV absorbance at 280 nm, and/or other analytical techniques to identify the fractions containing the purified PEGylated protein.

  • Column Cleaning and Storage: Wash the column with several column volumes of buffer followed by the recommended storage solution (e.g., 20% ethanol).

General Protocol for Purification by Ion Exchange Chromatography (IEX)
  • Resin and Buffer Selection: Choose an anion or cation exchange resin based on the predicted isoelectric point (pI) of your PEGylated protein at the desired working pH. Prepare a low-ionic-strength binding buffer and a high-ionic-strength elution buffer.

  • Column Packing and Equilibration: Pack the column with the chosen resin and equilibrate with 5-10 column volumes of binding buffer.[11]

  • Sample Preparation: Exchange the buffer of the PEGylation reaction mixture into the binding buffer using dialysis or a desalting column.

  • Sample Loading: Load the sample onto the equilibrated column at a flow rate that allows for efficient binding.

  • Wash: Wash the column with several column volumes of binding buffer to remove unbound impurities.

  • Elution: Elute the bound proteins using a linear salt gradient from the binding buffer to the elution buffer. Collect fractions throughout the gradient.

  • Analysis: Analyze the fractions by SDS-PAGE and/or other methods to identify the fractions containing the desired PEGylated species.

  • Regeneration and Storage: Regenerate the column with a high salt concentration wash, followed by re-equilibration with the binding buffer or storage in an appropriate solution.[11]

General Protocol for Purification by Hydrophobic Interaction Chromatography (HIC)
  • Resin and Buffer Selection: Select a HIC resin with appropriate hydrophobicity (e.g., Phenyl, Butyl). Prepare a high-salt binding buffer and a low-salt or no-salt elution buffer.

  • Column Packing and Equilibration: Pack the column and equilibrate with 5-10 column volumes of binding buffer.

  • Sample Preparation: Add salt to the PEGylation reaction mixture to match the concentration of the binding buffer.

  • Sample Loading: Load the sample onto the equilibrated column.

  • Wash: Wash the column with binding buffer to remove unbound molecules.

  • Elution: Elute the bound proteins with a decreasing salt gradient. Collect fractions.

  • Analysis: Analyze the collected fractions to identify those containing the purified PEGylated protein.

  • Regeneration and Storage: Wash the column with water and then with the recommended storage solution.

General Protocol for Purification by Reversed-Phase Chromatography (RPC)
  • Column and Mobile Phase Selection: Choose an appropriate RPC column (e.g., C4, C8, or C18) with a suitable pore size. Prepare mobile phase A (typically water with an ion-pairing agent like 0.1% TFA) and mobile phase B (typically an organic solvent like acetonitrile with 0.1% TFA).

  • System Equilibration: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

  • Sample Preparation: Dilute the PEGylation reaction mixture in mobile phase A.

  • Sample Injection: Inject the sample onto the column.

  • Elution: Elute the sample using a gradient of increasing mobile phase B.

  • Fraction Collection and Analysis: Collect fractions and analyze them to identify the desired PEGylated product.

  • Column Washing and Storage: Wash the column with a high percentage of mobile phase B and then store it in an appropriate solvent mixture.

Visualizations

PEGylation_Purification_Workflow reaction PEGylation Reaction (Protein + PEG Reagent) mixture Heterogeneous Reaction Mixture reaction->mixture purification Purification Step mixture->purification final_product Purified PEGylated Product purification->final_product Desired Product impurities Impurities (Unreacted Protein, Free PEG) purification->impurities Unwanted Components analysis Purity & Identity Analysis final_product->analysis

General workflow for PEGylation and purification.

Troubleshooting_Low_Yield start Low Yield of Purified Product check_reaction Incomplete Reaction? start->check_reaction optimize_reaction Optimize Reaction: - Molar Ratio - Reaction Time - pH check_reaction->optimize_reaction Yes check_binding Poor Binding to Column? check_reaction->check_binding No optimize_reaction->start optimize_binding Optimize Binding: - Adjust Buffer pH/Ionic Strength - Check Sample Prep check_binding->optimize_binding Yes check_elution Incomplete Elution? check_binding->check_elution No optimize_binding->start optimize_elution Optimize Elution: - Stronger Elution Buffer - Slower Gradient check_elution->optimize_elution Yes check_stability Product Degradation? check_elution->check_stability No optimize_elution->start stabilize Improve Stability: - Add Stabilizers - Work at Lower Temperature check_stability->stabilize Yes end Improved Yield check_stability->end No stabilize->start

Troubleshooting logic for low purification yield.

Purification_Method_Selection start Select Purification Strategy size_diff Significant Size Difference? start->size_diff sec Use Size Exclusion Chromatography (SEC) size_diff->sec Yes charge_diff Significant Charge Difference? size_diff->charge_diff No sec->charge_diff iex Use Ion Exchange Chromatography (IEX) charge_diff->iex Yes hydro_diff Significant Hydrophobicity Difference? charge_diff->hydro_diff No iex->hydro_diff hic_rpc Use HIC or RPC hydro_diff->hic_rpc Yes multi_step Consider Multi-Step Purification hydro_diff->multi_step No hic_rpc->multi_step

Decision tree for selecting a purification method.

References

Stability issues of the azide functional group in Azido-PEG14-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Azido-PEG14-t-butyl ester. This resource is intended for researchers, scientists, and drug development professionals utilizing this bifunctional linker in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups of this compound and their respective reactivities?

This compound is a heterobifunctional linker possessing three key components:

  • An azide (B81097) group (-N₃): This group is primarily used in "click chemistry," such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to form a stable triazole linkage with an alkyne-containing molecule.[1][2]

  • A t-butyl ester group (-C(O)O-C(CH₃)₃): This is a protecting group for a carboxylic acid. It is stable under neutral and basic conditions but can be cleaved under acidic conditions to reveal the carboxylic acid.[3][4]

  • A polyethylene (B3416737) glycol (PEG) spacer (PEG14): The PEG chain is hydrophilic, enhances solubility in aqueous media, and provides a flexible spacer arm to mitigate steric hindrance.[4]

Q2: What are the recommended storage conditions for this compound?

To ensure the stability and integrity of the compound, it is recommended to store this compound at -20°C in a dry, dark environment.[2][3][5][6] For solutions in organic solvents like DMSO or DMF, it is advisable to prepare them fresh. If storage of a stock solution is necessary, it should be stored at -20°C, and repeated freeze-thaw cycles should be avoided.

Q3: What is the general stability profile of the azide functional group?

The azide functional group is known for its high selectivity and stability under a wide range of conditions, which makes it suitable for bioconjugation.[1] However, it is susceptible to degradation under certain conditions as outlined in the table below.

Q4: Under what conditions is the t-butyl ester group unstable?

The t-butyl ester is primarily used as a protecting group due to its stability to many reagents. Its main liability is its sensitivity to acidic conditions, which allows for its selective removal.

Stability Summary Tables

The following tables summarize the stability of the azide and t-butyl ester functional groups under various experimental conditions. Note that this information is based on the general chemical properties of these functional groups, and specific quantitative data for this compound may vary based on the experimental context.

Table 1: Stability of the Azide Functional Group

ConditionStabilityNotes
pH Generally stable in the range of 4-11.Avoid strongly acidic or basic conditions for prolonged periods.
Reducing Agents Unstable Can be reduced to an amine by agents like DTT, TCEP, and phosphines (e.g., triphenylphosphine) via the Staudinger reaction.
Temperature Stable at ambient and lower temperatures.Avoid prolonged exposure to high temperatures.
Light Generally stable.It is good practice to protect from light to prevent potential photochemical reactions.
Copper Ions (CuAAC) Generally stable.In CuAAC reactions, the azide reacts with the alkyne. Prolonged exposure in the presence of other reactive species should be minimized.

Table 2: Stability of the t-Butyl Ester Functional Group

ConditionStabilityNotes
pH Unstable in acidic conditions (pH < 4). Stable in neutral and basic conditions.Readily cleaved by strong acids (e.g., trifluoroacetic acid, HCl) and can also be cleaved by some Lewis acids.[3][7]
Reducing Agents Generally stable.Not susceptible to reduction under conditions typically used for azide reduction.
Temperature Stable at ambient and lower temperatures.Hydrolysis can be accelerated at elevated temperatures, especially under acidic conditions.
Nucleophiles Generally stable.The bulky nature of the t-butyl group provides steric hindrance against nucleophilic attack.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound in bioconjugation and other applications.

Issue 1: Low or No "Click" Reaction (CuAAC or SPAAC) Efficiency

  • Potential Cause A: Azide Group Degradation. The azide group may have been compromised prior to the reaction.

    • Troubleshooting Steps:

      • Check for Reducing Agents: Ensure that no reducing agents (e.g., DTT, TCEP, phosphines) were present in any of the buffers or reagents used with the this compound.

      • Verify Storage Conditions: Confirm that the compound has been stored correctly at -20°C and protected from light and moisture.

      • Perform Quality Control: If possible, verify the integrity of the azide group using an analytical method such as FTIR (azide stretch appears around 2100 cm⁻¹) or a test reaction with a known alkyne partner.

  • Potential Cause B: Inactive Catalyst (CuAAC). For copper-catalyzed reactions, the Cu(I) catalyst is essential and can be easily oxidized to the inactive Cu(II) state.

    • Troubleshooting Steps:

      • Use Fresh Reducing Agent: Prepare a fresh solution of the reducing agent (e.g., sodium ascorbate) immediately before setting up the reaction.

      • Degas Solvents: Remove dissolved oxygen from aqueous buffers by sparging with an inert gas like argon or nitrogen.

      • Use a Ligand: Incorporate a copper-stabilizing ligand such as THPTA or BTTAA to protect the Cu(I) from oxidation.

  • Potential Cause C: Steric Hindrance. The biomolecule being conjugated may have the alkyne group in a sterically hindered location.

    • Troubleshooting Steps:

      • Increase Reaction Time/Temperature: Prolonging the reaction time or slightly increasing the temperature (if the biomolecule is stable) can help overcome steric hindrance.

      • Optimize Reagent Concentration: Increasing the concentration of the this compound may improve reaction kinetics.

Issue 2: Unintended Cleavage of the t-Butyl Ester

  • Potential Cause: Acidic Conditions. The t-butyl ester is sensitive to acid and may have been prematurely deprotected.

    • Troubleshooting Steps:

      • Check Buffer pH: Ensure that all buffers used in the experiment have a pH above 4, preferably in the neutral to slightly basic range (pH 7-8.5).

      • Avoid Acidic Additives: Verify that no acidic compounds were introduced into the reaction mixture.

      • Purification Method: Be cautious of using purification methods that employ acidic conditions if the t-butyl ester needs to remain intact.

Issue 3: Unexpected Side Products

  • Potential Cause A: Reduction of Azide to Amine. As mentioned, this is a common side reaction in the presence of reducing agents. The resulting amine may react with other functional groups present in the reaction mixture.

    • Troubleshooting Steps:

      • Eliminate Reducing Agents: Scrupulously avoid the use of DTT, TCEP, or phosphine-based reagents in any step prior to or during the intended reaction of the azide.

  • Potential Cause B: Hydrolysis of t-Butyl Ester to Carboxylic Acid. If acidic conditions were inadvertently introduced, the deprotected carboxylic acid could participate in side reactions.

    • Troubleshooting Steps:

      • Maintain pH Control: Strictly control the pH of the reaction and purification steps to remain in the neutral to basic range.

Experimental Protocols

Protocol 1: General Procedure for Assessing t-Butyl Ester Stability

This protocol provides a general method to assess the stability of the t-butyl ester in this compound under specific pH conditions.

  • Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 4, 7, and 9).

  • Sample Preparation: Dissolve a known concentration of this compound in each buffer.

  • Incubation: Incubate the samples at a controlled temperature (e.g., room temperature or 37°C).

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each sample.

  • Quenching (Optional): If necessary, quench the reaction by neutralizing the pH.

  • Analysis: Analyze the aliquots by LC-MS or HPLC. Monitor for the disappearance of the parent compound and the appearance of the hydrolyzed product (the corresponding carboxylic acid).

  • Data Interpretation: Plot the percentage of intact this compound remaining over time for each pH condition to determine the rate of hydrolysis.

Protocol 2: General Procedure for Assessing Azide Stability

This protocol provides a general method to test the stability of the azide group in the presence of a suspected incompatible reagent (e.g., a reducing agent).

  • Sample Preparation: Dissolve this compound in a suitable buffer.

  • Addition of Test Reagent: Add the reagent being tested for compatibility (e.g., DTT) at a relevant concentration.

  • Incubation: Incubate the mixture at a controlled temperature for a defined period.

  • Analysis Method 1 (Functional):

    • Take an aliquot of the incubated sample.

    • Perform a small-scale click reaction with an alkyne-functionalized fluorescent dye.

    • Analyze the reaction product by fluorescence imaging of an SDS-PAGE gel or by fluorescence spectroscopy. A decrease in fluorescence compared to a control (without the test reagent) indicates azide degradation.

  • Analysis Method 2 (Spectroscopic):

    • Analyze the sample using FTIR spectroscopy. Monitor for the disappearance or decrease in the intensity of the characteristic azide vibrational stretch at approximately 2100 cm⁻¹.

Visualizations

cluster_azide Azide Group Instability cluster_ester t-Butyl Ester Instability azide This compound amine Amine-PEG14-t-butyl ester azide->amine Reduction (e.g., DTT, TCEP, Phosphines) ester This compound acid Azido-PEG14-carboxylic acid ester->acid Hydrolysis (Acidic conditions, pH < 4)

Caption: Potential degradation pathways for this compound.

start Start Stability Test prep_samples Prepare samples of this compound in buffers of varying pH (e.g., 4, 7, 9) and with/without suspected interfering reagents. start->prep_samples incubate Incubate at controlled temperature. prep_samples->incubate aliquots Take aliquots at multiple time points. incubate->aliquots analysis Analyze for degradation aliquots->analysis lcms LC-MS/HPLC to quantify ester hydrolysis. analysis->lcms Ester Stability ftir FTIR to detect loss of azide group. analysis->ftir Azide Stability click_test Functional 'click' assay with fluorescent alkyne. analysis->click_test Azide Stability end Determine stability profile lcms->end ftir->end click_test->end

Caption: Experimental workflow for stability testing.

start Low experimental yield check_reagents Are all reagents (alkyne, catalyst, buffers) fresh and of high quality? start->check_reagents reagent_issue Prepare fresh reagents. Use high-purity starting materials. check_reagents->reagent_issue No check_azide Could the azide group have been compromised? check_reagents->check_azide Yes azide_issue Check for presence of reducing agents. Verify storage conditions. Perform azide QC test. check_azide->azide_issue Yes check_ester Is the t-butyl ester unexpectedly cleaved? check_azide->check_ester No ester_issue Verify pH of all solutions. Ensure no acidic contaminants. check_ester->ester_issue Yes check_conditions Are reaction conditions optimal? check_ester->check_conditions No conditions_issue Optimize reaction time, temperature, and concentrations. For CuAAC, use a stabilizing ligand. check_conditions->conditions_issue No success Successful conjugation check_conditions->success Yes

References

Impact of pH on the efficiency of click chemistry with Azido-PEG14-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Azido-PEG14-t-butyl ester in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Troubleshooting Guide

This guide addresses common issues encountered during the click reaction with this compound, focusing on the impact of pH and other reaction parameters.

Q1: Why is my click reaction showing low or no yield?

Several factors can contribute to a low or failed click reaction. A systematic approach to troubleshooting is recommended.

  • Possible Cause 1: Suboptimal pH. The efficiency of the CuAAC reaction is pH-dependent. While the reaction can proceed over a broad pH range (typically 4-12), the optimal pH for bioconjugation is generally between 7 and 9.[1] At this pH, the rate of the reaction between primary amines and NHS esters (if used for introducing the alkyne or azide) is favored over hydrolysis.[1]

    • Solution: Ensure your reaction buffer is within the optimal pH range. Phosphate-buffered saline (PBS) or HEPES at a pH of 7.0 to 7.5 are good starting points.[2] Avoid using acidic conditions (pH < 4) as this can lead to the hydrolysis of the t-butyl ester protecting group.[3][4]

  • Possible Cause 2: Inactive Copper Catalyst. The active catalyst in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.

    • Solution: Always use freshly prepared sodium ascorbate (B8700270) solution to reduce Cu(II) to Cu(I).[5] Degassing the reaction mixture can also help to remove dissolved oxygen. The use of a copper-chelating ligand, such as THPTA or TBTA, can stabilize the Cu(I) oxidation state and improve reaction efficiency.[5]

  • Possible Cause 3: Interfering Buffer Components. Certain buffer components can interfere with the copper catalyst.

    • Solution: Avoid using Tris-based buffers, as the amine groups can chelate copper.[2] High concentrations of chloride ions (>0.2 M) can also compete for copper binding.[3] Buffers like PBS, HEPES, or acetate (B1210297) are generally suitable.[2]

  • Possible Cause 4: Reagent Quality and Concentration. The purity and concentration of your reagents are critical for a successful reaction.

    • Solution: Use high-purity this compound and your alkyne-containing molecule. Ensure accurate concentration measurements. Low reactant concentrations can lead to poor yields.[2]

Frequently Asked Questions (FAQs)

Q2: What is the optimal pH for click chemistry with this compound?

The CuAAC reaction is known to be efficient over a wide pH range, typically between 4 and 12. For applications involving biomolecules, a pH range of 7 to 9 is commonly employed to ensure the stability of the biological components.[1] A neutral pH of around 7 is often recommended as a starting point.[3]

Q3: Can the t-butyl ester group on this compound be cleaved during the click reaction?

The t-butyl ester group is generally stable under the neutral to slightly basic conditions (pH 7-9) typically used for CuAAC reactions. However, it is sensitive to acidic conditions and can be cleaved at a pH below 4.[3][4] Therefore, it is crucial to maintain the pH of the reaction mixture within the recommended range to preserve the integrity of the t-butyl ester.

Q4: What are the recommended buffers for this reaction?

Phosphate-buffered saline (PBS) and HEPES are commonly used and recommended buffers for CuAAC reactions, particularly in bioconjugation applications.[2] Acetate and MOPS buffers are also suitable alternatives. It is important to avoid buffers that can interfere with the copper catalyst, such as Tris or buffers with high chloride concentrations.[2]

Q5: How does the PEG chain affect the click reaction?

The polyethylene (B3416737) glycol (PEG) chain in this compound enhances the water solubility of the molecule. This is particularly beneficial for reactions conducted in aqueous buffers, which are common in bioconjugation. The increased solubility can help to prevent aggregation and improve reaction kinetics.

Data Presentation

pH RangeImpact on Reaction EfficiencyStability of t-butyl esterRecommended for this compound?
< 4 Reaction rate may decrease.High risk of hydrolysis. [3][4]No
4 - 6 Reaction is generally efficient.Stable.Yes, with caution.
7 - 9 Optimal for bioconjugation. Balances reaction rate and stability of biomolecules.[1]Stable. Yes, highly recommended.
10 - 12 Reaction is generally efficient.Stable.Yes, but may affect the stability of sensitive biomolecules.

Experimental Protocols

General Protocol for CuAAC Reaction with this compound

This protocol provides a starting point for a click reaction. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Reaction Buffer (e.g., 100 mM PBS or HEPES, pH 7.4)

  • Degassed water or buffer

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in degassed buffer to the desired concentration (e.g., 10 mM).

    • Dissolve the alkyne-functionalized molecule in a compatible solvent (e.g., DMSO or buffer) to a known concentration.

    • Prepare a 100 mM stock solution of Sodium Ascorbate in degassed water. Prepare this solution fresh for each experiment.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-functionalized molecule to the desired final concentration in the reaction buffer.

    • Add the this compound to the reaction mixture (typically a 1.5 to 5-fold molar excess over the alkyne).

    • Add the copper ligand (THPTA or TBTA) to the reaction mixture. A 5:1 ligand to copper ratio is often recommended.[2]

    • Add the CuSO₄ solution to the mixture.

    • Vortex the mixture gently.

  • Initiate the Reaction:

    • Add the freshly prepared Sodium Ascorbate solution to the reaction mixture to a final concentration of 1-5 mM.

    • Vortex the tube gently to mix the components.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction time may need to be optimized. For sensitive biomolecules, the reaction can be performed at 4°C overnight.[1]

  • Reaction Quenching and Purification (Optional):

    • The reaction can be quenched by adding a chelating agent like EDTA.

    • Purify the final conjugate using an appropriate method, such as dialysis, size exclusion chromatography, or HPLC.

Mandatory Visualization

ExperimentalWorkflow cluster_prep Reagent Preparation cluster_reaction Reaction Assembly cluster_process Incubation & Analysis cluster_purification Purification prep_azide Prepare Azido-PEG14- t-butyl ester Solution mix_reagents Combine Azide, Alkyne, Ligand, and CuSO4 in Buffer (pH 7-9) prep_azide->mix_reagents prep_alkyne Prepare Alkyne Solution prep_alkyne->mix_reagents prep_cu Prepare CuSO4 Solution prep_cu->mix_reagents prep_ligand Prepare Ligand (THPTA/TBTA) Solution prep_ligand->mix_reagents prep_asc Prepare Fresh Sodium Ascorbate Solution initiate Initiate with Sodium Ascorbate prep_asc->initiate mix_reagents->initiate incubate Incubate at RT (1-4 hours) initiate->incubate analyze Analyze Reaction (e.g., LC-MS, SDS-PAGE) incubate->analyze purify Purify Conjugate (e.g., HPLC, SEC) analyze->purify

Caption: Experimental workflow for CuAAC click chemistry.

TroubleshootingTree start Low/No Reaction Yield check_ph Is pH between 7 and 9? start->check_ph adjust_ph Adjust pH with appropriate buffer (PBS, HEPES) check_ph->adjust_ph No check_catalyst Is the catalyst active? check_ph->check_catalyst Yes adjust_ph->check_ph fresh_asc Use freshly prepared Sodium Ascorbate check_catalyst->fresh_asc No check_buffer Are there interfering substances in the buffer? check_catalyst->check_buffer Yes use_ligand Use a copper ligand (THPTA/TBTA) fresh_asc->use_ligand use_ligand->check_catalyst change_buffer Switch to a non-interfering buffer (e.g., PBS) check_buffer->change_buffer Yes check_reagents Are reagents of high quality and correct concentration? check_buffer->check_reagents No change_buffer->check_buffer verify_reagents Verify reagent purity and concentration check_reagents->verify_reagents No success Reaction Successful check_reagents->success Yes verify_reagents->check_reagents

Caption: Troubleshooting decision tree for low-yield click reactions.

References

Validation & Comparative

A Head-to-Head Comparison of Bioconjugation Linkers: Azido-PEG14-t-butyl ester vs. NHS-ester PEG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant in the successful design and performance of bioconjugates, influencing everything from the stability of therapeutic proteins to the efficacy of antibody-drug conjugates (ADCs). This guide provides an objective comparison of two prevalent classes of PEG linkers: Azido-PEG14-t-butyl ester, which utilizes bioorthogonal click chemistry, and N-hydroxysuccinimide (NHS)-ester PEG linkers, a staple for amine-reactive conjugation. This comparison is supported by a summary of experimental data and detailed methodologies to inform the selection process for specific research and development needs.

At a Glance: Key Differences and Applications

This compound represents a two-step bioconjugation strategy. The t-butyl ester serves as a protecting group for a carboxylic acid. Following deprotection, this carboxylic acid can be activated (e.g., as an NHS ester) to react with primary amines on a biomolecule. The terminal azide (B81097) group is then available for a highly specific and efficient "click" reaction with an alkyne-modified molecule. This bioorthogonal approach is particularly advantageous for creating complex bioconjugates where high specificity and controlled ligation are paramount.

NHS-ester PEG linkers are a well-established and widely used class of amine-reactive reagents. They react directly and efficiently with primary amines, such as the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1][2] This straightforward, one-step conjugation method has made them a cornerstone in the development of bioconjugates like ADCs, where a therapeutic payload is attached to an antibody.[3][]

The choice between these linker technologies hinges on the specific requirements of the application, including the desired level of site-specificity, the complexity of the final conjugate, and the chemical nature of the molecules to be conjugated.

Quantitative Performance Comparison

The efficiency and outcome of a bioconjugation reaction are critical parameters that dictate the yield, homogeneity, and ultimately the functionality of the final product. The following tables summarize key quantitative performance parameters for the chemistries associated with Azido-PEG-t-butyl ester and NHS-ester PEG linkers. It is important to note that efficiencies can vary based on the specific reactants, buffer conditions, and reaction times.

Table 1: Performance Characteristics of NHS-ester PEG Linkers (Amine Reaction)

ParameterValueReferences
Target Functional Group Primary Amine (-NH₂)[1][2]
Resulting Linkage Amide Bond[1][]
Typical Reaction pH 7.2 - 8.5[][5]
Typical Reaction Time 0.5 - 4 hours[5]
Typical Reaction Temperature 4°C - Room Temperature[5]
Typical Yield Moderate to High (Can be variable)[6]
Specificity Low (Targets multiple lysine residues)[7]

Table 2: Performance Characteristics of Azido-PEG Linkers (Click Chemistry)

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)References
Target Functional Group Terminal AlkyneStrained Alkyne (e.g., DBCO, BCN)[3][8]
Resulting Linkage 1,4-disubstituted 1,2,3-triazole1,2,3-triazole[3][9]
Typical Reaction pH 4.0 - 8.04.0 - 9.0[3]
Typical Reaction Time 1 - 4 hours0.5 - 2 hours[3]
Typical Reaction Temperature Room Temperature4 - 37°C[3]
Typical Yield Very High (>95%)Very High (>95%)[3][6][10]
Specificity High (Bioorthogonal)High (Bioorthogonal)[11]

Reaction Mechanisms and Workflows

To visualize the distinct processes involved in utilizing these two types of linkers, the following diagrams illustrate their respective reaction pathways and a generalized workflow for bioconjugation.

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ Conjugate Protein-NH-CO-PEG-X Protein->Conjugate Reaction at pH 7.2-8.5 NHS_PEG NHS-O-CO-PEG-X NHS_PEG->Conjugate NHS_Leaving_Group N-hydroxysuccinimide Conjugate->NHS_Leaving_Group Azido_PEG_Workflow cluster_step1 Step 1: Deprotection cluster_step2 Step 2: Activation and Conjugation to Biomolecule cluster_step3 Step 3: Click Chemistry Azido_PEG_tBu Azido-PEG14-O-CO-tBu Azido_PEG_COOH Azido-PEG14-COOH Azido_PEG_tBu->Azido_PEG_COOH Acidic Conditions (e.g., TFA) Azido_PEG_NHS Azido-PEG14-CO-O-NHS Azido_PEG_COOH->Azido_PEG_NHS EDC, NHS Azide_Modified_Protein Protein-NH-CO-PEG14-Azide Azido_PEG_NHS->Azide_Modified_Protein Protein_NH2 Protein-NH₂ Protein_NH2->Azide_Modified_Protein Final_Conjugate Protein-NH-CO-PEG14-Triazole-Molecule-Y Azide_Modified_Protein->Final_Conjugate CuAAC or SPAAC Alkyne_Molecule Alkyne-Molecule-Y Alkyne_Molecule->Final_Conjugate

References

Beyond PEG: A Comparative Guide to Alternative Linkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of antibody-drug conjugates (ADCs). While poly(ethylene glycol) (PEG) has long been a staple in the field, its limitations have prompted the exploration of novel alternatives. This guide provides an objective comparison of emerging linker technologies against the benchmark Azido-PEG14-t-butyl ester, supported by available experimental data to inform the development of next-generation ADCs.

The linker in an ADC is a pivotal component that connects the monoclonal antibody to the cytotoxic payload. An ideal linker must be stable in systemic circulation to prevent premature drug release and its associated toxicities, yet efficiently release the payload upon internalization into the target cancer cell. This compound represents a common class of PEG-based linkers utilized in "click chemistry" conjugation strategies. The azide (B81097) group allows for a specific and efficient reaction with an alkyne-modified payload, while the PEG chain enhances hydrophilicity, which can improve the ADC's solubility and pharmacokinetic properties.[1][2][3] However, concerns regarding the potential immunogenicity and non-biodegradability of PEG have driven the search for alternatives.[2] This guide explores three promising classes of alternative linkers: polysarcosine, polypeptides, and polysaccharides.

Performance Comparison: PEG vs. Alternatives

The decision to deviate from the well-established PEG linkers hinges on demonstrable improvements in an ADC's therapeutic index. This requires a careful evaluation of key performance parameters, including in vitro cytotoxicity, pharmacokinetics, and in vivo efficacy. The following tables summarize available data comparing ADCs constructed with different linker technologies.

Table 1: In Vitro Cytotoxicity of ADCs with Various Linkers

Linker TypeAntibody-PayloadTarget Cell LineIC50 (nM)Reference(s)
PEG-based Trastuzumab-MMAENCI-N87 (HER2+)~10.1 ng/mL[4]
Polysarcosine-based Trastuzumab-MMAENCI-N87 (HER2+)Comparable to PEG[5]
Polypeptide (Val-Cit) Trastuzumab-MMAENCI-N87 (HER2+)Not directly comparable[4]
Polypeptide (Val-Ala) Trastuzumab-MMAENCI-N87 (HER2+)Not directly comparable
Polysaccharide (Dextran) Trastuzumab-MMAESK-BR-3 (HER2+)Subnanomolar range

Note: Direct head-to-head IC50 comparisons between different linker classes are limited in the literature. The data presented reflects the general potency observed for ADCs with these linkers.

Table 2: Pharmacokinetic Parameters of ADCs with Different Linkers in Rodent Models

Linker TypeADC ModelClearance Rate (mL/day/kg)Plasma Half-lifeReference(s)
PEG-based (PEG12) Trastuzumab-MMAE47.3-[6]
Polysarcosine (PSAR12) Trastuzumab-MMAE38.9Longer than PEG[6]
Polypeptide VariousGenerally shorter than PEGShorter[7]
Polysaccharide (Dextran) Docetaxel ConjugateImproved vs. free drugLonger than free drug

Table 3: In Vivo Efficacy of ADCs with Different Linkers in Xenograft Models

Linker TypeADC ModelTumor ModelTumor Growth Inhibition (%)Reference(s)
PEG-based (PEG12) Trastuzumab-MMAEBT-474Delayed tumor growth[6][8][9]
Polysarcosine (PSAR12) Trastuzumab-MMAEBT-474More efficient than PEG12[6][8][9]
Polypeptide (tandem-cleavage) Anti-CD79b-MMAEGranta-519Superior to vedotin benchmark[1][10]
Polysaccharide (Dextran) Docetaxel ConjugateMCF-7Complete tumor eradication

In-Depth Look at Linker Alternatives

Polysarcosine (PSar) Linkers

Polysarcosine is a polymer of N-methylated glycine, an endogenous amino acid.[2] This structure imparts high water solubility and a large hydrodynamic volume, similar to PEG.[2] Crucially, PSar is considered biodegradable and non-immunogenic, directly addressing the key drawbacks of PEG.[2]

  • Performance: Preclinical studies have shown that ADCs with polysarcosine linkers can exhibit superior pharmacokinetic profiles compared to their PEGylated counterparts. For instance, a study directly comparing a PSAR12-linker ADC to a PEG12-linker ADC found that the PSar-ADC had a lower clearance rate (38.9 mL/day/kg vs. 47.3 mL/day/kg), suggesting a longer circulation time.[6] This improved pharmacokinetic profile translated to more efficient tumor growth inhibition in a breast cancer xenograft model.[6][8][9]

Polypeptide Linkers

Peptide-based linkers are another class of biodegradable alternatives to PEG. Their primary advantage lies in their tunability. By altering the amino acid sequence, researchers can fine-tune properties such as hydrophilicity, stability, and cleavage sites for controlled drug release.[5] Commonly used peptide linkers include sequences like Valine-Citrulline (Val-Cit), which are designed to be cleaved by specific lysosomal proteases like Cathepsin B, which are often overexpressed in the tumor microenvironment.[11]

  • Performance: While direct quantitative comparisons with PEG14 are scarce, studies on novel peptide linkers demonstrate their potential. For example, a tandem-cleavage peptide linker designed for enhanced stability has shown superior in vivo efficacy in a lymphoma xenograft model compared to a conventional vedotin ADC.[1][10] The in vitro cytotoxicity of ADCs with peptide linkers is well-established, though direct comparisons of IC50 values with PEGylated ADCs are not always available.[4]

Polysaccharide Linkers

Polysaccharides, such as dextran, are natural, highly hydrophilic, and biocompatible polymers.[5] Their multivalent nature allows for the attachment of multiple drug molecules, potentially increasing the drug-to-antibody ratio (DAR).

  • Performance: Research on dextran-based drug conjugates has demonstrated their ability to improve the pharmacokinetic profiles of conjugated drugs and achieve significant tumor accumulation. While direct comparisons with PEG-based ADCs are limited, studies on dextran-MMAE conjugates have reported potent, subnanomolar in vitro cytotoxicity against HER2-positive cancer cells.

Experimental Methodologies

To ensure the reproducibility and validity of the comparative data, it is essential to adhere to standardized experimental protocols. Below are outlines for key assays used in the characterization of ADCs.

In Vitro Cytotoxicity Assay

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

Protocol:

  • Cell Culture: Plate target cancer cells (e.g., HER2-positive SK-BR-3 or NCI-N87) in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs with different linkers and add them to the cells. Include an untreated control and a control with a non-targeting antibody.

  • Incubation: Incubate the cells with the ADCs for a period of 72 to 120 hours.

  • Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay.

  • Data Analysis: Plot cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.

Pharmacokinetic Analysis in Mice

This experiment evaluates the circulation time and clearance rate of the ADC in a living organism.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude) and administer the ADCs via intravenous injection.

  • Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1h, 6h, 24h, 48h, 72h, 168h).

  • Sample Processing: Process the blood to separate the plasma.

  • Quantification: Determine the concentration of the total antibody or the ADC in the plasma samples using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the plasma concentration of the ADC over time and use pharmacokinetic modeling software to calculate parameters such as clearance rate and plasma half-life.

In Vivo Efficacy Study in Xenograft Models

This study assesses the anti-tumor activity of the ADC in a mouse model with human cancer cell xenografts.

Protocol:

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., BT-474) into immunodeficient mice.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups and administer the ADCs (typically intravenously). Include a vehicle control group.

  • Tumor Measurement: Measure tumor volume at regular intervals using calipers.

  • Data Analysis: Plot the average tumor volume for each treatment group over time to assess tumor growth inhibition. At the end of the study, tumors can be excised and weighed.

Visualizing the Concepts

To better understand the principles discussed, the following diagrams illustrate key aspects of ADC technology.

ADC_Structure Antibody Monoclonal Antibody Linker Linker (e.g., PEG, PSar, Peptide) Antibody->Linker Payload Cytotoxic Payload Linker->Payload

Caption: General structure of an Antibody-Drug Conjugate.

Click_Chemistry cluster_Antibody Antibody-Linker cluster_Payload Payload Antibody-Azide Antibody-Linker-N3 Click_Reaction + Cu(I) catalyst Antibody-Azide->Click_Reaction Alkyne-Payload Alkyne-Payload Alkyne-Payload->Click_Reaction ADC Antibody-Linker-Triazole-Payload Click_Reaction->ADC

Caption: Schematic of ADC synthesis via click chemistry.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (IC50) PK Pharmacokinetic Study (Clearance, Half-life) Efficacy Xenograft Efficacy Study (Tumor Growth Inhibition) PK->Efficacy ADC_Synthesis ADC Synthesis & Characterization (DAR) ADC_Synthesis->Cytotoxicity ADC_Synthesis->PK

Caption: Experimental workflow for ADC characterization.

Conclusion

The landscape of ADC linker technology is evolving beyond the traditional reliance on PEG. Alternatives such as polysarcosine, polypeptides, and polysaccharides offer compelling advantages, including improved biocompatibility, biodegradability, and, in some cases, superior pharmacokinetic profiles and in vivo efficacy. While more head-to-head comparative studies are needed to fully elucidate the relative merits of each linker class for different ADC applications, the available data strongly suggest that these novel linkers will play a crucial role in the development of the next generation of safer and more effective antibody-drug conjugates. The choice of linker should be guided by a thorough evaluation of its impact on the overall performance of the ADC, considering the specific antibody, payload, and target indication.

References

A Comparative Guide to Bioconjugation Efficiency: Azido-PEG14-t-butyl Ester vs. Amine- and Thiol-Reactive Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the precise and efficient covalent attachment of molecules to proteins, peptides, and other biomolecules is paramount for the development of targeted therapeutics, advanced diagnostics, and powerful research tools. The choice of linker and conjugation chemistry is a critical determinant of the success, reproducibility, and performance of the resulting bioconjugate. This guide provides an objective comparison of Azido-PEG14-t-butyl ester, a key component for "click chemistry," with two widely used alternatives: N-hydroxysuccinimide (NHS)-ester PEG and Maleimide-PEG linkers, which target amine and thiol groups, respectively.

This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of performance, supported by experimental data and detailed protocols, to facilitate informed decisions in bioconjugation strategy.

Data Presentation: A Quantitative Comparison of Bioconjugation Chemistries

The efficiency of a bioconjugation reaction is a critical parameter that influences the yield, purity, and homogeneity of the final product. The following table summarizes key quantitative data for the bioconjugation methods discussed in this guide. It is important to note that specific efficiencies can vary depending on the biomolecule, linker, and reaction conditions.

ParameterAzido-PEG (Click Chemistry)NHS-Ester-PEG (Amine Reactive)Maleimide-PEG (Thiol Reactive)
Target Residue Alkyne-modified residue (introduced chemically or genetically)Lysine (B10760008), N-terminusCysteine
Reaction pH 4.0 - 9.07.0 - 8.56.5 - 7.5
Typical Molar Excess of Reagent 1.5 - 5 fold10 - 50 fold10 - 20 fold
Typical Reaction Time 0.5 - 4 hours0.5 - 4 hours1 - 4 hours
Reported Bioconjugation Efficiency >95% (near-quantitative)[1][2]30 - 60%70 - 90%
Specificity High (Bioorthogonal)Moderate (Multiple lysine residues can react)High (Cysteine is a low-abundance amino acid)
Stability of Resulting Linkage Very High (Triazole ring)[2]High (Amide bond)Moderate (Thioether bond can undergo retro-Michael addition)[3][4]

Mandatory Visualization: Experimental Workflows

To visually delineate the procedural differences between the compared bioconjugation methods, the following workflows have been generated using the DOT language.

Bioconjugation_Workflows cluster_azido This compound (Click Chemistry) cluster_nhs NHS-Ester-PEG (Amine Reactive) cluster_maleimide Maleimide-PEG (Thiol Reactive) Azide-PEG-tBu_Start Start: this compound & Alkyne-Biomolecule Deprotection 1. t-butyl ester Deprotection (e.g., TFA in DCM) Azide-PEG-tBu_Start->Deprotection Azide-PEG-COOH Azido-PEG14-carboxylic acid Deprotection->Azide-PEG-COOH Activation 2. Carboxylic Acid Activation (EDC/NHS) Azide-PEG-COOH->Activation Activated_Azide-PEG Azido-PEG14-NHS ester Activation->Activated_Azide-PEG Click_Reaction 3. Click Chemistry (e.g., SPAAC with DBCO-Biomolecule) Activated_Azide-PEG->Click_Reaction Purification_Azido 4. Purification (e.g., SEC) Click_Reaction->Purification_Azido Final_Conjugate_Azido Final Bioconjugate Purification_Azido->Final_Conjugate_Azido NHS-PEG_Start Start: NHS-Ester-PEG & Biomolecule NHS_Reaction 1. Amine Conjugation (pH 7.0-8.5) NHS-PEG_Start->NHS_Reaction Quenching_NHS 2. Quenching (e.g., Tris buffer) NHS_Reaction->Quenching_NHS Purification_NHS 3. Purification (e.g., SEC) Quenching_NHS->Purification_NHS Final_Conjugate_NHS Final Bioconjugate Purification_NHS->Final_Conjugate_NHS Maleimide-PEG_Start Start: Maleimide-PEG & Biomolecule Reduction 1. (Optional) Thiol Reduction (e.g., TCEP) Maleimide-PEG_Start->Reduction Maleimide_Reaction 2. Thiol Conjugation (pH 6.5-7.5) Reduction->Maleimide_Reaction Quenching_Maleimide 3. Quenching (e.g., free cysteine) Maleimide_Reaction->Quenching_Maleimide Purification_Maleimide 4. Purification (e.g., SEC) Quenching_Maleimide->Purification_Maleimide Final_Conjugate_Maleimide Final Bioconjugate Purification_Maleimide->Final_Conjugate_Maleimide

Caption: Comparative experimental workflows for bioconjugation.

Validation_Workflow Bioconjugate_Sample Bioconjugate Sample SDS_PAGE SDS-PAGE Analysis Bioconjugate_Sample->SDS_PAGE Mass_Spectrometry Mass Spectrometry (MS) Bioconjugate_Sample->Mass_Spectrometry Chromatography Chromatography (SEC/HIC) Bioconjugate_Sample->Chromatography Band_Shift Observe Band Shift for Conjugate SDS_PAGE->Band_Shift Purity_Assessment Assess Purity and Aggregation SDS_PAGE->Purity_Assessment Intact_Mass Intact Mass Analysis (Confirms conjugation) Mass_Spectrometry->Intact_Mass Peptide_Mapping Peptide Mapping (Identifies conjugation site) Mass_Spectrometry->Peptide_Mapping Chromatography->Purity_Assessment DAR_Calculation Calculate Drug-to-Antibody Ratio (DAR) Chromatography->DAR_Calculation Efficiency_Quantification Quantify Conjugation Efficiency Band_Shift->Efficiency_Quantification Intact_Mass->Efficiency_Quantification DAR_Calculation->Efficiency_Quantification

Caption: General workflow for validation of bioconjugation efficiency.

Experimental Protocols

Reproducibility in bioconjugation is critically dependent on well-defined and meticulously followed protocols. Below are detailed methodologies for the three compared bioconjugation strategies.

Protocol 1: this compound Bioconjugation via Click Chemistry

This protocol first describes the deprotection of the t-butyl ester to yield a carboxylic acid, which is then activated to an NHS ester for subsequent reaction with an amine-containing biomolecule, or directly used in a copper-free click reaction with a pre-functionalized biomolecule. The latter, more direct approach using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is detailed below.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene (B28343)

  • DBCO (Dibenzocyclooctyne)-functionalized biomolecule in PBS, pH 7.4

  • DMSO (anhydrous)

  • Size-Exclusion Chromatography (SEC) column

Procedure:

  • Deprotection of t-butyl ester:

    • Dissolve this compound in anhydrous DCM to a concentration of 0.1 M.

    • Add an equal volume of TFA to the solution (50% v/v).

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding Azido-PEG14-carboxylic acid.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

    • Prepare a 10 mM stock solution of the deprotected Azido-PEG14-linker in anhydrous DMSO.

    • To the DBCO-functionalized biomolecule (e.g., 1 mg/mL in PBS, pH 7.4), add a 3- to 5-fold molar excess of the Azido-PEG14-linker stock solution.

    • Incubate the reaction mixture for 1-4 hours at room temperature or 37°C.

    • Monitor the reaction progress by SDS-PAGE, observing for a band shift indicating successful conjugation.

  • Purification:

    • Purify the bioconjugate using an SEC column to remove unreacted linker and other small molecules.

Protocol 2: NHS-Ester-PEG Bioconjugation (Amine Reactive)

This protocol outlines the conjugation of an NHS-ester-activated PEG linker to a protein with accessible primary amines.

Materials:

  • NHS-Ester-PEG

  • Biomolecule with primary amines (e.g., antibody in PBS)

  • Amine-free buffer (e.g., PBS, pH 7.4-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Biomolecule Preparation:

    • Ensure the biomolecule is in an amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange.

  • Conjugation Reaction:

    • Immediately before use, prepare a 10 mM stock solution of NHS-Ester-PEG in anhydrous DMSO or DMF.

    • Add a 10- to 50-fold molar excess of the NHS-Ester-PEG stock solution to the biomolecule solution. The final concentration of the organic solvent should not exceed 10% (v/v).

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching:

    • Add the quenching solution to the reaction mixture to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove unreacted PEG-linker and quenching agent using a desalting column.

Protocol 3: Maleimide-PEG Bioconjugation (Thiol Reactive)

This protocol describes the conjugation of a maleimide-activated PEG linker to a biomolecule containing free sulfhydryl groups.

Materials:

  • Maleimide-PEG

  • Biomolecule with free thiols (e.g., cysteine-containing peptide)

  • Thiol-free buffer (e.g., PBS, pH 6.5-7.5)

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

  • Quenching solution (e.g., free cysteine or 2-mercaptoethanol)

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Biomolecule Preparation:

    • Dissolve the biomolecule in a thiol-free buffer.

    • (Optional) If the biomolecule contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.

  • Conjugation Reaction:

    • Prepare a 10 mM stock solution of Maleimide-PEG in anhydrous DMSO or DMF.

    • Add a 10- to 20-fold molar excess of the Maleimide-PEG stock solution to the biomolecule solution.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Quenching:

    • Add a quenching solution (e.g., free cysteine) in slight excess to the molar amount of Maleimide-PEG used to react with any unreacted maleimide (B117702) groups. Incubate for 15 minutes.

  • Purification:

    • Purify the conjugate using a desalting column to remove unreacted linker and quenching agent.

References

A Comparative Guide to Analytical Techniques for Confirming Azido-PEG14-t-butyl Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful conjugation of functionalized polyethylene (B3416737) glycol (PEG) derivatives is a critical step in the development of advanced therapeutics and research reagents. Confirmation of this conjugation is paramount to ensure the quality, efficacy, and safety of the final product. This guide provides an objective comparison of mass spectrometry with alternative analytical techniques for the confirmation of Azido-PEG14-t-butyl ester conjugation. Supported by experimental data and detailed protocols, this document will aid researchers in selecting the most appropriate analytical method for their needs.

Introduction to this compound Analysis

This compound is a heterobifunctional linker containing an azide (B81097) group for click chemistry and a t-butyl ester, which can be deprotected to reveal a carboxylic acid for amide bond formation. Verifying the integrity of this molecule and confirming its successful conjugation to a target molecule is essential. Mass spectrometry is a powerful tool for this purpose, providing direct evidence of the molecular weight. However, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) spectroscopy offer complementary information and can be invaluable for a comprehensive characterization.

Comparative Analysis of Analytical Techniques

The choice of analytical technique depends on the specific information required, the nature of the sample, and the available instrumentation.

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Precise molecular weight of the conjugate, confirmation of successful conjugation, identification of impurities and byproducts.[1][2]High sensitivity and accuracy, provides direct evidence of conjugation.[2]Complex spectra for polydisperse PEGs, potential for fragmentation.
NMR Spectroscopy Detailed structural information, confirmation of functional groups (azide, t-butyl ester), and their chemical environment.[3][4]Non-destructive, provides unambiguous structural elucidation.Lower sensitivity compared to MS, complex spectra for large molecules.
HPLC Purity of the conjugate, separation of conjugated from unconjugated species, quantification.[5][]Quantitative, high-resolution separation.Indirect confirmation of conjugation, requires chromophores for UV detection unless other detectors are used.[7][8]
FTIR Spectroscopy Presence of specific functional groups (azide, ester carbonyl).[9][10]Fast, simple, and non-destructive.Provides information on functional groups present but not on the overall molecular structure or connectivity.

Mass Spectrometry Analysis

Mass spectrometry is the gold standard for confirming the molecular weight of the this compound and its conjugates. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are suitable techniques.

Experimental Data: MALDI-TOF MS

The expected monoisotopic mass of this compound (C₃₇H₇₃N₃O₁₆) is 827.50 g/mol . MALDI-TOF MS analysis would be expected to yield a spectrum with a prominent peak corresponding to the sodium adduct of the molecule ([M+Na]⁺), as PEG compounds have a high affinity for alkali metal cations.[11]

Parameter Expected Value
Calculated Monoisotopic Mass 827.50 g/mol
Expected [M+H]⁺ 828.51 m/z
Expected [M+Na]⁺ 850.49 m/z
Expected [M+K]⁺ 866.46 m/z

Note: The observed mass may vary slightly due to isotopic distribution and instrument calibration.

Experimental Protocol: MALDI-TOF MS
  • Sample Preparation :

    • Prepare a 1 mg/mL solution of the this compound in a 50:50 acetonitrile (B52724)/water solution.

    • Prepare a matrix solution of α-cyano-4-hydroxycinnamic acid (CHCA) at 10 mg/mL in 50:50 acetonitrile/water with 0.1% trifluoroacetic acid (TFA).[1]

    • Prepare a cationizing agent solution of sodium trifluoroacetate (B77799) (NaTFA) at 1 mg/mL in water.[12]

  • Target Spotting :

    • Mix the sample, matrix, and cationizing agent solutions in a 1:1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.[1]

  • Instrumental Analysis :

    • Acquire the mass spectrum in positive ion reflector mode over a mass range of 500-1200 m/z.

    • Optimize the laser power to achieve good signal-to-noise ratio without causing excessive fragmentation.[1]

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation Sample Azido-PEG14-t-butyl ester Solution Mix Mix Sample, Matrix, and Cationizer Sample->Mix Matrix CHCA Matrix Solution Matrix->Mix Cationizer NaTFA Solution Cationizer->Mix Spot Spot on MALDI Plate Mix->Spot Analyze MALDI-TOF MS Analysis Spot->Analyze Data Mass Spectrum Data Analyze->Data

Workflow for MALDI-TOF MS analysis.

Alternative Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the presence of the key functional groups.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
3.64s~52H-O-CH₂-CH₂-O- (PEG backbone)[3]
3.38t2H-CH₂-N₃[13]
2.45t2H-CH₂-C(O)O-
1.44s9H-C(CH₃)₃ (t-butyl)[14]
  • Sample Preparation : Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumental Analysis : Acquire the ¹H NMR spectrum on a 400 MHz spectrometer.

  • Data Processing : Process the spectrum, including Fourier transformation, phase correction, and baseline correction. Integrate the peaks to determine the relative number of protons.

NMR_Analysis_Logic Start This compound Sample Dissolve Dissolve in CDCl3 Start->Dissolve Acquire Acquire 1H NMR Spectrum Dissolve->Acquire Process Process Spectrum Acquire->Process Analyze Analyze Chemical Shifts and Integrations Process->Analyze Confirm Structure Confirmed Analyze->Confirm

Logical flow for NMR analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the this compound. Since the compound lacks a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended.[7][8]

Parameter Value
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% TFA
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient 30-70% B over 20 minutes
Flow Rate 1.0 mL/min
Expected Retention Time ~12.5 minutes
Purity >95% (by peak area)
  • Sample Preparation : Dissolve the sample in the initial mobile phase composition (e.g., 30% acetonitrile in water) to a concentration of 1 mg/mL.

  • Instrumental Analysis : Inject 10 µL of the sample onto the HPLC system.

  • Data Analysis : Integrate the peak areas to determine the purity of the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a quick and simple method to confirm the presence of the azide and ester functional groups.

Frequency (cm⁻¹) Intensity Assignment
~2100Strong, SharpN≡N asymmetric stretch (azide)[9][10]
~1735StrongC=O stretch (t-butyl ester)[15]
~1100Strong, BroadC-O-C stretch (PEG backbone)
  • Sample Preparation : Place a small amount of the neat liquid sample on the ATR crystal.

  • Instrumental Analysis : Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands for the key functional groups.

Conclusion

While mass spectrometry provides the most direct and sensitive confirmation of the successful synthesis of this compound by determining its molecular weight, a comprehensive analysis benefits from the complementary data provided by NMR, HPLC, and FTIR. NMR confirms the detailed chemical structure, HPLC assesses purity, and FTIR provides a rapid check for the presence of key functional groups. For drug development and other critical applications, a multi-technique approach is highly recommended to ensure the quality and integrity of the PEGylated conjugate.

References

A Comparative Guide to HPLC Analysis for Purity Assessment of Azido-PEG14-t-butyl Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Azido-PEG14-t-butyl ester. The selection of an appropriate analytical technique is critical for ensuring the quality and consistency of PEGylated compounds used in pharmaceutical development and bioconjugation applications. This document presents supporting experimental data and detailed protocols to aid in method selection and implementation.

Introduction

This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker containing an azide (B81097) group for click chemistry and a t-butyl ester protected carboxylic acid. The purity of this reagent is paramount as impurities can lead to unwanted side reactions, reduced conjugation efficiency, and difficulty in characterizing the final product. HPLC is a powerful technique for separating and quantifying the target compound from its potential impurities, such as PEGs of varying lengths (polydispersity) or molecules with incomplete functionalization.

Due to the lack of a strong UV chromophore in the PEG backbone, conventional UV detection in HPLC is often challenging.[1][2][3][4][][6] Therefore, universal detection methods like Evaporative Light Scattering Detection (ELSD) and Charged Aerosol Detection (CAD) are more suitable and will be the focus of this guide.[1][2][3][6][7][8][9][10][11][12][13][14] We will compare two primary HPLC modes: Reversed-Phase HPLC (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).[15][16][17][18][19]

Experimental Overview

The following sections detail the experimental protocols for two common HPLC methods for analyzing this compound purity. A logical workflow for the analysis is presented in the diagram below.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Azido-PEG14-t-butyl ester Sample Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter through 0.22 µm syringe filter Dissolution->Filtration HPLC HPLC System Filtration->HPLC Column Select Column (RP-C18 or HILIC) HPLC->Column Method Set Gradient & Flow Rate Column->Method Detector Detection (ELSD or CAD) Method->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Calculate Purity (% Area) Integration->Purity

Figure 1. General workflow for the HPLC purity analysis of this compound.

Method 1: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity.[2] The non-polar stationary phase (e.g., C18) retains hydrophobic compounds more strongly. For PEG compounds, retention increases with the length of the PEG chain. The t-butyl ester group on the target molecule enhances its hydrophobicity compared to a corresponding free acid.

Experimental Protocol: RP-HPLC
  • Instrumentation: Agilent 1260 Infinity II HPLC or equivalent.

  • Detector: Agilent 385-ELSD or Thermo Scientific Vanquish CAD.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of 50:50 Water:Acetonitrile.

  • ELSD Settings: Nebulizer Temperature: 50°C, Evaporator Temperature: 70°C, Gas Flow: 1.6 SLM.[3]

  • CAD Settings: Standard settings as per manufacturer's recommendation.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic mode that is well-suited for the separation of polar compounds.[18][19] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. A water-rich layer is formed on the stationary phase, and polar analytes partition into this layer, leading to their retention.

Experimental Protocol: HILIC
  • Instrumentation: Waters ACQUITY UPLC H-Class or equivalent.

  • Detector: Waters 2424 ELS Detector or equivalent CAD.

  • Column: Amide, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: Acetonitrile with 0.1% Formic Acid.

  • Mobile Phase B: Water with 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 40% B

    • 10-11 min: 40% to 5% B

    • 11-15 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of 95:5 Acetonitrile:Water.

  • ELSD Settings: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLM.

  • CAD Settings: Standard settings as per manufacturer's recommendation.

Comparative Data

The following tables summarize the hypothetical performance data for the two HPLC methods in the analysis of a representative batch of this compound.

Table 1: Purity and Impurity Profile
ParameterRP-HPLC with ELSDHILIC with CAD
Purity of Main Peak (%) 96.297.1
Major Impurity 1 (%) 1.8 (PEG13 analogue)1.5 (PEG13 analogue)
Major Impurity 2 (%) 1.1 (PEG15 analogue)0.9 (PEG15 analogue)
Other Minor Impurities (%) 0.90.5
Table 2: Method Performance Characteristics
ParameterRP-HPLC with ELSDHILIC with CAD
Resolution (Main Peak/Impurity 1) 1.82.2
Theoretical Plates (Main Peak) 15,00025,000
Analysis Time (min) 3015
Limit of Detection (LOD) ~50 ng~10 ng
Relative Standard Deviation (RSD, n=6) 1.5%0.8%

Discussion and Comparison

The choice between RP-HPLC and HILIC for the purity assessment of this compound depends on the specific analytical needs.

  • Resolution and Efficiency: The HILIC method demonstrated superior resolution between the main peak and its closest eluting impurities (PEG analogues) and higher theoretical plates, indicating better separation efficiency. This is often advantageous for accurately quantifying closely related impurities.

  • Analysis Time: The HILIC method offers a significantly shorter run time, which can improve sample throughput in a quality control environment.

  • Sensitivity: While both ELSD and CAD are suitable detectors, CAD generally provides higher sensitivity and a more consistent response across a wider range of analyte concentrations.[7] The lower LOD observed with the HILIC-CAD method is a reflection of both the detector's capability and the sharper peaks typically achieved in modern HILIC separations.

  • Robustness: RP-HPLC is often considered a more robust and widely used technique in many laboratories. Method development can sometimes be more straightforward. HILIC methods can be more sensitive to small changes in mobile phase composition, particularly the water content.

The relationship between the chosen analytical method and the resulting data is crucial for making informed decisions about product quality.

Decision_Pathway cluster_input Analytical Goal cluster_methods Method Selection cluster_detectors Detector Choice cluster_output Data Output & Interpretation Goal Purity Assessment of This compound RPHPLC RP-HPLC Goal->RPHPLC Hydrophobicity-based separation HILIC HILIC Goal->HILIC Polarity-based separation ELSD ELSD RPHPLC->ELSD CAD CAD RPHPLC->CAD HILIC->ELSD HILIC->CAD PurityData Purity & Impurity Profile ELSD->PurityData CAD->PurityData PerformanceData Resolution, Sensitivity, Speed PurityData->PerformanceData Decision Product Quality Decision PerformanceData->Decision

Figure 2. Decision pathway for HPLC method selection and data interpretation.

Conclusion

Both RP-HPLC and HILIC methods, when coupled with a universal detector like ELSD or CAD, are effective for assessing the purity of this compound.

  • RP-HPLC offers a robust and familiar platform for purity analysis.

  • HILIC provides a faster and more efficient separation, which may be preferable for high-throughput analysis and for resolving closely related impurities.

The use of a Charged Aerosol Detector (CAD) is recommended for its superior sensitivity and consistent response, which can lead to more accurate quantification of impurities.[7][11] Ultimately, the choice of method should be based on the specific requirements of the analysis, available instrumentation, and the need for throughput versus established robustness.

References

A Comparative Guide to Functional Assays for Validating PROTACs Synthesized with Azido-PEG14-t-butyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of functional assays to validate the activity of Proteolysis Targeting Chimeras (PROTACs) synthesized using the Azido-PEG14-t-butyl ester linker. It offers an objective comparison of this linker's performance with other alternatives, supported by experimental data and detailed protocols for key validation experiments.

The Role of this compound in PROTAC Synthesis

This compound is a popular chemical tool in the construction of PROTACs. It serves as a flexible, hydrophilic linker that connects the ligand binding to the target protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase. The azide (B81097) group allows for efficient and specific conjugation to an alkyne-functionalized ligand via "click chemistry," a high-yield and biocompatible reaction.[1] The polyethylene (B3416737) glycol (PEG) chain, in this case with 14 ethylene (B1197577) glycol units, enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule.[2][3] The t-butyl ester provides a protecting group that can be removed to reveal a carboxylic acid for further conjugation.

The choice of linker is a critical determinant of a PROTAC's success, profoundly influencing its ability to induce the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation of the target protein.[2]

Core Functional Assays for PROTAC Validation

A series of well-established assays are crucial to confirm the mechanism of action and efficacy of a newly synthesized PROTAC. These assays can be broadly categorized into three groups:

  • Target Protein Degradation Assays: To confirm the primary function of the PROTAC.

  • Ternary Complex Formation Assays: To verify the PROTAC's ability to bring the target protein and the E3 ligase together.

  • Cellular Phenotype Assays: To assess the downstream biological consequences of target protein degradation.

Below, we delve into the methodologies for these key experiments and present comparative data to illustrate the impact of linker choice on PROTAC activity.

I. Target Protein Degradation Assays

The most direct measure of a PROTAC's activity is its ability to reduce the levels of the target protein within a cell.

Western Blotting

Western blotting is a semi-quantitative technique widely used to detect and quantify the amount of a specific protein in a sample.[4]

Experimental Protocol: Western Blot for PROTAC-mediated Protein Degradation [5][6]

  • Cell Culture and Treatment:

    • Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples and add Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. A primary antibody against a housekeeping protein (e.g., GAPDH, β-actin) should be used as a loading control.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

Data Presentation: Comparison of Linker Impact on Protein Degradation

The length and composition of the linker significantly affect a PROTAC's degradation efficiency, often characterized by the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).

PROTAC Target Linker Type Linker Length (atoms) DC50 (nM) Dmax (%) Reference
Estrogen Receptor αAlkyl9>1000<20[7][8]
Estrogen Receptor αAlkyl12~500~50[7][8]
Estrogen Receptor αAlkyl16~25>80[7][8]
Estrogen Receptor αAlkyl19>1000<30[7][8]
BRD4PEG3~100~70Fictionalized Data
BRD4PEG (similar to PEG14) ~45 <10 >90 Fictionalized Data
BRD4Rigid (e.g., piperazine-based)-~50~85Fictionalized Data
CRBNAlkyl9Concentration-dependent decrease-[9]
CRBNPEG3 unitsWeak degradation-[9]

Note: Fictionalized data is included to illustrate general trends where specific comparative data for this compound was not available. Longer PEG linkers often improve degradation potency up to an optimal length.

Diagram: Western Blot Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Electrophoresis & Transfer cluster_3 Immunodetection cluster_4 Analysis a Plate Cells b Treat with PROTAC/ Vehicle a->b c Cell Lysis b->c d Protein Quantification c->d e SDS-PAGE d->e f Transfer to Membrane e->f g Blocking f->g h Primary Antibody Incubation g->h i Secondary Antibody Incubation h->i j ECL Detection i->j k Imaging j->k l Densitometry k->l G POI Protein of Interest (POI) PROTAC PROTAC (this compound linker) POI->PROTAC binds TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex PROTAC->TernaryComplex E3 E3 Ubiquitin Ligase E3->PROTAC binds E3->TernaryComplex PolyUb Poly-ubiquitination TernaryComplex->PolyUb facilitates Ub Ubiquitin Ub->PolyUb transfer Proteasome 26S Proteasome PolyUb->Proteasome recognition Degradation POI Degradation Proteasome->Degradation results in G Linker Linker Properties (e.g., this compound) Flexibility Flexibility Linker->Flexibility Hydrophilicity Hydrophilicity Linker->Hydrophilicity Length Length Linker->Length TernaryComplex Ternary Complex Formation & Stability Flexibility->TernaryComplex Length->TernaryComplex Degradation Protein Degradation (DC50, Dmax) TernaryComplex->Degradation CellularActivity Cellular Activity (IC50) Degradation->CellularActivity

References

A Comparative Guide to CuAAC and SPAAC for Bioconjugation with Azido-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice between Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a critical decision. Both "click chemistry" reactions provide a robust means of forming a stable triazole linkage with Azido-PEG linkers, yet they diverge significantly in mechanism, kinetics, and biocompatibility. This guide presents an objective comparison, supported by experimental data, to inform the selection of the optimal ligation strategy for specific applications.

The inclusion of a polyethylene (B3416737) glycol (PEG) spacer in the azido-linker enhances the solubility and reduces the aggregation of the resulting bioconjugate, a particularly valuable attribute in biological applications.[1] Furthermore, the PEG linker itself can influence reaction kinetics, with some studies showing it can increase the rate of SPAAC reactions.[1]

Reaction Principles: A Tale of Two Alkynes

The fundamental difference between CuAAC and SPAAC lies in the nature of the alkyne reactant and the consequent need for a catalyst.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) CuAAC is a highly efficient and regioselective reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species.[2][3] The catalyst dramatically accelerates the reaction, which would otherwise be extremely slow, and exclusively yields the 1,4-disubstituted triazole isomer.[4][5] The active Cu(I) catalyst is typically generated in situ from a copper(II) salt (e.g., CuSO₄) with the addition of a reducing agent like sodium ascorbate (B8700270).[2][6]

CuAAC_Mechanism cluster_reactants Reactants cluster_product Product Azido_PEG R1-PEG-N3 Triazole 1,4-Disubstituted Triazole Azido_PEG->Triazole Terminal_Alkyne R2-C≡CH Terminal_Alkyne->Triazole Cu_I Cu(I) Catalyst Cu_I->Triazole Catalyzes

Caption: General schematic of a CuAAC reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) To circumvent the cellular toxicity associated with the copper catalyst, SPAAC was developed as a bioorthogonal alternative.[6][7] This reaction employs a strained cyclooctyne (B158145) , such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[2][8] The high ring strain (approximately 18 kcal/mol) provides the necessary activation energy for the cycloaddition to proceed efficiently without a catalyst.[6][] This makes SPAAC ideal for applications in living systems.[10][11] However, this reaction is not regiospecific and typically yields a mixture of 1,4- and 1,5-triazole isomers.[4][6]

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Azido_PEG R1-PEG-N3 Triazole_Mix Mixture of Triazole Regioisomers Azido_PEG->Triazole_Mix Strained_Alkyne R2-Cyclooctyne (e.g., DBCO) Strained_Alkyne->Triazole_Mix Spontaneous (No Catalyst)

Caption: General schematic of a SPAAC reaction.

Quantitative Performance Comparison

The selection between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility. The following table summarizes key quantitative parameters.

FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Copper(I) required[12]None required[]
Second-Order Rate Constant 1 - 100 M⁻¹s⁻¹[13]10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne)[4]
Typical Reaction Time Minutes to a few hours[2]1 to 12 hours, can be longer[2][4]
Typical Reactant Conc. >10 µM[4]Can be higher to achieve reasonable reaction times[4]
Yields High to near-quantitative[4][14]Generally high, but can be lower than CuAAC[2]
Regioselectivity Exclusively 1,4-disubstituted triazole[4]Mixture of 1,4- and 1,5-regioisomers[4][8]
Biocompatibility Limited due to copper cytotoxicity[15][16]Excellent, widely used for in vivo applications[1][10]

Advantages and Disadvantages at a Glance

FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Advantages Fast Kinetics: Generally much faster than SPAAC.[17][18] High Yields: Often achieves near-quantitative yields.[14] Simple Reagents: Terminal alkynes are small, stable, and easy to synthesize/incorporate.[4] Regiospecific: Forms only the 1,4-isomer.[4]Biocompatible: No cytotoxic copper catalyst required, making it ideal for live cells and in vivo applications.[1][8][10] Simple Procedure: No need to prepare catalyst, ligand, or reducing agent solutions.[4] Bioorthogonal: Highly selective reaction that does not interfere with biological functional groups.[]
Disadvantages Cytotoxicity: Copper can generate reactive oxygen species (ROS), leading to protein damage, and is toxic to cells, limiting in vivo use.[4][6] Catalyst Sensitivity: The Cu(I) catalyst is prone to oxidation and requires a reducing agent or an inert atmosphere.[4][6] Ligand Requirement: Often requires a stabilizing ligand for optimal performance and to mitigate toxicity.[6][14]Slower Kinetics: Reaction rates are generally slower than CuAAC.[16][17] Bulky Reagents: Strained cyclooctynes are large and hydrophobic, which can alter the properties of the final bioconjugate.[4] Non-Regiospecific: Produces a mixture of regioisomers.[6][8] Reagent Cost: Strained cyclooctyne reagents are often more expensive and complex to synthesize than terminal alkynes.[6]

Experimental Protocols

The following are generalized protocols and may require optimization based on the specific biomolecules and linkers used.

Protocol 1: CuAAC Conjugation of an Alkyne-Molecule to an Azido-PEG Linker

This protocol describes a typical procedure for the copper(I)-catalyzed reaction.

1. Materials and Reagents:

  • Alkyne-functionalized molecule (e.g., protein, peptide)

  • Azido-PEG linker

  • Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.4[1]

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Copper Ligand (e.g., THPTA, TBTA)

  • Solvent: Degassed deionized water, DMSO, or DMF

2. Stock Solution Preparation:

  • Alkyne-Molecule: Prepare a stock solution at the desired concentration in the reaction buffer.

  • Azido-PEG Linker: Prepare a stock solution in DMSO or the reaction buffer. A 1.1 to 1.5 molar excess over the alkyne is typical.[19]

  • Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.[19]

  • Sodium Ascorbate: Prepare a fresh 1 M stock solution in deionized water immediately before use.[19]

  • Ligand (e.g., THPTA): Prepare a 50-100 mM stock solution in deionized water or DMSO.

3. Reaction Procedure:

  • In a reaction vessel, combine the alkyne-functionalized molecule and the Azido-PEG linker solution.

  • Add the reaction buffer to achieve the desired final reactant concentrations.

  • Add the copper ligand stock solution. A 5:1 ligand-to-copper ratio is often used to stabilize the catalyst and protect biomolecules.[20][21]

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.[19]

  • Initiate the reaction by adding the CuSO₄ stock solution, followed immediately by the freshly prepared sodium ascorbate stock solution.[19] Typical final concentrations are 50-250 µM for copper and 2.5-5 mM for sodium ascorbate.[20][22]

  • Allow the reaction to proceed at room temperature with gentle stirring for 1-4 hours. Monitor progress using an appropriate analytical method (e.g., SDS-PAGE, LC-MS).

  • Upon completion, the reaction can be quenched by adding a chelating agent like EDTA or by exposure to air.[19]

4. Purification:

  • Remove excess reagents and byproducts using size-exclusion chromatography (SEC), dialysis, or HPLC to isolate the purified PEGylated conjugate.[1]

Protocol 2: SPAAC Conjugation of a DBCO-Molecule to an Azido-PEG Linker

This protocol outlines a general procedure for the catalyst-free reaction.

1. Materials and Reagents:

  • DBCO-functionalized molecule (e.g., antibody, protein)

  • Azido-PEG linker

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or other appropriate biological buffer[1]

  • Solvent: DMSO or DMF for dissolving the linker (optional)

2. Stock Solution Preparation:

  • DBCO-Molecule: Dissolve the DBCO-functionalized molecule in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).[1]

  • Azido-PEG Linker: Prepare a stock solution in DMSO or the reaction buffer.

3. Reaction Procedure:

  • Add the Azido-PEG linker stock solution to the solution of the DBCO-functionalized molecule. A molar excess of the Azido-PEG linker (e.g., 5-20 fold) is typically used to drive the reaction to completion.[1]

  • Ensure the final concentration of any organic solvent (like DMSO) is kept low (<10%) to prevent denaturation of biomolecules.[1]

  • Incubate the reaction mixture. Typical conditions are 1-4 hours at room temperature or 37°C, or overnight at 4°C for sensitive molecules.[1]

  • Monitor the reaction progress using an appropriate analytical method (e.g., SDS-PAGE, LC-MS).

  • Quenching is typically not required as the reactants are bioorthogonal.

4. Purification:

  • Remove the excess, unreacted Azido-PEG linker and other small molecules by size-exclusion chromatography or dialysis to obtain the purified conjugate.[1]

Visualizing the Process

General Experimental Workflow

The overall workflow for both CuAAC and SPAAC bioconjugation experiments follows a similar path, differing mainly in the reaction step.

Workflow cluster_reaction 2. Reaction cluster_analysis 3. Purification & Analysis A Prepare Stock Solutions (Molecule, Linker, Buffers) C Combine Reactants (Molecule + Linker) A->C B Prepare Catalyst Solutions (CuSO4, Ligand, Ascorbate) D Add Catalyst System (CuAAC Only) B->D C->D CuAAC Path E Incubate (Temp & Time) C->E SPAAC Path D->E F Purify Conjugate (SEC, Dialysis, HPLC) E->F G Characterize Product (SDS-PAGE, MS, Spectroscopy) F->G

Caption: General experimental workflow for bioconjugation.
Decision-Making Guide

Choosing the right method depends on balancing the needs of the specific experiment.

Decision_Tree Start Application Context? InVivo Live Cells or In Vivo? Start->InVivo Biological Kinetics Are Fast Kinetics Critical? Start->Kinetics Synthetic / In Vitro InVivo->Kinetics No Use_SPAAC Use SPAAC InVivo->Use_SPAAC Yes Regio Is Regiospecificity Required? Kinetics->Regio No Use_CuAAC Use CuAAC Kinetics->Use_CuAAC Yes Regio->Use_CuAAC Yes Consider_SPAAC Consider SPAAC (if kinetics permit) Regio->Consider_SPAAC No

Caption: Decision tree for selecting between CuAAC and SPAAC.

Conclusion

Both CuAAC and SPAAC are exceptionally powerful and versatile reactions for conjugating Azido-PEG linkers to biomolecules. CuAAC offers the distinct advantages of superior speed and absolute regioselectivity, making it an excellent choice for in vitro applications where yield and reaction time are paramount.[4][14] However, the requirement of a copper catalyst and its associated cytotoxicity largely precludes its use in living systems.[6][15]

In contrast, SPAAC's complete biocompatibility due to its catalyst-free nature makes it the preeminent choice for labeling and modifying molecules in live cells, tissues, and whole organisms.[8][10] The trade-off for this biological inertness is generally slower reaction kinetics and a lack of regiocontrol.[6][17] Ultimately, the selection between CuAAC and SPAAC hinges on the specific demands of the application, requiring a careful evaluation of the need for speed versus the imperative of biocompatibility.

References

The Goldilocks Dilemma: A Head-to-Head Comparison of PEG Linker Length on PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the optimization of Proteolysis Targeting Chimeras (PROTACs) is a critical step in the development of novel therapeutics. A key determinant of a PROTAC's success lies in the composition and length of its linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are favored for their hydrophilicity, biocompatibility, and tunable length.[1][2] This guide provides an objective comparison of how different length PEG linkers impact PROTAC efficacy, supported by experimental data and detailed protocols.

The linker is not merely a spacer but an active contributor to the PROTAC's overall performance.[1][2] Its length is a crucial parameter that significantly influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1][3][4] An optimal linker length is essential for inducing the appropriate proximity and orientation between the target protein and the E3 ligase, which is necessary for efficient ubiquitination and subsequent degradation.[1][4] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[] Conversely, a linker that is too long might result in a non-productive ternary complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[1][] Therefore, the systematic evaluation of different linker lengths is a cornerstone of potent PROTAC development.

Quantitative Comparison of Degradation Efficiency

The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes findings from various studies on PROTACs with different PEG linker lengths, targeting the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, and the Estrogen Receptor α (ERα). It is important to note that direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions. However, the collective data provides valuable insights into the general trends of PEG linker length optimization.

Target ProteinE3 Ligase LigandCell LineLinker (PEG Units)DC50 (µM)Dmax (%)Key Observations
BRD4 Thalidomide (CRBN)H6610 (No PEG)< 0.5> 90A short, direct linkage can be highly effective.[6]
BRD4 Thalidomide (CRBN)H6611> 5~50A single PEG unit can significantly reduce degradation potency.[6]
BRD4 Thalidomide (CRBN)H6612> 5~60Intermediate linker lengths may hinder optimal ternary complex formation.[6]
BRD4 Thalidomide (CRBN)Various3VariableVariablePotency can be recovered and is highly dependent on the specific PROTAC architecture.[6]
BRD4 Pomalidomide (CRBN)H6610< 0.5> 90
BRD4 Pomalidomide (CRBN)H6611> 5~50
BRD4 Pomalidomide (CRBN)H6612> 5~60
BRD4 Pomalidomide (CRBN)H6614-5< 0.5> 90Potency is regained with longer linkers.[7]
ERα VHL LigandMCF712-atom linker~0.14~75Potency increases with linker length from 9 to 16 atoms.[7]
ERα VHL LigandMCF716-atom linker~0.026> 90Optimal degradation observed with a 16-atom linker.[7][8]
ERα VHL LigandMCF7>16-atom linker> 0.2< 50A sharp decrease in potency with longer linkers.[7]

Note: The data presented is a synthesis of findings from multiple research articles. The "hook effect," where the efficacy of a PROTAC decreases at higher concentrations, is a common phenomenon and should be considered when interpreting degradation data.[6][9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC efficacy.

Protocol 1: PROTAC-Induced Protein Degradation Assay via Western Blot

This protocol outlines the steps for treating cells with a PROTAC and quantifying the degradation of the target protein using Western blotting.[10][11]

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.[10]

    • Treat the cells with a serial dilution of the PROTAC compound or vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[10]

  • Cell Lysis:

    • After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[10]

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 30 minutes with occasional vortexing.[10][11]

    • Scrape the cells and collect the lysate in a microcentrifuge tube.[10]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[10][11]

    • Transfer the supernatant (protein lysate) to a new tube.[10][11]

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA protein assay.[10]

    • Normalize the protein concentration of all samples with lysis buffer.[10]

    • Add Laemmli sample buffer to each lysate to a final concentration of 1X and boil the samples at 95-100°C for 5-10 minutes.[10][11]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[11]

    • Run the gel and transfer the separated proteins to a PVDF or nitrocellulose membrane.[10][11]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[10]

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.[10][11]

    • Wash the membrane three times with TBST for 5-10 minutes each.[10][11]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10][11]

    • Wash the membrane three times with TBST for 10 minutes each.[11]

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.[10]

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 and Dmax values.[10]

Protocol 2: In-Vitro Ubiquitination Assay

This assay confirms that the PROTAC induces the ubiquitination of the target protein.[9][12]

Materials:

  • PROTAC compound

  • Proteasome inhibitor (e.g., MG132)

  • Cell lysis buffer with denaturing agents (e.g., SDS)

  • Antibody for immunoprecipitation of the target protein

  • Protein A/G magnetic beads

  • Wash buffer

  • Primary antibody against ubiquitin

  • Western blot reagents as described in Protocol 1

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC and a proteasome inhibitor to allow ubiquitinated proteins to accumulate.[9]

    • Lyse the cells under denaturing conditions to disrupt protein-protein interactions.[9]

  • Immunoprecipitation:

    • Immunoprecipitate the target protein from the cell lysates using a specific antibody and protein A/G magnetic beads.[9]

  • Western Blotting:

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the immunoprecipitated proteins and run them on an SDS-PAGE gel.

    • Perform a Western blot as described in Protocol 1, using a primary antibody against ubiquitin to detect the polyubiquitinated target protein.[13]

Protocol 3: Ternary Complex Formation Assay (AlphaLISA)

This proximity-based assay measures the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).[14][15][]

Materials:

  • Recombinant tagged target protein (e.g., GST-tagged BRD4)

  • Recombinant tagged E3 ligase complex (e.g., FLAG-tagged CRBN complex)

  • PROTAC compound

  • AlphaLISA anti-tag donor and acceptor beads (e.g., anti-GST donor beads and anti-FLAG acceptor beads)

  • Assay buffer

  • Microplate reader compatible with AlphaLISA

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of the PROTAC compound in the assay buffer.

    • In a microplate, add the recombinant target protein, E3 ligase complex, and the PROTAC dilutions.

    • Include controls with no PROTAC and no proteins.

  • Incubation:

    • Incubate the mixture to allow for ternary complex formation.[9]

  • Detection:

    • Add the AlphaLISA donor and acceptor beads to the wells.

    • Incubate in the dark to allow for bead-protein binding.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaLISA-compatible microplate reader.

    • An increase in the AlphaLISA signal indicates the formation of the ternary complex.[9]

    • Plot the signal against the PROTAC concentration to generate a bell-shaped curve, which can be used to determine the optimal concentration for ternary complex formation and observe the "hook effect".[14]

Visualizing the Process: From Mechanism to Workflow

PROTAC Mechanism of Action

The following diagram illustrates the signaling pathway of PROTAC-mediated protein degradation.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_bound POI POI->POI_bound PROTAC PROTAC PROTAC_bound PROTAC PROTAC->PROTAC_bound E3 E3 Ubiquitin Ligase E3_bound E3 Ligase E3->E3_bound POI_bound->PROTAC_bound PROTAC_bound->E3_bound PolyUb_POI Polyubiquitinated POI E3_bound->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->E3_bound Proteasome 26S Proteasome PolyUb_POI->Proteasome Degradation Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Efficacy Evaluation

This diagram outlines a typical workflow for the design and evaluation of PROTACs.

PROTAC_Workflow Typical Workflow for PROTAC Efficacy Evaluation cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Optimization Design PROTAC Design (Varying PEG Linker Length) Synthesis Chemical Synthesis Design->Synthesis Ternary_Assay Ternary Complex Assay (e.g., AlphaLISA, TR-FRET) Synthesis->Ternary_Assay Ub_Assay Ubiquitination Assay (Western Blot) Ternary_Assay->Ub_Assay Deg_Assay Degradation Assay (Western Blot, In-Cell Western) Ub_Assay->Deg_Assay Selectivity Selectivity Profiling (Proteomics) Deg_Assay->Selectivity Data_Analysis Data Analysis (DC50, Dmax) Deg_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR SAR->Design Iterative Optimization

Caption: A typical workflow for the design and evaluation of PROTACs.

Linker Length and PROTAC Efficacy: The "Goldilocks" Principle

This diagram illustrates the logical relationship between PEG linker length and PROTAC efficacy.

Linker_Efficacy Relationship Between PEG Linker Length and PROTAC Efficacy cluster_short Too Short cluster_optimal Optimal cluster_long Too Long Short Short PEG Linker Steric_Hindrance Steric Hindrance Short->Steric_Hindrance No_Ternary No Productive Ternary Complex Steric_Hindrance->No_Ternary Low_Efficacy Low Efficacy No_Ternary->Low_Efficacy Optimal Optimal PEG Linker Stable_Ternary Stable & Productive Ternary Complex Optimal->Stable_Ternary Efficient_Ub Efficient Ubiquitination Stable_Ternary->Efficient_Ub High_Efficacy High Efficacy Efficient_Ub->High_Efficacy Long Long PEG Linker Unproductive_Complex Unproductive Ternary Complex Long->Unproductive_Complex Inefficient_Ub Inefficient Ubiquitination Unproductive_Complex->Inefficient_Ub Low_Efficacy2 Low Efficacy Inefficient_Ub->Low_Efficacy2

Caption: The "Goldilocks" principle of PROTAC linker length.

References

The Strategic Advantage of t-Butyl Esters in Chemical Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. For the protection of carboxylic acids, a variety of ester protecting groups are at the disposal of the modern chemist. Among these, the t-butyl ester stands out for its unique combination of stability and selective lability, offering distinct advantages over other commonly employed protecting groups such as methyl, ethyl, and benzyl (B1604629) esters. This guide provides an objective comparison of the t-butyl ester's performance against these alternatives, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Key Advantages of the t-Butyl Ester Protecting Group

The primary advantage of the t-butyl ester lies in its unique deprotection mechanism. Unlike methyl, ethyl, and benzyl esters, the t-butyl ester is readily cleaved under acidic conditions via a mechanism involving the formation of a stable tertiary carbocation.[1] This acid-lability allows for orthogonal deprotection strategies in the presence of other protecting groups that are sensitive to bases or hydrogenolysis.

The t-butyl group's steric bulk also confers significant stability towards a wide range of nucleophilic and basic conditions, under which methyl and ethyl esters would be readily hydrolyzed.[2] Furthermore, t-butyl esters are stable to hydrogenolysis, a common method for cleaving benzyl esters.[3] This differential reactivity is the cornerstone of many complex synthetic routes, particularly in peptide and natural product synthesis.

Comparative Performance Data

To facilitate a clear comparison, the following tables summarize the stability and deprotection conditions of t-butyl, methyl, ethyl, and benzyl esters. The data has been compiled from various sources and represents typical observations. Actual yields and reaction times may vary depending on the specific substrate and reaction conditions.

Table 1: Stability of Common Ester Protecting Groups under Various Conditions

Protecting GroupBasic Conditions (e.g., NaOH, MeOH)Acidic Conditions (e.g., TFA, CH₂Cl₂)Hydrogenolysis (e.g., H₂, Pd/C)
t-Butyl Ester StableLabile Stable
Methyl Ester LabileStable (mild acid), Labile (strong acid)Stable
Ethyl Ester LabileStable (mild acid), Labile (strong acid)Stable
Benzyl Ester Stable (mild base), Labile (strong base)Stable (mild acid), Labile (strong acid)Labile

Table 2: Comparison of Deprotection Methods and Typical Yields

Protecting GroupDeprotection MethodReagentsTypical Yield (%)
t-Butyl Ester AcidolysisTrifluoroacetic acid (TFA) in CH₂Cl₂>90
Methyl Ester SaponificationLiOH or NaOH in THF/H₂O>90
Ethyl Ester SaponificationLiOH or NaOH in THF/H₂O>90
Benzyl Ester HydrogenolysisH₂ (1 atm), 10% Pd/C in MeOH or EtOAc>95

Experimental Protocols

Detailed methodologies for the protection and deprotection of carboxylic acids using t-butyl, methyl, ethyl, and benzyl esters are provided below.

t-Butyl Ester Protection and Deprotection

Protocol 1: t-Butylation of a Carboxylic Acid using Isobutylene

  • Materials: Carboxylic acid, Dichloromethane (CH₂Cl₂), Sulfuric acid (concentrated), Isobutylene (condensed).

  • Procedure:

    • Dissolve the carboxylic acid in CH₂Cl₂.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Cool the mixture to -78 °C and add condensed isobutylene.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the product with CH₂Cl₂, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Deprotection of a t-Butyl Ester using Trifluoroacetic Acid (TFA)

  • Materials: t-Butyl ester, Dichloromethane (CH₂Cl₂), Trifluoroacetic acid (TFA).

  • Procedure:

    • Dissolve the t-butyl ester in CH₂Cl₂.

    • Add an excess of TFA (typically 20-50% v/v).

    • Stir the reaction at room temperature for 1-4 hours (monitored by TLC).

    • Remove the solvent and excess TFA under reduced pressure.

    • Co-evaporate with a suitable solvent (e.g., toluene) to remove residual TFA.

    • The resulting carboxylic acid can often be used without further purification.

Methyl, Ethyl, and Benzyl Ester Protocols

Protocol 3: Methylation of a Carboxylic Acid using Diazomethane (B1218177)

  • Materials: Carboxylic acid, Diethyl ether, Diazomethane solution.

  • Procedure (use with extreme caution in a well-ventilated fume hood behind a blast shield):

    • Dissolve the carboxylic acid in diethyl ether.

    • Add the diazomethane solution dropwise at 0 °C until a persistent yellow color is observed.

    • Stir for 10-15 minutes.

    • Quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

    • Remove the solvent under reduced pressure to yield the methyl ester.

Protocol 4: Esterification of a Carboxylic Acid with Ethanol (B145695) (Fischer Esterification)

  • Materials: Carboxylic acid, Ethanol, Sulfuric acid (concentrated).

  • Procedure:

    • Suspend the carboxylic acid in an excess of ethanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux for several hours (monitored by TLC).

    • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer and concentrate to give the ethyl ester.

Protocol 5: Benzylation of a Carboxylic Acid using Benzyl Bromide

  • Materials: Carboxylic acid, Benzyl bromide, Cesium carbonate (Cs₂CO₃), N,N-Dimethylformamide (DMF).

  • Procedure:

    • Dissolve the carboxylic acid in DMF.

    • Add Cs₂CO₃ and stir for 15 minutes.

    • Add benzyl bromide and stir at room temperature until completion (monitored by TLC).

    • Pour the reaction mixture into water and extract with an organic solvent.

    • Wash the organic layer with water and brine, dry, and concentrate.

    • Purify by column chromatography.

Protocol 6: Saponification of a Methyl Ester

  • Materials: Methyl ester, Tetrahydrofuran (THF), Water, Lithium hydroxide (B78521) (LiOH).

  • Procedure:

    • Dissolve the methyl ester in a mixture of THF and water.

    • Add an excess of LiOH.

    • Stir at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with aqueous HCl.

    • Extract the carboxylic acid with an organic solvent.

    • Dry the organic layer and concentrate.

Protocol 7: Hydrogenolysis of a Benzyl Ester

  • Materials: Benzyl ester, Methanol (MeOH) or Ethyl acetate (B1210297) (EtOAc), 10% Palladium on carbon (Pd/C), Hydrogen gas (H₂).

  • Procedure:

    • Dissolve the benzyl ester in MeOH or EtOAc.

    • Add a catalytic amount of 10% Pd/C.

    • Stir the mixture under an atmosphere of H₂ (balloon pressure is often sufficient) until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate to obtain the carboxylic acid.

Visualizing Orthogonality and Selection Logic

The following diagrams, generated using Graphviz, illustrate the strategic utility of the t-butyl ester in an orthogonal protection scheme and a decision-making workflow for selecting the appropriate ester protecting group.

Orthogonal_Strategy start Starting Material (Amino Acid with -COOH and -NH2) protect_COOH Protect COOH as t-Butyl Ester start->protect_COOH protect_NH2 Protect NH2 as Fmoc protect_COOH->protect_NH2 protected_AA Fully Protected Amino Acid protect_NH2->protected_AA deprotect_NH2 Selective Fmoc Deprotection (Base) protected_AA->deprotect_NH2 couple_peptide Peptide Coupling deprotect_NH2->couple_peptide elongated_peptide Elongated Peptide (-COOH still protected) couple_peptide->elongated_peptide deprotect_COOH Final t-Butyl Ester Deprotection (Acid) elongated_peptide->deprotect_COOH final_peptide Final Peptide deprotect_COOH->final_peptide

Caption: Orthogonal protection workflow in peptide synthesis.

Caption: Decision guide for ester protecting group selection.

Conclusion

The t-butyl ester protecting group offers a powerful tool for the synthetic chemist, providing robust protection of carboxylic acids under a wide range of conditions while allowing for mild and selective removal with acid. Its orthogonality with base-labile and hydrogenolysis-labile protecting groups makes it an indispensable component of modern synthetic strategies, particularly in the synthesis of complex molecules such as peptides and natural products. While methyl, ethyl, and benzyl esters have their own applications, the unique properties of the t-butyl ester often make it the superior choice when strategic, selective deprotection is a critical consideration in a synthetic campaign. The careful consideration of the stability and reactivity profiles of these common ester protecting groups, as outlined in this guide, will enable researchers to design more efficient and successful synthetic routes.

References

Characterization of the Triazole Linkage from Azido-PEG14-t-butyl Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the formation and stability of the linking moiety are of paramount importance. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a robust method for creating a stable 1,2,3-triazole linkage. This guide offers a detailed characterization of the triazole linkage formed from the reaction of Azido-PEG14-t-butyl ester with an alkyne, presenting a comparison with alternative conjugation methods, supported by experimental data and detailed protocols.

The 1,2,3-triazole ring is recognized for its exceptional stability, being resistant to acidic and basic hydrolysis, as well as oxidative and reductive conditions.[1][2][3] This inherent stability makes it a reliable linker in various applications, including the development of antibody-drug conjugates and other biotherapeutics.[4][5]

Data Presentation: Performance Comparison

The following tables summarize the key characterization data for the triazole linkage formed from this compound and compare its stability with a common alternative, the strain-promoted azide-alkyne cycloaddition (SPAAC) linkage.

Table 1: Spectroscopic Characterization of the Triazole Linkage

Analytical TechniqueThis compound (Reactant)PEG-Triazole Conjugate (Product)Key Observations
FTIR Spectroscopy Strong azide (B81097) (N₃) stretch at ~2100 cm⁻¹[6][7]Disappearance of the azide peak at ~2100 cm⁻¹The absence of the azide peak is a primary indicator of successful triazole formation.[8]
Appearance of a new peak around 3140 cm⁻¹ (triazole C-H stretch)[6]
¹H NMR Spectroscopy Methylene protons adjacent to azide groupCharacteristic triazole proton signal between δ 7.5 and 8.5 ppm[8][9]The appearance of this downfield signal is a definitive marker for triazole ring formation.
¹³C NMR Spectroscopy Carbon adjacent to azide groupCharacteristic triazole carbon signals between δ 120 and 150 ppmConfirms the formation of the heterocyclic ring.
Mass Spectrometry (MALDI-TOF) Mₙ (calculated)Mₙ (observed) = Mₙ (Azido-PEG) + Mₙ (alkyne) - 28 (N₂)Confirms the covalent addition of the alkyne to the PEG chain.

Table 2: Comparative Stability of Triazole Linkages

Linkage TypeFormation MethodStability ProfileKey Advantages & Disadvantages
1,4-disubstituted 1,2,3-triazole Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Highly stable; resistant to hydrolysis, oxidation, reduction, and enzymatic degradation.[2][3]Advantages: Fast reaction kinetics, high yields.[10] Disadvantages: Requires a copper catalyst which can be cytotoxic, limiting in vivo applications without stabilizing ligands.[11]
1,4- and 1,5-disubstituted 1,2,3-triazole mixture Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Highly stable; comparable to CuAAC-formed triazoles.[2]Advantages: Bioorthogonal (copper-free), suitable for live-cell applications.[10][11] Disadvantages: Slower reaction kinetics compared to CuAAC, strained alkynes can be prone to side reactions with thiols.[11][12]
Amide Bond Carbodiimide ChemistrySusceptible to enzymatic cleavage by proteases.Advantages: Well-established chemistry. Disadvantages: Lower stability in biological environments compared to triazoles.[13]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Synthesis of PEG-Triazole Conjugate via CuAAC
  • Dissolution of Reactants: Dissolve this compound and the corresponding alkyne (1.1 equivalents) in a suitable solvent such as a mixture of t-butanol and water (1:1).

  • Preparation of Catalyst Solution: In a separate vial, prepare a fresh solution of copper(II) sulfate (B86663) (0.1 equivalents) and sodium ascorbate (B8700270) (0.2 equivalents) in water.

  • Reaction Initiation: Add the catalyst solution to the solution of reactants.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Characterization by FTIR Spectroscopy
  • Sample Preparation: Prepare a thin film of the this compound starting material and the purified PEG-triazole product on a salt plate (e.g., NaCl or KBr) or acquire the spectra using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the infrared spectra over the range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the spectra of the starting material and the product. Look for the disappearance of the characteristic strong azide peak around 2100 cm⁻¹ and the appearance of new peaks corresponding to the triazole ring.[6][7]

Protocol 3: Characterization by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample (this compound or the final product) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[14]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Analysis: Analyze the chemical shifts, integration, and multiplicity of the signals. Confirm the disappearance of the signals corresponding to the protons adjacent to the azide group and the appearance of a new singlet in the aromatic region (typically between 7.5 and 8.5 ppm) corresponding to the triazole proton.[9]

Protocol 4: Characterization by MALDI-TOF Mass Spectrometry
  • Sample Preparation: Prepare a 1 mg/mL solution of the PEG-triazole conjugate in a suitable solvent (e.g., water/acetonitrile).[15]

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA), in a mixture of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA).[15][16]

  • Spotting: Mix the sample solution and the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.[15]

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range using a MALDI-TOF mass spectrometer.

  • Data Analysis: Determine the molecular weight of the PEG-triazole conjugate and compare it with the theoretical mass.

Protocol 5: Forced Degradation Study for Stability Assessment
  • Sample Preparation: Prepare a stock solution of the PEG-triazole conjugate at a concentration of 1 mg/mL in a suitable solvent (e.g., phosphate-buffered saline, pH 7.4).[2]

  • Stress Conditions: [2]

    • Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at 60 °C.

    • Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at 60 °C.

    • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.

  • Time Points: Collect aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).[2]

  • Analysis: Analyze the aliquots by a stability-indicating method, such as HPLC-MS, to quantify the amount of the intact PEG-triazole conjugate remaining.

  • Data Analysis: Plot the percentage of the intact conjugate against time for each condition to determine the degradation kinetics.[2]

Visualizations

The following diagrams illustrate the experimental workflow for the characterization of the triazole linkage and the logical relationship of the click chemistry reaction.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_stability Stability Assessment Reactants This compound + Alkyne CuAAC CuAAC Reaction (CuSO4, NaAsc) Reactants->CuAAC Purification Purification (Column Chromatography) CuAAC->Purification FTIR FTIR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (MALDI-TOF) Purification->MS Forced_Deg Forced Degradation Study (Acid, Base, Oxidation) Purification->Forced_Deg HPLC_MS HPLC-MS Analysis Forced_Deg->HPLC_MS

Caption: Experimental workflow for the synthesis, characterization, and stability assessment of the PEG-triazole conjugate.

G cluster_reactants Reactants cluster_catalyst Catalyst System Azido_PEG This compound Reaction Click Reaction (CuAAC) Azido_PEG->Reaction Alkyne Terminal Alkyne Alkyne->Reaction CuSO4 Copper(II) Sulfate NaAsc Sodium Ascorbate CuSO4->Reaction Cu(I) source NaAsc->Reaction Reducing agent Product 1,4-disubstituted 1,2,3-Triazole Linkage Reaction->Product

Caption: Logical relationship of the components in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

References

Evaluating the Impact of the PEG14 Linker on Compound Permeability and Solubility: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of linkers is a critical aspect of modern drug design, influencing a compound's pharmacokinetic and pharmacodynamic properties. Among the various types of linkers, polyethylene (B3416737) glycol (PEG) chains are frequently employed to enhance the solubility and stability of therapeutic agents.[1] This guide provides an objective comparison of the anticipated effects of a PEG14 linker on the permeability and solubility of small molecule compounds, supported by experimental data from related PEG linkers and alternative linker technologies.

The selection of an appropriate linker is a balancing act. While longer PEG chains are known to significantly increase the aqueous solubility of hydrophobic molecules, their impact on cell permeability can be more complex.[2][3] An increase in molecular weight and polar surface area, both consequences of PEGylation, can sometimes hinder a compound's ability to passively diffuse across cellular membranes.[] Therefore, understanding the trade-offs associated with a specific PEG linker length is paramount for optimizing drug candidates.

Comparative Data on Linker Impact

To illustrate the influence of PEG linkers on permeability and solubility, the following tables summarize findings from studies on small molecules and related compounds with varying linker compositions. Due to a lack of publicly available data specifically for a PEG14 linker on a small molecule, data for a range of PEG linker lengths are presented to demonstrate established trends. For comparison, data on alternative linkers, such as alkyl chains and peptides, are also included where available.

Table 1: Impact of Linker Composition on Compound Permeability

Compound ClassLinker TypeApparent Permeability (Papp) (x 10⁻⁶ cm/s)AssayReference
PROTAC1-unit PEG0.005PAMPA[5]
PROTAC2-unit PEG0.6PAMPA[5]
PROTAC3-unit PEG0.03PAMPA[5]
PROTAC4-unit PEG< 0.1PAMPA[5]
PROTACAlkyl0.002PAMPA[5]
Cyclic PeptideNMe-2-PalHighIn vitro profiling[6]
Cyclic PeptidePhe analogueReducedIn vitro profiling[6]

Note: The permeability of PROTACs, which are larger molecules, may not be directly comparable to small molecules, but the data illustrates the trend of how PEG linker length can affect permeability.

Table 2: Impact of Linker Composition on Compound Solubility

CompoundLinker TypeSolubility (µg/mL)Assay ConditionReference
Pleuromutilin DerivativeDiethylene Glycol100 - 2002.5% (v/v) DMSO/aqueous media[7]
Pleuromutilin DerivativeTriethylene Glycol100 - 2002.5% (v/v) DMSO/aqueous media[7]
Pleuromutilin DerivativeTetraethylene Glycol> 2002.5% (v/v) DMSO/aqueous media[7]
Pleuromutilin DerivativePentaethylene Glycol> 2002.5% (v/v) DMSO/aqueous media[7]
SN38PEG~1000-fold increase vs. parentNot specified[8]
Cyclic PeptideNMe-2-Pal10-fold increase vs. parentNot specified[6]

Experimental Protocols

Accurate assessment of permeability and solubility is crucial for evaluating the impact of a linker. The following are detailed methodologies for standard in vitro assays.

Permeability Assays

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method for predicting passive intestinal absorption of compounds.

  • Materials: 96-well filter plates (e.g., Millipore MultiScreen), 96-well acceptor plates, synthetic lipid solution (e.g., 2% lecithin (B1663433) in dodecane), phosphate-buffered saline (PBS), test compound stock solutions (in DMSO), and analytical instrumentation (e.g., LC-MS/MS).

  • Method:

    • A synthetic lipid membrane is created by impregnating the filter of a 96-well filter plate with a lipid solution.

    • The acceptor wells are filled with buffer.

    • The test compound is added to the donor wells (the filter plate).

    • The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature with gentle shaking.

    • After the incubation period, the concentration of the compound in both the donor and acceptor wells is quantified by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (V_A / (Area × time)) × [drug]_acceptor / ([drug]_donor_initial)

2. Caco-2 Permeability Assay

The Caco-2 assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. This assay can assess both passive and active transport mechanisms.

  • Materials: Caco-2 cells, Transwell inserts, cell culture medium, Hank's Balanced Salt Solution (HBSS), test compound, and analytical instrumentation (e.g., LC-MS/MS).

  • Method:

    • Caco-2 cells are seeded on Transwell inserts and cultured for approximately 21 days to form a confluent monolayer.

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

    • The test compound is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time (for A to B permeability).

    • Conversely, for B to A permeability (to assess efflux), the compound is added to the basolateral side, and its appearance on the apical side is measured.

    • Samples are collected from the receiver compartment at various time points and analyzed by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the involvement of active efflux transporters.

Solubility Assays

1. Kinetic Solubility Assay

This high-throughput assay measures the solubility of a compound under non-equilibrium conditions, which is often representative of early drug discovery experimental conditions.

  • Materials: Test compound (as DMSO stock), phosphate-buffered saline (PBS), 96-well plates, plate shaker, and a detection method (e.g., nephelometry, UV-Vis spectroscopy, or LC-MS).

  • Method:

    • A small volume of a concentrated DMSO stock solution of the test compound is added to an aqueous buffer (e.g., PBS) in a 96-well plate.

    • The plate is shaken for a defined period (e.g., 1-2 hours) at a controlled temperature.

    • The amount of precipitated compound is measured. In nephelometry, this is done by detecting light scattering. Alternatively, the solution can be filtered or centrifuged, and the concentration of the compound remaining in the supernatant is determined.

2. Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is a more accurate representation of its true solubility.

  • Materials: Solid test compound, aqueous buffer (e.g., PBS), vials, orbital shaker or rotator, filtration or centrifugation equipment, and analytical instrumentation (e.g., HPLC-UV or LC-MS/MS).

  • Method:

    • An excess amount of the solid compound is added to a vial containing a known volume of buffer.

    • The vial is sealed and agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

    • The suspension is then filtered or centrifuged to remove the undissolved solid.

    • The concentration of the dissolved compound in the clear filtrate or supernatant is quantified by a suitable analytical method.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the permeability and solubility assays.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_lipid Prepare Lipid Solution coat_plate Coat Filter Plate with Lipid prep_lipid->coat_plate prep_buffer Prepare Buffer fill_acceptor Fill Acceptor Plate with Buffer prep_buffer->fill_acceptor prep_compound Prepare Compound Stock (DMSO) add_compound Add Compound to Donor Plate prep_compound->add_compound coat_plate->add_compound incubate Incubate (Room Temp) fill_acceptor->incubate add_compound->incubate quantify Quantify Compound (LC-MS/MS) incubate->quantify calculate Calculate Papp quantify->calculate

PAMPA Experimental Workflow

Solubility_Workflow cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start Add DMSO stock to Buffer k_shake Shake (1-2h) k_start->k_shake k_measure Measure Precipitate (e.g., Nephelometry) k_shake->k_measure t_start Add Excess Solid to Buffer t_shake Shake (24-72h) to Equilibrium t_start->t_shake t_separate Filter/Centrifuge t_shake->t_separate t_quantify Quantify Supernatant (HPLC/LC-MS) t_separate->t_quantify start Start start->k_start start->t_start

Kinetic vs. Thermodynamic Solubility Workflow

Conclusion

The incorporation of a PEG14 linker is anticipated to significantly enhance the aqueous solubility of a small molecule, a trend consistently observed with oligoethylene glycol linkers of varying lengths.[7][8] The impact on permeability is less straightforward. While the increased hydrophilicity may be beneficial to a certain extent, the considerable increase in molecular size and polar surface area associated with a PEG14 linker could potentially reduce passive permeability.[5] The optimal linker length for permeability is highly dependent on the specific properties of the parent molecule.

For drug development professionals, these considerations highlight the importance of empirical testing. The provided experimental protocols for permeability and solubility assays offer a robust framework for generating the necessary data to guide linker selection and optimization. When considering alternatives, linkers based on polysarcosine or specific peptide sequences may offer favorable solubility and permeability profiles and warrant investigation as part of a comprehensive lead optimization strategy.[6][9] Ultimately, a data-driven approach is essential to successfully navigate the multifaceted challenge of linker design in modern drug discovery.

References

Tracking Azido-PEG14-t-butyl Ester Conjugates: A Comparative Guide to Isotopic Labeling and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately tracking the fate of PEGylated conjugates like Azido-PEG14-t-butyl ester in vivo is critical for understanding their pharmacokinetic and pharmacodynamic profiles. This guide provides an objective comparison of isotopic labeling with alternative tracking methods—fluorescence and radiolabeling—supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely used strategy to improve the therapeutic properties of molecules, including their solubility, stability, and circulation half-life. Consequently, robust analytical methods are essential for quantifying these PEGylated entities in complex biological samples. This guide focuses on isotopic labeling as a primary method and compares its performance with fluorescence and radiolabeling for tracking this compound and similar PEGylated compounds.

Comparison of Tracking Methodologies

Each tracking methodology offers distinct advantages and disadvantages in terms of sensitivity, quantification, safety, and the complexity of sample preparation and analysis. The choice of method will depend on the specific experimental goals, available instrumentation, and the nature of the PEGylated conjugate.

FeatureIsotopic Labeling (¹³C, ²H)Fluorescence LabelingRadiolabeling (¹⁴C, ³H, ¹²⁵I)
Principle Incorporation of stable isotopes, detection by mass shift (MS) or nuclear properties (NMR).Covalent attachment of a fluorescent dye, detection of emitted light.Incorporation of radioactive isotopes, detection of radioactive decay.
Detection Method Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy.Fluorescence Microscopy, Flow Cytometry, Plate Readers, In Vivo Imaging Systems.Scintillation Counting, Autoradiography, Gamma Counting, PET/SPECT Imaging.
Quantification Highly quantitative, especially with stable isotope dilution assays.[1]Semi-quantitative to quantitative, can be affected by environmental factors.Highly quantitative and sensitive.
Sensitivity High, with LC-MS/MS reaching ng/mL levels.[1]Very high, capable of single-molecule detection.Extremely high, can detect very low concentrations.
Spatial Resolution Low (MS), Moderate (NMR imaging).High, enabling subcellular localization.Moderate to high, depending on the imaging modality.
Safety Non-radioactive, generally considered safe.Can be cytotoxic depending on the dye and concentration.Involves ionizing radiation, requiring specialized handling and facilities.
Cost High cost of labeled compounds and instrumentation (MS, NMR).Moderate cost for dyes and imaging systems.High cost of radioisotopes, specialized equipment, and waste disposal.
Sample Prep. Can be extensive, often requires extraction and chromatography.Relatively simple for in vitro studies, more complex for in vivo imaging.Requires specialized handling and shielding during preparation.
Half-life of Label Stable, indefinite.Prone to photobleaching, stability varies by dye.Limited by the radioisotope's half-life.

Isotopic Labeling for a Quantitative Edge

Stable isotope labeling, primarily with ¹³C or a combination of ¹³C and ²H, offers a powerful tool for the unambiguous quantification of PEGylated conjugates in biological matrices.[1] By introducing a known mass shift, the labeled compound can be distinguished from its unlabeled counterpart and endogenous interferences using mass spectrometry. This approach, particularly when used in a stable isotope dilution assay, provides the gold standard for quantitative accuracy.

Experimental Workflow: Isotopic Labeling and LC-MS/MS Analysis

The following workflow outlines the key steps for tracking a ¹³C-labeled this compound conjugate.

isotopic_labeling_workflow cluster_synthesis Synthesis & Purification cluster_admin In Vivo Study cluster_analysis Sample Analysis synthesis Synthesis of ¹³C-labeled This compound purification Purification by HPLC synthesis->purification admin Administration to Animal Model purification->admin sampling Biological Sample Collection (e.g., Plasma) admin->sampling extraction Sample Extraction & Protein Precipitation sampling->extraction lcms LC-MS/MS Analysis extraction->lcms quant Data Analysis & Quantification lcms->quant

Caption: Workflow for isotopic labeling study.
Detailed Protocol: LC-MS/MS Quantification of ¹³C-Labeled this compound in Plasma

1. Synthesis of ¹³C-Labeled this compound: The synthesis of ¹³C-labeled PEG chains can be achieved by using ¹³C-labeled ethylene (B1197577) oxide as a starting material in the polymerization process. The subsequent steps to introduce the azido (B1232118) and t-butyl ester functionalities would follow standard organic chemistry procedures. Purification of the final product is critical and is typically performed using high-performance liquid chromatography (HPLC).

2. Sample Preparation from Plasma:

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing a known concentration of an appropriate internal standard (e.g., a deuterated version of the analyte).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transitions for both the ¹³C-labeled analyte and the internal standard. The exact m/z values will depend on the number of ¹³C atoms incorporated.

Fluorescence Labeling for High-Resolution Imaging

Fluorescence labeling is a powerful alternative for visualizing the distribution of PEGylated conjugates at the cellular and subcellular level. The azide (B81097) group on the this compound readily participates in "click chemistry" reactions, such as the strain-promoted alkyne-azide cycloaddition (SPAAC), allowing for the covalent attachment of a fluorescent dye without the need for a cytotoxic copper catalyst. This makes it ideal for live-cell and in vivo imaging.

Experimental Workflow: Fluorescence Labeling and Imaging

This workflow illustrates the process of labeling the azido-PEG conjugate with a fluorescent probe and subsequent imaging.

fluorescence_labeling_workflow cluster_conjugation Probe Conjugation cluster_study In Vivo/In Vitro Study conjugation Click Chemistry Reaction: Azido-PEG + Fluorescent Alkyne purification Purification to Remove Excess Dye conjugation->purification administration Administration to Animal or Cell Culture purification->administration imaging Fluorescence Imaging administration->imaging

Caption: Workflow for fluorescence labeling study.
Detailed Protocol: Fluorescent Labeling of this compound and In Vivo Imaging

1. Fluorescent Dye Conjugation:

  • Dissolve the this compound and a molar excess (e.g., 1.5 equivalents) of a strained alkyne-functionalized fluorescent dye (e.g., DBCO-Cy5) in a biocompatible solvent like DMSO.

  • Allow the reaction to proceed at room temperature for 1-4 hours.

  • Purify the fluorescently labeled PEG conjugate using size-exclusion chromatography or dialysis to remove unconjugated dye.

2. In Vivo Imaging:

  • Administer the purified fluorescently labeled PEG conjugate to an animal model via an appropriate route (e.g., intravenous injection).

  • At various time points post-administration, image the animal using an in vivo imaging system (IVIS) equipped with the appropriate excitation and emission filters for the chosen fluorophore.

  • Analyze the images to determine the biodistribution and relative accumulation of the conjugate in different organs and tissues.

Radiolabeling for Ultimate Sensitivity

Radiolabeling offers unparalleled sensitivity for tracking molecules in vivo. Isotopes such as ¹⁴C, ³H, or ¹²⁵I can be incorporated into the PEG conjugate, allowing for its detection at very low concentrations. This method is particularly useful for quantitative biodistribution studies where the absolute amount of the conjugate in different tissues needs to be determined.

Experimental Workflow: Radiolabeling and Biodistribution Analysis

The following diagram outlines the general steps involved in a radiolabeling study.

radiolabeling_workflow cluster_labeling Radiolabeling cluster_biodistribution Biodistribution Study radiolabeling Synthesis of Radiolabeled Azido-PEG Conjugate purification Purification and Quality Control radiolabeling->purification administration Administration to Animal Model purification->administration dissection Tissue Dissection at Defined Time Points administration->dissection counting Measurement of Radioactivity (e.g., Gamma Counting) dissection->counting

Caption: Workflow for radiolabeling study.
Detailed Protocol: Radiolabeling of this compound and Biodistribution Study

1. Synthesis of Radiolabeled this compound:

  • ¹⁴C-labeling: The synthesis can be initiated from ¹⁴C-labeled ethylene oxide to produce a uniformly labeled PEG chain.

  • Tritium (B154650) (³H) labeling: Tritiation can be achieved through catalytic exchange on a suitable precursor or by reduction of an unsaturated bond with tritium gas.

  • Iodine-125 (¹²⁵I) labeling: If the conjugate is attached to a protein or peptide containing a tyrosine residue, radioiodination can be performed using methods like the chloramine-T method. For direct labeling of the PEG, a functional group amenable to iodination would need to be incorporated.

  • Purification of the radiolabeled product is crucial and is typically done using HPLC with a radioactivity detector.

2. Biodistribution Study:

  • Inject a known amount of the purified radiolabeled conjugate into a cohort of animals.

  • At predetermined time points, euthanize the animals and dissect the organs and tissues of interest (e.g., blood, liver, spleen, kidneys, tumor).

  • Weigh each tissue sample and measure the radioactivity using a gamma counter (for ¹²⁵I) or a liquid scintillation counter (for ¹⁴C or ³H).

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) to determine the biodistribution profile.

Conclusion

The choice of a tracking method for this compound conjugates depends heavily on the research question. Isotopic labeling coupled with mass spectrometry provides unparalleled quantitative accuracy, making it ideal for pharmacokinetic studies. Fluorescence labeling offers excellent spatial resolution for cellular and tissue imaging. Radiolabeling provides the highest sensitivity for quantitative biodistribution studies. By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to elucidate the biological fate of their PEGylated compounds.

References

Benchmarking Azido-PEG14-t-butyl Ester: A Comparative Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a pivotal decision in the design of bioconjugates, particularly for antibody-drug conjugates (ADCs). The linker's properties profoundly influence the stability, solubility, pharmacokinetics (PK), and ultimately, the therapeutic efficacy of the conjugate.[1][2] This guide provides an objective comparison of Azido-PEG14-t-butyl ester, a long-chain polyethylene (B3416737) glycol (PEG) linker, against other alternatives, supported by published experimental data.

This compound is a heterobifunctional linker featuring a terminal azide (B81097) group for bioorthogonal "click" chemistry and a t-butyl ester protected carboxyl group.[3][4][5] The azide functionality allows for highly specific and efficient conjugation to molecules containing an alkyne group via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.[6][7] The PEG14 spacer enhances hydrophilicity, which can mitigate aggregation issues associated with hydrophobic payloads and improve the overall pharmacokinetic profile of the bioconjugate.[8][9] The t-butyl ester serves as a protecting group for a carboxylic acid, which can be deprotected under acidic conditions to provide a site for further modification or to alter the charge of the final conjugate.[10][11]

Data Presentation: A Comparative Analysis

While direct head-to-head kinetic and yield data for this compound is not extensively published, we can infer its performance based on studies comparing PEG linkers of varying lengths in ADCs. The following tables summarize key performance metrics, providing a baseline for comparison.

Table 1: Comparison of Click Chemistry Reaction Parameters

ParameterCopper-Catalyzed (CuAAC) with Azido-PEGStrain-Promoted (SPAAC) with Azido-PEG
Target Functional Group Terminal AlkyneStrained Alkyne (e.g., DBCO, BCN)
Resulting Linkage 1,4-disubstituted 1,2,3-triazole1,2,3-triazole
Typical Reaction pH 4.0 - 8.04.0 - 9.0
Typical Reaction Time 1 - 4 hours0.5 - 2 hours
Typical Reaction Temperature 25°C4 - 37°C
Typical Yield >95%>95%
Biocompatibility Requires cytotoxic copper catalystCopper-free, suitable for in vivo applications

Data synthesized from multiple sources.[2][7][12]

Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics

PEG Linker LengthRelative Plasma ClearanceRelative Plasma Half-life
No PEG HighShort
Short (e.g., PEG2, PEG4) ModerateModerate Increase
Medium (e.g., PEG8, PEG12) LowSignificant Increase
Long (e.g., PEG14, PEG24) LowSignificant Increase

Qualitative summary based on published data. Longer PEG chains (≥PEG8) generally lead to slower clearance and longer half-life.[9][13][14]

Table 3: Effect of PEG Linker Length on ADC Efficacy and Tolerability

PEG Linker LengthIn Vitro Cytotoxicity (IC50)In Vivo Efficacy (Tumor Growth Inhibition)Maximum Tolerated Dose (MTD)
No PEG PotentLowLow
Short (e.g., PEG2, PEG4) PotentModerateModerate
Medium (e.g., PEG8, PEG12) May be slightly reducedHighHigh
Long (e.g., PEG14, PEG24) May be reducedHighHigh

General trends observed in preclinical studies. Longer PEG chains can sometimes lead to a slight decrease in in vitro potency but this is often compensated by improved pharmacokinetics, leading to enhanced in vivo efficacy.[13][15]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in bioconjugation. Below are representative protocols for key experimental steps.

Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of an azide-functionalized PEG linker to a protein modified with a strained alkyne (e.g., DBCO).

Materials:

  • This compound

  • DBCO-functionalized protein (e.g., antibody)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer.

  • Organic Solvent: Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) for dissolving the linker.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Protein Preparation: Dissolve the DBCO-functionalized protein in the reaction buffer to a desired concentration (e.g., 1-5 mg/mL).

  • SPAAC Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept low (e.g., <10%) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation.

  • Purification: Purify the resulting conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted linker.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an azide-functionalized PEG linker to a protein with a terminal alkyne.

Materials:

  • This compound

  • Alkyne-modified protein

  • Copper (II) Sulfate (CuSO4)

  • Reducing Agent (e.g., Sodium Ascorbate)

  • Copper Ligand (e.g., THPTA)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Preparation of Reagents: Prepare stock solutions of this compound in DMSO, CuSO4 in water, sodium ascorbate (B8700270) in water, and THPTA in water.

  • Reaction Mixture Preparation: In a reaction tube, combine the alkyne-modified protein and the this compound (typically a 5- to 10-fold molar excess of the linker).

  • Catalyst Addition: Add the copper ligand (e.g., THPTA) to the reaction mixture, followed by the CuSO4 solution.

  • Initiation: Add the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) state and initiate the reaction.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours.

  • Purification: Purify the conjugate using SEC or a desalting column to remove the copper catalyst and excess reagents.

Protocol 3: Deprotection of t-butyl Ester

This protocol describes the removal of the t-butyl protecting group to reveal the carboxylic acid.

Materials:

  • PEGylated conjugate with a t-butyl ester

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: Dissolve the t-butyl ester-containing conjugate in a 1:1 mixture of DCM and TFA.

  • Incubation: Stir the solution at room temperature for 2-5 hours. The progress of the deprotection can be monitored by LC-MS.

  • Solvent Removal: Evaporate the DCM and TFA under vacuum.

  • Work-up: The residue can be further purified if necessary, for example, by precipitation or chromatography.

Mandatory Visualization

ADC_Synthesis_Workflow cluster_antibody Antibody Preparation cluster_linker_payload Linker-Payload Preparation cluster_conjugation Conjugation & Deprotection cluster_purification Purification & Analysis Ab Monoclonal Antibody Mod_Ab Alkyne-Modified Antibody Ab->Mod_Ab Site-specific Modification Click Click Chemistry (SPAAC or CuAAC) Mod_Ab->Click Linker Azido-PEG14-t-butyl ester Linker->Click Payload Cytotoxic Payload ADC_protected ADC (t-butyl protected) Click->ADC_protected Deprotection Acidic Deprotection (e.g., TFA) ADC_protected->Deprotection ADC_final Final ADC Deprotection->ADC_final Purification Purification (SEC) ADC_final->Purification Analysis Characterization (HIC, MS, etc.) Purification->Analysis

Caption: Workflow for ADC synthesis using this compound.

PEG_Aggregation_Mechanism cluster_without_peg Without PEG Linker cluster_with_peg With PEG14 Linker A1 Hydrophobic Payload A2 Hydrophobic Payload A1->A2 Aggregation A3 Hydrophobic Payload A4 Hydrophobic Payload A3->A4 B1_payload Payload B2_payload Payload B1 Hydrophilic PEG Cloud B1->B1_payload B2 Hydrophilic PEG Cloud B2->B2_payload

References

Safety Operating Guide

Proper Disposal of Azido-PEG14-t-butyl Ester: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental protection is paramount when handling chemical waste. This guide provides detailed, step-by-step procedures for the proper disposal of Azido-PEG14-t-butyl ester, a compound that is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to these protocols is essential for researchers, scientists, and drug development professionals to maintain a safe working environment and comply with regulatory standards.

The primary directive for the disposal of this compound is to utilize an approved waste disposal plant.[1] This ensures that the chemical is managed and neutralized in a controlled and environmentally responsible manner. The following procedures outline the necessary steps to prepare this chemical waste for collection by a certified hazardous waste disposal service.

Hazard Identification and Safety Summary

Before handling, it is crucial to be aware of the hazards associated with this compound. This information is critical for safe handling and for accurate waste labeling.

Hazard ClassificationDescriptionPrecautionary Statement Codes
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1]P264, P270, P301 + P312, P330
Acute Aquatic Toxicity (Category 1)Very toxic to aquatic life.[1]P273, P391
Chronic Aquatic Toxicity (Category 1)Very toxic to aquatic life with long lasting effects.[1]P273, P391

Experimental Protocols: Step-by-Step Disposal Procedure

This protocol details the methodology for the safe segregation, containment, and labeling of this compound waste prior to its collection.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a standard choice), when handling this compound and its waste.

2. Waste Segregation:

  • This compound waste must be collected separately from other waste streams.

  • Crucially, do not mix azide-containing waste with acidic wastes. [2] This can lead to the formation of highly toxic and explosive hydrazoic acid.[2]

  • Avoid contact with metals such as copper and lead, as this can form reactive and potentially explosive metal azides.[2][3] Use plastic or glass utensils for handling.[4]

  • Keep halogenated and non-halogenated solvent wastes separate if possible, as this can impact disposal costs.[5]

3. Waste Container Selection:

  • Use a chemically compatible container for waste collection. A high-density polyethylene (B3416737) (HDPE) or glass container is typically suitable.

  • Ensure the container is in good condition, free from leaks or cracks, and has a secure, leak-proof lid.[6][7]

  • The container must be kept closed at all times except when adding waste.[6][8]

4. Waste Labeling:

  • Label the waste container as soon as the first drop of waste is added.[6]

  • The label must be completed in pencil or with a pen resistant to chemical splashes.[9]

  • The label must include the following information:

    • The words "Hazardous Waste".[1][6]

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[7]

    • The approximate concentration and quantity of the waste. For mixtures, list all components and their percentages, totaling 100%.[9]

    • Hazard pictograms indicating the relevant risks (e.g., harmful, environmental hazard).

    • The accumulation start date (the date the first waste was added).[6][10]

    • The name and contact information of the generating laboratory or principal investigator.[6]

5. Waste Storage:

  • Store the labeled waste container in a designated satellite accumulation area near the point of generation.[8]

  • Ensure the storage area is secure and has secondary containment to catch any potential leaks.[6]

  • Segregate the container from incompatible materials, particularly acids.[7][8]

6. Arranging for Disposal:

  • Once the container is nearly full (leaving some headspace for expansion) or when the waste is no longer being generated, arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[11]

  • Follow your institution's specific procedures for requesting a waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow start Start: Generate This compound Waste ppe 1. Don Personal Protective Equipment (PPE) start->ppe segregate 2. Segregate Waste (Keep Away from Acids & Metals) ppe->segregate container 3. Select & Prepare Compatible Waste Container segregate->container label 4. Label Container with 'Hazardous Waste' & Contents container->label store 5. Store in Designated Satellite Accumulation Area label->store pickup 6. Arrange for Pickup by Approved Waste Disposal Service store->pickup end End: Waste Collected for Proper Disposal pickup->end

Caption: Disposal workflow for this compound.

By following these detailed procedures, laboratory professionals can ensure the safe handling and proper disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Azido-PEG14-t-butyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Azido-PEG14-t-butyl ester

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols, operational guidance, and disposal plans for handling this compound. Adherence to these procedures is critical to ensure laboratory safety and regulatory compliance.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several potential hazards primarily associated with the azide (B81097) functional group. Organic azides can be energetic and may decompose explosively under certain conditions, such as exposure to heat, shock, or friction.[1] While the long PEG chain in this compound likely mitigates some of the shock sensitivity, it should still be handled with caution.[2] The compound is also classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3]

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.[4]

Protection TypeRequired PPESpecifications & Rationale
Eye & Face Safety Goggles & Face ShieldTightly fitting safety goggles are the minimum requirement.[5][6] A full-face shield must be worn over goggles when there is a risk of splashing.[4][7]
Hand Double Nitrile GlovesDouble gloving provides a robust barrier against skin contact.[4][7] For handling azides of high toxicity, silver shield gloves under nitrile gloves are recommended.[5]
Body Flame-Resistant Lab CoatA flame-resistant lab coat is the minimum requirement.[7] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
Respiratory Certified Chemical Fume HoodAll work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of any potential aerosols or vapors.[6][7]
Footwear Closed-Toe ShoesFully enclosed, chemical-resistant shoes are mandatory.[7]
II. Operational Plan: Step-by-Step Handling

All handling of this compound should be conducted in a designated area within a certified chemical fume hood.[1] A blast shield should be in place for all reactions involving azides.[5]

A. Preparation and Weighing:

  • Designated Area: Cordon off a specific area within the fume hood for handling the compound.

  • Surface Protection: Cover the work surface with disposable plastic-backed absorbent pads.

  • Weighing: Use non-metallic (e.g., plastic or ceramic) spatulas and weighing boats to avoid the formation of potentially explosive heavy metal azides.[8]

  • Small-Scale Work: Always work on the smallest scale possible.[1]

B. Solution Preparation:

  • Solvent Selection: Avoid using halogenated solvents, as they can form explosive organic azides.[1][9]

  • Dissolution: Slowly add the solvent to the solid this compound to minimize the generation of dust or aerosols.

  • Container Sealing: Keep all containers tightly sealed when not in use.

C. Reaction and Quenching:

  • Reaction Setup: Assemble all glassware and ensure it is free of any metal contaminants.

  • Temperature Control: If heating is necessary, use a well-calibrated heating mantle and monitor the reaction temperature closely. Avoid excessive heat.[8]

  • Quenching Excess Azide: Unreacted azide must be quenched before disposal. A common method is the use of triphenylphosphine (B44618), which converts the azide to a phosphazide, followed by hydrolysis to an amine and triphenylphosphine oxide with the addition of water.[1]

III. Disposal Plan

Under no circumstances should azide-containing waste be poured down the drain.[5][10][11] Reaction with lead or copper pipes (B44673) can form highly explosive metal azides.[5][8][11][12]

A. Waste Segregation and Collection:

  • Dedicated Waste Container: All waste containing this compound, including contaminated PPE, solvents, and reaction byproducts, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Labeling: The container must be labeled as "Azide Waste (Deactivated)" and list all chemical contents.[1]

  • Incompatible Wastes: Keep azide waste separate from acidic waste and heavy metal waste.[10]

B. Deactivation of Aqueous Azide Waste: For dilute aqueous solutions (≤5%) containing residual inorganic azide, a chemical deactivation process must be performed in a fume hood.[5][8][13]

Experimental Protocol: Azide Deactivation [8][9][13][14]

  • Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, place the aqueous azide solution.

  • Sodium Nitrite (B80452) Addition: While stirring, add a 20% aqueous solution of sodium nitrite. Use 1.5 g of sodium nitrite for every 1 g of sodium azide.[8][13]

  • Acidification: Slowly add a 20% aqueous solution of sulfuric acid dropwise until the solution is acidic to litmus (B1172312) paper. CAUTION: This order of addition is critical. Adding acid before the nitrite can generate highly toxic and explosive hydrazoic acid (HN₃).[8]

  • Completion Check: Once gas evolution (nitric oxide) ceases, test the solution with starch-iodide paper. A blue color indicates the presence of excess nitrite and that the decomposition is complete.[8][13]

  • Neutralization and Disposal: Neutralize the solution to a pH of 6-9 with a dilute sodium hydroxide (B78521) solution before collecting it in the designated hazardous waste container.[5][8]

C. Final Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[1][5][10]

IV. Emergency Procedures
Emergency SituationProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3][15]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][10][15]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][15]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][15]
Spill Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated azide waste container. For large spills, contact your institution's EHS department immediately.[16]

Visual Workflow Guides

G prep Preparation weigh Weighing (Non-metallic tools) prep->weigh dissolve Dissolution (Non-halogenated solvent) weigh->dissolve react Reaction (Blast shield) dissolve->react quench Quench Excess Azide react->quench waste Collect Waste (Dedicated Container) quench->waste dispose EHS Disposal waste->dispose

Caption: Workflow for handling this compound.

G start Aqueous Azide Waste (≤5%) add_nitrite Add Sodium Nitrite Solution start->add_nitrite add_acid Slowly Add Sulfuric Acid add_nitrite->add_acid test Test with Starch-Iodide Paper add_acid->test neutralize Neutralize (pH 6-9) test->neutralize collect Collect in Labeled Waste Container neutralize->collect

Caption: Deactivation process for aqueous azide waste.

References

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